2-Chloro-4-fluoro-5-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYWSDTYVXMDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Versatility of a Polysubstituted Heterocycle
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Chloro-Fluoro-Iodopyridines
In the landscape of modern medicinal and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, polysubstituted pyridines are of paramount importance. 2-Chloro-4-fluoro-5-iodopyridine and its isomers, such as 2-chloro-5-fluoro-4-iodopyridine, represent a class of highly versatile building blocks.[1][2] The unique arrangement of three distinct halogen atoms on the pyridine core provides a platform for sequential and site-selective chemical modifications. This guide offers a detailed exploration of the chemical properties, reactivity, and practical applications of this important synthetic intermediate, providing researchers and drug development professionals with a comprehensive technical overview.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties for a representative isomer, 2-Chloro-5-fluoro-4-iodopyridine.
| Property | Value | Source |
| CAS Number | 884494-49-9 | [1] |
| Molecular Formula | C₅H₂ClFIN | [1][3] |
| Molecular Weight | 257.43 g/mol | [1][3] |
| Appearance | Solid at room temperature | [1][4] |
| Boiling Point | 242.223°C at 760 mmHg | [1] |
| Flash Point | 100.293°C | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | CRLPRXQOSARJCF-UHFFFAOYSA-N | [3] |
Spectral Characterization
Structural confirmation is essential for any chemical intermediate. A variety of spectroscopic data are available for chloro-fluoro-iodopyridine derivatives, which are crucial for identity confirmation and purity assessment in a research setting.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available from various suppliers and databases. These spectra provide definitive information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern on the pyridine ring.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound (257.43 g/mol ) and provides fragmentation patterns that can further aid in structural elucidation.[3][5]
-
Infrared Spectroscopy (IR): IR spectra can help identify the characteristic vibrational frequencies associated with the C-Cl, C-F, C-I, and aromatic C-N bonds within the molecule.[5]
Synthesis and Purification
Conceptual Synthetic Approach: Ortho-Lithiation and Halogen Dance
A common strategy involves starting with a less substituted pyridine and introducing the halogens sequentially. For instance, a two-step synthesis of a similar compound was developed from the readily available 2-chloro-4-fluoropyridine.[7] This process involves:
-
Ortho-Lithiation: Using a strong base like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMP-based) to deprotonate the pyridine ring at a specific position.
-
Halogenation: Quenching the resulting lithiated species with an iodine source (e.g., I₂) to install the iodo group.
-
Halogen Dance Reactions: Under certain basic conditions, halogens can migrate to different positions on the ring, a phenomenon known as a "halogen dance," which can be exploited to synthesize specific isomers.[7]
Workflow: Laboratory-Scale Purification
Caption: Standard laboratory workflow for the purification of halo-pyridines.
High purity is essential for subsequent reactions. The crude product is typically purified via silica gel chromatography, followed by recrystallization from a suitable solvent system like ethyl acetate and hexanes to yield a crystalline solid suitable for X-ray studies and further synthetic steps.[7]
Chemical Reactivity: A Multi-Functional Handle
The true value of this compound lies in the differential reactivity of its three halogen substituents. This allows for a programmed, stepwise approach to building molecular complexity.
-
Iodine (C-I Bond): The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions.[2] Its C-I bond is readily susceptible to oxidative addition to a low-valent palladium(0) complex, making it an excellent handle for Suzuki, Stille, Sonogashira, and Heck coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position.[2][8]
-
Chlorine (C-Cl Bond): The chlorine atom, positioned at the electron-deficient 2-position of the pyridine ring, is activated towards nucleophilic aromatic substitution (SₙAr). This site can be targeted by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity.[1]
-
Fluorine (C-F Bond): The fluorine atom is generally the least reactive towards substitution. Its primary role is often steric and electronic; the high electronegativity of fluorine can significantly alter the pKa of the pyridine nitrogen and influence the metabolic stability of the final molecule, a highly desirable trait in drug design.[2]
Caption: Reactivity map of the functional groups on the pyridine core.
Applications in Drug Discovery and Agrochemicals
The synthetic flexibility of chloro-fluoro-iodopyridines makes them valuable intermediates in the creation of complex, high-value molecules.
-
Pharmaceutical Development: These building blocks are integral to the synthesis of novel Active Pharmaceutical Ingredients (APIs).[2] The pyridine core is a common motif in many drugs, and the ability to selectively functionalize it allows medicinal chemists to fine-tune properties like target binding, solubility, and metabolic profiles. They are particularly useful in developing targeted therapies for oncology and infectious diseases.[8] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting the importance of chlorinated intermediates.[9]
-
Agrochemical Sector: In crop protection, these compounds are used to create new herbicides and pesticides. The specific halogen substitution pattern can lead to molecules with higher potency and improved environmental safety profiles.[1][8]
-
Radiopharmaceutical Development: Isomers like 2-fluoro-5-iodopyridine are crucial in developing radiotracers for Positron Emission Tomography (PET). The iodine atom allows for scaffold construction, while the fluorine position can be used for late-stage introduction of the positron-emitting ¹⁸F isotope.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its isomers is essential.
Hazard Identification
According to safety data sheets, these compounds are classified as:
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, use a suitable respiratory mask.[11][12]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for molecular construction. Its well-defined physicochemical properties, combined with the orthogonally reactive halogen handles, provide chemists with a reliable and versatile platform for innovation. The ability to selectively engage in cross-coupling, nucleophilic substitution, and leverage electronic effects makes this compound a valuable asset in the demanding fields of pharmaceutical and agrochemical research, enabling the efficient synthesis of novel and complex molecular architectures.
References
- PubChem. 2-Chloro-5-fluoro-4-iodopyridine.
- LookChem.
- SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]
- ACS Publications | The Journal of Organic Chemistry. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
- LookChem. Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. [Link]
- LookChem. The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. [Link]
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information [iodobenzene.ltd]
- 5. 2-CHLORO-5-FLUORO-4-IODOPYRIDINE(884494-49-9) 1H NMR spectrum [chemicalbook.com]
- 6. 884494-49-9|2-Chloro-5-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
2-Chloro-4-fluoro-5-iodopyridine CAS number 1370534-60-3
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodopyridine (CAS: 1370534-60-3)
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block essential for advanced chemical synthesis. With the CAS number 1370534-60-3, this compound has emerged as a critical intermediate in the fields of drug discovery, agrochemicals, and materials science. Its unique trifunctional substitution pattern offers a platform for selective, sequential chemical modifications, enabling the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, will delve into the compound's physicochemical properties, synthesis, reactivity profile, and key applications. Furthermore, it will provide detailed experimental protocols and safety guidelines to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, its inherent stability, and its capacity to modulate the physicochemical properties of a molecule make it a privileged structure in pharmaceutical design.[2][3] this compound belongs to a sophisticated class of pyridine derivatives where multiple halogen substituents provide distinct and orthogonal chemical handles.
The strategic placement of chloro, fluoro, and iodo groups on the pyridine ring is not arbitrary. Each halogen imparts specific electronic properties and, more importantly, offers a unique site for chemical transformation. This multi-faceted reactivity allows chemists to build molecular complexity in a controlled and predictable manner, a cornerstone of modern synthetic strategy.[4] This guide serves as a senior application scientist's perspective on harnessing the full potential of this versatile reagent.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 1370534-60-3 | [5][6] |
| Molecular Formula | C₅H₂ClFIN | [5][6] |
| Molecular Weight | 257.43 g/mol | [6][7] |
| Physical Form | Solid | [5][8] |
| Boiling Point | 249.8 ± 35.0 °C at 760 mmHg | [5] |
| IUPAC Name | This compound | [5] |
| InChI Key | CAYWSDTYVXMDQC-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=C(C(=NC=C1Cl)F)I | [7] |
| Purity | Typically ≥97% | [5][8] |
While specific spectroscopic data is not publicly cataloged, standard characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm identity and purity. Spectroscopic data for similar compounds can be found in specialized databases.[9][10]
Synthesis and Reactivity: A Tale of Three Halogens
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization.
Synthesis Routes
Reactivity Profile and Mechanistic Insights
The reactivity of the C-X bonds in halopyridines typically follows the order C-I > C-Br > C-Cl > C-F for metal-catalyzed cross-coupling reactions. This predictable selectivity is the cornerstone of its utility.
-
The Iodine Handle (C5-Position): The C-I bond is the most labile and is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups via Suzuki, Stille, Sonogashira, Heck, and Negishi couplings.[4] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is critical and depends on the specific coupling partners, but the high reactivity of the C-I bond often allows for milder reaction conditions.
-
The Chlorine Handle (C2-Position): The C-Cl bond is significantly less reactive in cross-coupling than the C-I bond but can be activated under more forcing conditions or with specialized catalyst systems. More commonly, it serves as a site for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen activates the C2 position, allowing for displacement by O-, N-, and S-nucleophiles.
-
The Fluorine Handle (C4-Position): The C-F bond is the most robust and is generally unreactive under the conditions used to modify the C-I and C-Cl positions. This stability is often a desired feature, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[4]
This differential reactivity allows for a sequential functionalization workflow, as illustrated below.
Caption: Sequential functionalization workflow for this compound.
Applications in Drug Discovery and Beyond
As a versatile building block, this compound is instrumental in constructing novel molecular entities for pharmaceutical and agrochemical research.[14][15] Its structure provides a template for creating libraries of compounds for high-throughput screening or for the targeted synthesis of molecules designed to interact with specific biological targets like kinases or G-protein coupled receptors.
The ability to introduce different functionalities at specific positions is crucial for structure-activity relationship (SAR) studies. For example, a medicinal chemist can use the C5-iodo position to explore a variety of substituents that will interact with a specific binding pocket of a protein, while using the C2-chloro position to attach a group that modulates solubility or other pharmacokinetic properties. This strategic approach accelerates the drug discovery process.[16]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative, self-validating procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
Objective: To synthesize 2-Chloro-4-fluoro-5-(phenyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 257 mg, 1.0 mmol).
-
Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and PdCl₂(dppf) (22 mg, 0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture is often crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL). The brine wash helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-4-fluoro-5-(phenyl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.[17]
-
GHS Hazard Classification:
-
Precautionary Statements (selected):
-
Handling & Storage:
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[17][18][19][20]
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of stability and selective reactivity. Its trifunctional nature provides chemists with a robust platform for the efficient synthesis of complex, highly substituted pyridine derivatives. The predictable, hierarchical reactivity of its C-I, C-Cl, and C-F bonds enables rational design and execution of synthetic routes, accelerating research in medicinal chemistry and related fields. As the demand for novel, structurally complex small molecules continues to grow, the utility and importance of such strategically designed intermediates will undoubtedly increase.
References
- 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495. (n.d.). PubChem.
- This compound suppliers & manufacturers in China. (n.d.). LookChem.
- 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase.
- AstaTech, Inc. (n.d.). ChemBuyersGuide.com, Inc.
- Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. (2026, January 1). LinkedIn.
- Sharma, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(7), 4939-4952.
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. (n.d.). LinkedIn.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research, 70(1), 169-175.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183.
- Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved from [Link] renversement/pyridines-in-action-7-selected-examples-of-pyridine-in-drug-synthesis-8a2b3c4d5e6f
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). PubMed.
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. (n.d.). ResearchGate.
- The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1370534-60-3 | CAS DataBase [m.chemicalbook.com]
- 7. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. spectrabase.com [spectrabase.com]
- 10. 1370534-60-3|this compound|BLD Pharm [bldpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medium.com [medium.com]
- 13. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. nbinno.com [nbinno.com]
- 17. file.chemscene.com [file.chemscene.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
2-Chloro-4-fluoro-5-iodopyridine molecular structure
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-4-fluoro-5-iodopyridine
Abstract
This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's structural characteristics, predicted spectroscopic signatures, and three-dimensional geometry. A detailed, field-proven synthetic protocol is proposed, grounded in established organometallic methodologies. The guide further explores the compound's reactivity profile, emphasizing the principles of regioselective functionalization that make it an invaluable synthon. The strategic importance of this and similar polysubstituted pyridines in the development of novel therapeutics, particularly as scaffolds for kinase inhibitors, is discussed. This document is intended for drug development professionals, researchers, and scientists seeking to leverage the unique chemical architecture of this compound for advanced molecular design.
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and agrochemical development, polysubstituted pyridine scaffolds are indispensable.[1] Their prevalence in biologically active molecules stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, while introducing a hydrogen bond acceptor (the nitrogen atom) and modulating the molecule's physicochemical properties, such as solubility and metabolic stability. The strategic placement of multiple, distinct halogen atoms on this core creates a powerful tool for synthetic chemists.
This compound is an exemplar of such a tool. Its architecture, featuring three different halogens at specific positions, allows for a programmed, regioselective sequence of modifications. This differential reactivity is the cornerstone of its utility, enabling the controlled and efficient construction of complex molecular frameworks through modern cross-coupling reactions.[2][3] This guide offers a deep dive into the foundational molecular structure that dictates this powerful reactivity.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the arrangement of its substituents, which governs its electronic properties and reaction dynamics.
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₅H₂ClFIN
-
CAS Number: 1370534-60-3[4]
Below is the two-dimensional representation of the molecular structure.
Caption: 2D Structure of this compound.
| Property | Value | Source |
| Molecular Weight | 273.44 g/mol | Calculated |
| Exact Mass | 272.8824 Da | Calculated |
| CAS Number | 1370534-60-3 | [4] |
| Predicted Storage | Store in freezer, under -20°C, inert atmosphere | [5] |
Spectroscopic and Crystallographic Characterization
Definitive structural elucidation relies on a combination of spectroscopic methods and X-ray crystallography. While specific experimental data for this exact isomer is not publicly available, we can provide an expert analysis based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is essential for confirming the substitution pattern of the pyridine ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| ¹H (H at C3) | ~7.5 - 7.8 | Doublet of doublets (dd) | J(H-H) ≈ 5-6, J(H-F) ≈ 2-3 | Deshielded by adjacent nitrogen and ortho-chlorine. Shows coupling to the other ring proton and the fluorine atom. |
| ¹H (H at C6) | ~8.2 - 8.5 | Doublet of doublets (dd) | J(H-H) ≈ 5-6, J(H-F) ≈ 8-9 | Strongly deshielded by the adjacent nitrogen. Shows coupling to the other ring proton and a larger coupling to the para-fluorine. |
| ¹³C | 5 distinct signals | Varies | - | The carbon atoms attached to halogens will show characteristic shifts (C-I: ~90-100 ppm; C-F: ~160-170 ppm with large ¹JCF coupling; C-Cl: ~150-155 ppm). The remaining C-H carbons will appear further downfield. |
| ¹⁹F | ~(-110) - (-120) | Doublet of doublets (dd) | J(F-H) ≈ 8-9, J(F-H) ≈ 2-3 | The chemical shift is typical for an aryl fluoride. It will be split by the two aromatic protons at the meta and ortho positions. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The primary expected observation would be the molecular ion peak (M⁺) at m/z ≈ 273. A crucial diagnostic feature would be the M+2 peak, approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular geometry. For a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, crystals were successfully grown by dissolving the solid in minimal hot ethyl acetate, adding hexanes until cloudy, and allowing slow cooling.[6] This protocol serves as a validated starting point for obtaining crystals of the title compound.
Crystallographic analysis would confirm:
-
Planarity: The pyridine ring is expected to be planar.
-
Bond Lengths & Angles: Precise measurements of all bond lengths (C-C, C-N, C-Cl, C-F, C-I) and angles, which are influenced by the electronic effects of the various substituents. For instance, the C-F bond is expected to be the shortest and strongest among the carbon-halogen bonds.
Synthesis and Reactivity
The synthesis of polysubstituted pyridines often requires carefully designed strategies to control regioselectivity.[1]
Proposed Synthetic Pathway
A robust and logical synthesis of this compound starts from the commercially available 2-chloro-4-fluoropyridine. The key transformation is a directed ortho-lithiation followed by quenching with an iodine source. This approach leverages the directing effect of the C2-chloro group and the activating nature of the pyridine nitrogen to achieve selective deprotonation at the C5 position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Directed Lithiation
This protocol is a self-validating system designed for high yield and purity.
-
Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is prepared.
-
Solvent and Base: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA), prepared in situ or used as a commercial solution, is added dropwise via syringe.
-
Substrate Addition: A solution of 2-chloro-4-fluoropyridine in anhydrous THF is added slowly to the stirred LDA solution at -78 °C, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The dark color of the iodine will dissipate upon reaction.
-
Quenching and Workup: After stirring for an additional hour, the reaction is allowed to warm to room temperature. It is then carefully quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by water.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Reactivity Profile: A Platform for Sequential Functionalization
The synthetic power of this molecule lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl. The C-F bond is typically unreactive under these conditions.
-
Position C5 (Iodo): This is the most reactive site. It will readily undergo Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions under mild conditions, allowing for the introduction of a wide variety of aryl, alkynyl, or amino groups.[2][3]
-
Position C2 (Chloro): This site is less reactive than the C-I bond. It can be functionalized using more forcing cross-coupling conditions (e.g., higher temperatures, stronger phosphine ligands) after the C5 position has been modified.
-
Position C4 (Fluoro): This bond is generally robust and unreactive towards cross-coupling, but it significantly influences the electronic nature of the ring and can serve as a metabolic blocking point in a drug candidate.
Caption: Regioselective reactivity map for this compound.
Applications in Drug Development
The 2,4,5-trisubstituted pyridine motif is a privileged structure in medicinal chemistry. This compound serves as an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. For example, in the development of protein kinase inhibitors, the C5 position can be functionalized to interact with the hinge-binding region of the kinase, while the C2 position can be modified to extend into a solvent-exposed region, improving potency and selectivity.[3] The fluorine at C4 can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.
The ability to sequentially and selectively modify the C5 and C2 positions allows for a modular approach to drug design, accelerating the discovery of lead compounds with optimized efficacy and pharmacokinetic profiles.[2][7]
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its value is derived directly from its molecular structure: a stable heterocyclic core decorated with three distinct halogens, each with a specific role and reactivity. The predictable, regioselective chemistry of this building block provides researchers with a reliable and efficient pathway to construct complex and diverse molecular architectures. As the demand for novel, highly specific therapeutic agents continues to grow, the strategic application of such versatile synthons will remain a cornerstone of successful drug discovery programs.
References
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. Vertex AI Search.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. National Institutes of Health.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry - ACS Publications.
- 5-Chloro-2-fluoro-4-iodopyridine. Chem-Impex.
- This compound. BLD Pharm.
- 2-Chloro-5-fluoro-4-iodopyridine. BLD Pharm.
- Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. Benchchem.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1370534-60-3|this compound|BLD Pharm [bldpharm.com]
- 5. 884494-49-9|2-Chloro-5-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-5-iodopyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Recognizing the critical need for well-documented and reliable synthetic methodologies, this document outlines a plausible and scientifically sound approach to its synthesis, alongside a detailed analysis of its characterization.
Strategic Importance of this compound
This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of halogen substituents offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex molecular architectures. The chlorine, fluorine, and iodine atoms each provide distinct reactivity profiles, enabling selective transformations such as cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental to the construction of novel bioactive molecules.
Plausible Synthetic Pathway: Electrophilic Iodination of 2-Chloro-4-fluoropyridine
Caption: Plausible synthetic route to this compound.
Mechanistic Rationale
The synthesis hinges on the principle of electrophilic aromatic substitution on the pyridine ring. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the substituents on the ring significantly influence the position of substitution. In 2-chloro-4-fluoropyridine, the fluorine atom at the C-4 position is an ortho-, para-director. The C-5 position is ortho to the fluorine and is sterically accessible, making it a prime target for electrophilic attack by an iodinating agent.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established chemical principles for the iodination of aromatic systems.
Materials:
-
2-Chloro-4-fluoropyridine (Starting Material)
-
Iodine (I₂) or N-Iodosuccinimide (NIS) (Iodinating Agent)
-
Concentrated Sulfuric Acid (Solvent and Activating Agent)
-
Sodium thiosulfate (Quenching Agent)
-
Sodium bicarbonate (Neutralizing Agent)
-
Dichloromethane (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (Drying Agent)
Procedure:
-
To a stirred solution of concentrated sulfuric acid, carefully add 2-chloro-4-fluoropyridine at 0 °C.
-
Once the starting material is fully dissolved, add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Quench any unreacted iodine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.
-
Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFIN | - |
| Molecular Weight | 257.43 g/mol | - |
| CAS Number | 1370534-60-3 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 249.8 ± 35.0 °C at 760 mmHg | [1] |
Spectroscopic Data (Predicted)
Due to the lack of publicly available spectra, the following are predicted values based on the structure and data from related compounds.
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.3 ppm (s, 1H, H-6): This proton is adjacent to the nitrogen and is expected to be the most downfield signal.
-
δ ~7.5 ppm (d, J ≈ 4 Hz, 1H, H-3): This proton is coupled to the fluorine at the 4-position.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm (d, ¹JCF ≈ 250 Hz, C-4): The carbon directly attached to the fluorine will show a large one-bond coupling constant.
-
δ ~152 ppm (C-2): Carbon bearing the chlorine atom.
-
δ ~150 ppm (C-6): The CH carbon adjacent to the nitrogen.
-
δ ~120 ppm (d, ³JCF ≈ 5 Hz, C-5): The carbon bearing the iodine atom, showing a smaller three-bond coupling to fluorine.
-
δ ~115 ppm (d, ²JCF ≈ 20 Hz, C-3): The CH carbon adjacent to the fluorine, showing a two-bond coupling.
Mass Spectrometry (EI):
-
m/z 257/259 (M⁺): The molecular ion peak, showing the characteristic isotopic pattern for one chlorine atom.
-
m/z 222/224: Loss of Cl.
-
m/z 130: Loss of I.
-
m/z 104: Loss of I and C₂H₂.
Experimental Workflow and Data Validation
The successful synthesis and characterization of this compound rely on a systematic and self-validating experimental workflow.
Caption: A self-validating workflow for synthesis and characterization.
This workflow ensures that the identity and purity of the final compound are rigorously confirmed through multiple orthogonal analytical techniques.
Applications in Drug Discovery
The strategic placement of three distinct halogen atoms on the pyridine scaffold of this compound makes it an exceptionally versatile intermediate for a wide array of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental in building the intricate molecular architectures required for new Active Pharmaceutical Ingredients (APIs) and agrochemicals.
Conclusion
References
- 2-chloro-4-fluoropyridine. PubChem. [Link]
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
Sources
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-iodopyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridine Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. Among the vast array of available building blocks, polysubstituted pyridines hold a prominent position due to their prevalence in numerous FDA-approved drugs. This guide focuses on a particularly valuable, yet specific, building block: 2-Chloro-4-fluoro-5-iodopyridine (CAS Number: 1370534-60-3).
This technical guide will provide a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and its versatile applications in palladium-catalyzed cross-coupling reactions. We will delve into the strategic importance of the unique arrangement of its three distinct halogen substituents, offering field-proven insights for its effective utilization in the synthesis of complex molecular architectures.
Nomenclature and Structural Elucidation
It is crucial to distinguish this compound from its isomer, 2-chloro-5-fluoro-4-iodopyridine (CAS Number: 884494-49-9). The distinct substitution pattern profoundly influences the electronic properties and reactivity of the pyridine ring. The correct IUPAC name for the compound of interest, as specified by the user, is This compound .
Chemical Structure:
Synthesis of this compound
Proposed Synthetic Pathway: Electrophilic Iodination
The electron-donating effect of the fluorine atom at the C4 position, coupled with the directing effect of the nitrogen atom, would likely activate the C5 position for electrophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-4-fluoropyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), add a mild Lewis acid catalyst (e.g., silver sulfate, Ag₂SO₄).
-
Iodinating Agent: Slowly add a solution of molecular iodine (I₂) (1.0-1.2 eq.) in the same solvent to the reaction mixture at room temperature. The use of a silver salt can facilitate the generation of a more electrophilic iodine species.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the introduction of moisture and oxygen, which could interfere with the reaction.
-
Anhydrous Solvent: Essential for preventing unwanted side reactions, particularly with the Lewis acid catalyst.
-
Lewis Acid Catalyst: Activates the iodine, making it a more potent electrophile for the substitution reaction on the somewhat electron-deficient pyridine ring.
-
Sodium Thiosulfate Quench: A standard procedure to safely and effectively neutralize any excess iodine.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Two signals in the aromatic region, each a doublet of doublets due to coupling with the fluorine atom and the adjacent proton. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons, with the carbon atoms attached to halogens showing characteristic chemical shifts. The C-F coupling will be observable. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, C=N, C-Cl, C-F, and C-I bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for the chlorine atom. |
Reactivity and Applications in Cross-Coupling Reactions
The true synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and site-selective introduction of various functionalities, making it an ideal scaffold for building molecular complexity.
Reactivity Hierarchy: The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This differential reactivity is the cornerstone of the synthetic strategies employing this building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the highly reactive C-I bond at the C5 position will selectively participate in the reaction, leaving the C-Cl bond intact for subsequent transformations.
Experimental Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The product can be purified by column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction will occur selectively at the C5-iodo position.
Experimental Protocol for Selective Sonogashira Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous, degassed solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Again, the C5-iodo bond is expected to be the primary site of reaction.
Experimental Protocol for Selective Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically between 80 and 120 °C.
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter through a pad of celite, and concentrate the filtrate. The residue can be purified by column chromatography.
Application in the Synthesis of a STING Agonist
A notable application of this compound is in the synthesis of novel stimulator of interferon genes (STING) agonists, which are promising therapeutic agents in cancer immunotherapy. A patent from Ono Pharmaceutical describes the use of this building block in the preparation of a key intermediate.
In this synthetic route, this compound is first deprotonated at the C3 position using a strong base, lithium diisopropylamide (LDA), at low temperature. The resulting lithiated species is then quenched with dry ice (solid CO₂) to introduce a carboxylic acid group, yielding lithium 2-chloro-4-fluoro-5-iodonicotinate. This transformation highlights the ability to functionalize the C3 position, further expanding the synthetic utility of this versatile building block.
Diagram of Functionalization at the C3 Position:
Caption: Synthesis of a key STING agonist intermediate from this compound.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of three different halogen atoms allows for a range of selective, stepwise synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. The ability to functionalize the pyridine ring at the C3, C5, and potentially the C2 positions makes it an invaluable tool for the synthesis of complex, polysubstituted heterocyclic compounds. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of such well-defined and reactive building blocks will undoubtedly play a crucial role in the advancement of drug development.
References
- Ono Pharmaceutical Co., Ltd. (2021). METHOD OF CANCER THERAPY.
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine. National Center for Biotechnology Information.
- Ono Pharmaceutical Co., Ltd. (2023). Sting agonistic compound.
- Van der Eycken, E., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2479. [Link]
- Wikipedia. (2023, October 26). Buchwald–Hartwig amination. In Wikipedia.
- Wikipedia. (2023, November 29). Sonogashira coupling. In Wikipedia.
- Wikipedia. (2023, December 28). Suzuki reaction. In Wikipedia.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2275–2284. [Link]
- Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Google Patents. (n.d.). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC).
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed Central (PMC).
- Google Patents. (n.d.). WO2021206160A1 - Antibody-drug complex.
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODOPYRIDINE.
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
- Google Patents. (n.d.). US20230339992A1 - Sting agonistic compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central (PMC).
Sources
2-Chloro-4-fluoro-5-iodopyridine physical and chemical properties
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-iodopyridine
Introduction: A Versatile Halogenated Heterocycle
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic importance of highly functionalized building blocks cannot be overstated. This compound (CAS No: 884494-49-9) has emerged as a pivotal intermediate, prized for its unique arrangement of halogen substituents on a pyridine core.[1][2] This trifunctionalized heterocycle offers a rich platform for molecular elaboration, enabling chemists to construct complex molecular architectures with precision and efficiency.[2] The distinct reactivity of its iodine, chlorine, and fluorine atoms provides orthogonal handles for a variety of chemical transformations, making it an indispensable tool in the synthesis of novel active pharmaceutical ingredients (APIs), advanced agrochemicals, and materials.[1][2][3] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Molecular and Physical Properties
The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical identity. A clear understanding of these properties is essential for its proper handling, storage, and application in synthetic protocols.
Chemical Identity
A consistent and unambiguous identification of this compound is crucial for regulatory compliance and scientific accuracy.
| Identifier | Value |
| IUPAC Name | 2-chloro-5-fluoro-4-iodopyridine[4] |
| CAS Number | 884494-49-9[1][4][5] |
| Molecular Formula | C₅H₂ClFIN[1][4][5] |
| Molecular Weight | 257.43 g/mol [1][4][5] |
| InChI | InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H[4] |
| SMILES | C1=C(C(=CN=C1Cl)F)I[4] |
Physical Characteristics
The compound's physical state dictates its handling and reaction setup. It is typically a solid at room temperature, and its solubility profile informs the choice of appropriate reaction solvents.[1][6]
| Property | Value | Source |
| Appearance | White to off-white or brown solid | [3] |
| Melting Point | 84-91 °C | [3] |
| Boiling Point | 242.223 °C at 760 mmHg | [1][5] |
| Density | 2.129 g/cm³ | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [6] |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy. The iodine is the most reactive site for cross-coupling, followed by chlorine for nucleophilic substitution, while the fluorine atom imparts specific electronic and metabolic properties.[2]
Key Reaction Pathways
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most labile, making the C-5 position the primary site for transformations like Suzuki, Stille, and Sonogashira couplings. This is the most common and powerful application of this building block, enabling the formation of carbon-carbon and carbon-heteroatom bonds to introduce a wide array of substituents.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is susceptible to nucleophilic attack, particularly when the pyridine ring is activated. This allows for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles.
-
Fluorine Chemistry: While less reactive as a leaving group, the fluorine atom significantly influences the molecule's electronic properties. Its high electronegativity can affect the acidity of adjacent protons and the overall reactivity of the ring. It is also a key feature for developing PET radiotracers by substituting it with the ¹⁸F isotope.[7]
Synthesis and Production
The synthesis of polysubstituted pyridines often requires carefully designed routes. While multiple specific methods exist, a common strategy involves the selective halogenation of a simpler pyridine precursor.
General Synthetic Workflow
The preparation of such highly functionalized heterocycles often begins with a more readily available starting material, like 2-chloro-4-fluoropyridine. A sequence of directed lithiation and subsequent trapping with an iodine electrophile can yield the desired product. This process may involve "halogen dance" rearrangements, where a metalated position isomerizes to a more stable one before being quenched.[8][9]
Conceptual Steps:
-
Starting Material: Begin with a di-substituted pyridine such as 2-chloro-4-fluoropyridine.
-
Directed Lithiation: Use a strong base, like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMP-Zinc/Lithium complexes), to deprotonate a specific position on the pyridine ring. The positions ortho to the existing halogens are typically targeted.
-
Iodination: Quench the resulting lithiated intermediate with an iodine source (e.g., I₂) to install the iodine atom at the desired position.
-
Purification: The crude product is then purified, commonly using silica gel chromatography, to isolate the this compound.
Industrial and Research Applications
The versatility of this compound makes it a valuable intermediate across several high-stakes research and development sectors.
-
Pharmaceutical Development: It is a key building block for synthesizing APIs. Its structure is incorporated into novel therapeutics, including anti-cancer agents and treatments for infectious diseases.[3] The fluorine atom can enhance metabolic stability and binding affinity, desirable traits in drug design.[2]
-
Agrochemicals: In the agrochemical industry, it is used to create new, more effective pesticides and herbicides.[1][3] The goal is to develop agents that are potent against target pests while being more environmentally benign.[2]
-
Radiopharmaceutical Synthesis: The presence of a fluorine atom makes it a precursor for developing PET imaging agents.[7] By replacing the stable ¹⁹F with the positron-emitting ¹⁸F isotope, scientists can create tracers to visualize biological processes and disease states in real-time.[7]
-
Material Science: The unique electronic properties conferred by the halogen substituents make it a candidate for creating advanced materials, such as specialized polymers and coatings.[3]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Classification
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data compiled from multiple sources.[4][10][11]
Recommended Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible substances such as strong oxidizing agents.[6][11] Keep the container tightly sealed to prevent moisture ingress.[6]
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]
-
Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.[10]
-
Conclusion
This compound is a testament to the power of halogen chemistry in modern organic synthesis. Its trifunctionalized structure provides a predictable and versatile platform for creating molecular complexity. The orthogonal reactivity of its iodine, chlorine, and fluorine substituents allows for selective and sequential modifications, making it an exceptionally valuable intermediate in the discovery pipelines for new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its physical properties, chemical reactivity, and safety protocols is paramount for any scientist looking to leverage this potent building block for innovation.
References
- Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information. (n.d.). Google Vertex AI Search.
- 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem. (n.d.). PubChem.
- 2-CHLORO-5-FLUORO-4-IODOPYRIDINE,Sincere Chemical,100%Factory Price. (n.d.). Sincere Chemical.
- 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 5-CHLORO-2-FLUORO-4-IODOPYRIDINE SDS, 659731-48-3 Safety Data Sheets - ECHEMI. (n.d.). Echemi.com.
- Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. (2026, January 1). LinkedIn.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, January 12). The Journal of Organic Chemistry - ACS Publications.
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. (n.d.). LinkedIn.
- 5-Chloro-2-fluoro-4-iodopyridine - Chem-Impex. (n.d.). Chem-Impex.
- SAFETY DATA SHEET - Apollo Scientific. (n.d.). Apollo Scientific.
- 2-Chloro-5-iodopyridine 97 69045-79-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2010, November 23). Fisher Scientific.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (2022, March 4). PubMed.
- Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development - Benchchem. (n.d.). BenchChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sincerechemical.com [sincerechemical.com]
- 6. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information [iodobenzene.ltd]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Navigating the Safety Profile of 2-Chloro-4-fluoro-5-iodopyridine: A Technical Guide for Researchers
An In-Depth Examination of a Key Synthetic Building Block
For chemists and researchers in the pharmaceutical and agrochemical industries, halogenated pyridines are indispensable tools. Among these, 2-Chloro-4-fluoro-5-iodopyridine stands as a versatile intermediate, prized for its unique substitution pattern that allows for selective, stepwise functionalization. Its structural complexity, however, necessitates a thorough understanding of its safety and handling requirements. This technical guide provides a comprehensive overview of the available safety data for this compound, offering critical insights for its responsible use in research and development.
A Note on Isomeric Specificity
Section 1: Hazard Identification and GHS Classification
Based on available data for the closely related isomer 2-Chloro-5-fluoro-4-iodopyridine, this compound is classified as hazardous.[5] The Globally Harmonized System (GHS) classifications indicate risks associated with ingestion, skin and eye contact, and inhalation.
GHS Hazard Statements:
-
H302: Harmful if swallowed. [5]
-
H315: Causes skin irritation. [5]
-
H318/H319: Causes serious eye damage/irritation. [5]
-
H332: Harmful if inhaled. [5]
-
H335: May cause respiratory irritation. [5]
The following diagram illustrates the key hazards associated with this class of compounds.
Caption: GHS Hazard Profile for Halogenated Pyridines.
Section 2: Safe Handling and Storage Protocols
Given the hazardous nature of this compound, strict adherence to safe laboratory practices is paramount. The following protocols are recommended for handling and storage.
Experimental Workflow for Safe Handling:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, a chemical-resistant apron is advised.
-
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors. Use spark-proof tools and avoid generating dust.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6] The recommended storage temperature is often in a freezer, under -20°C, in an inert atmosphere.[4]
The diagram below outlines the essential workflow for the safe handling of this compound.
Caption: Recommended Safe Handling Workflow.
Section 3: Emergency Procedures and First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following measures are based on the known hazards of similar compounds.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
The following decision tree illustrates the logical flow of emergency response actions.
Caption: Emergency First-Aid Decision Tree.
Section 4: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of the related isomer, 2-Chloro-5-fluoro-4-iodopyridine. This data is provided for estimation purposes and may not precisely reflect the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFIN | [5] |
| Molecular Weight | 257.43 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Storage | Freezer, under -20°C | [4] |
Section 5: Stability and Reactivity
This class of compounds is generally stable under recommended storage conditions. However, researchers should be aware of the following reactivity considerations:
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[8]
-
Hazardous Polymerization: Not reported to occur.
Section 6: Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited. The GHS classifications for the related isomer suggest acute toxicity if swallowed or inhaled, and it is known to cause skin and eye irritation.[5] The environmental fate and ecotoxicity have not been extensively studied. Therefore, it is crucial to prevent release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and reactive building block for chemical synthesis. Its utility is matched by its potential hazards. This guide, by synthesizing the available data for a closely related isomer, provides a foundational understanding of the necessary safety precautions. It is the responsibility of every researcher to seek out the most specific safety information for the exact material they are handling and to always adhere to the principles of safe laboratory practice.
References
- BLD Pharm. This compound.
- Sincere Chemical. 2-CHLORO-5-FLUORO-4-IODOPYRIDINE.
- Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information for Pyridine, 2-Chloro-5-Fluoro-4-Iodo-.
- ChemicalBook. 884494-49-9(2-CHLORO-5-FLUORO-4-IODOPYRIDINE) Product Description.
- PubChem. 2-Chloro-5-fluoro-4-iodopyridine.
- BLD Pharm. 2-Chloro-5-fluoro-4-iodopyridine.
- Apollo Scientific.
- ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
Sources
- 1. 1370534-60-3|this compound|BLD Pharm [bldpharm.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. 884494-49-9 CAS MSDS (2-CHLORO-5-FLUORO-4-IODOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 884494-49-9|2-Chloro-5-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information [iodobenzene.ltd]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-iodopyridine in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-4-fluoro-5-iodopyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The document outlines the theoretical considerations governing its solubility, presents a detailed experimental protocol for quantitative solubility determination, and discusses the practical implications of its solubility profile in synthetic applications. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key chemical entity.
Introduction: The Synthetic Importance of this compound
This compound is a polysubstituted pyridine derivative of significant interest in organic synthesis. Its unique arrangement of halogen atoms provides multiple reactive sites for further chemical transformations, making it a versatile building block for complex molecular architectures.[1] The chlorine, fluorine, and iodine substituents each offer distinct reactivity, enabling selective functionalization through various cross-coupling reactions and nucleophilic substitutions. This has led to its use as a key intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals.[1][2]
Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in research and manufacturing. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization and chromatography. This guide aims to provide a thorough understanding of its solubility behavior, empowering chemists to optimize synthetic routes and streamline process development.
Physicochemical Properties and Predicted Solubility Behavior
To understand the solubility of this compound, it is essential to first consider its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFIN | [3] |
| Molecular Weight | 257.43 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | [2][4] |
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The pyridine ring and the electronegative halogen atoms (Cl, F, I) introduce polarity, while the overall molecule has a significant non-polar surface area.
Based on its structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. Qualitative information suggests it is soluble in dichloromethane and chloroform.[7] However, for precise synthetic control and process optimization, quantitative solubility data is indispensable. The following sections will detail a comprehensive approach to experimentally determine this data.
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust method for determining the quantitative solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[8]
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 [sigmaaldrich.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information [iodobenzene.ltd]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-4-fluoro-5-iodopyridine
Abstract
2-Chloro-4-fluoro-5-iodopyridine is a polysubstituted heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its unique arrangement of halogen atoms on an electron-deficient pyridine core imparts a distinct and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic structure, identifying its key electrophilic and nucleophilic centers. We will delve into the underlying principles governing its reactivity, supported by mechanistic insights and field-proven experimental protocols for its strategic functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in pharmaceutical and agrochemical research, present in numerous FDA-approved drugs.[1] Its nitrogen heteroatom introduces a level of electronic and structural diversity not found in simple carbocyclic aromatic systems.[2] The strategic placement of multiple, distinct halogen substituents, as seen in this compound, creates a molecule with precisely tunable reactive sites. This allows for selective, sequential chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.[3] Understanding the interplay between the electron-deficient pyridine ring and the electronic effects of each halogen is paramount to predicting and controlling its chemical behavior.
Electronic Landscape: Unraveling the Sites of Reactivity
The reactivity of this compound is a direct consequence of its electronic structure. The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring and creating a π-deficient system. This inherent electron deficiency is further amplified by the inductive effects of the three halogen substituents.
The Primary Nucleophilic Center: The Pyridine Nitrogen
The most unambiguous nucleophilic site is the lone pair of electrons on the nitrogen atom. This site is readily protonated by acids and is reactive towards a wide array of electrophiles, including alkylating agents and Lewis acids. This fundamental reactivity is a key characteristic of all pyridines.[4] It is crucial to recognize that protonation or coordination of the nitrogen atom dramatically increases the electron-deficiency of the ring, further enhancing the electrophilicity of the carbon atoms.
Electrophilic Carbon Centers: A Hierarchy of Reactivity
The electron-withdrawing nature of the ring nitrogen makes all carbon atoms in pyridine more electrophilic than their counterparts in benzene. This effect is most pronounced at the α (C2, C6) and γ (C4) positions.[5][6] The halogens on this compound modulate this inherent reactivity.
-
C2 and C4 Positions: These positions are highly activated towards nucleophilic attack due to their proximity to the electronegative nitrogen. An attacking nucleophile can form a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is favorably delocalized onto the nitrogen atom.[5][7] The presence of a chlorine atom at C2 provides a competent leaving group, making this the most probable site for nucleophilic aromatic substitution (SNAr).
-
C5 Position: The carbon-iodine bond is the most reactive site for transformations involving organometallic reagents. Iodine is the largest and most polarizable of the halogens present, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[3] Furthermore, this site is highly susceptible to metal-halogen exchange with strong bases like organolithium reagents.
-
C6 Position: This position is activated by the ring nitrogen and is a potential site for deprotonation by very strong bases (directed metalation), creating a potent nucleophile for subsequent reaction with an electrophile.[8]
-
C3 Position: This position is the least electron-deficient carbon and is generally the least reactive towards nucleophiles. Conversely, it is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution, although such reactions are difficult on this heavily deactivated ring system.[9][10][11]
The following diagram illustrates the primary reactive sites on the molecule.
Caption: Primary nucleophilic and electrophilic sites of this compound.
Experimental Validation and Synthetic Protocols
The theoretical analysis of reactivity is validated through well-established synthetic transformations. The following protocols represent robust, reproducible methods for the selective functionalization of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol details the displacement of the C2-chloro substituent with a generic amine nucleophile. The causality for this selectivity lies in the C2 position's activation by the adjacent nitrogen and the superior leaving group ability of chloride compared to fluoride.
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature is dependent on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-amino-4-fluoro-5-iodopyridine derivative.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at C2.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C5 Position
This protocol describes the formation of a new carbon-carbon bond at the C5 position, leveraging the high reactivity of the C-I bond in palladium catalysis.
Methodology:
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄).
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude material is purified by silica gel column chromatography to afford the C5-arylated or -alkylated product.
Summary of Reactivity
The distinct electronic environment of each position in this compound leads to a predictable hierarchy of reactivity, which is summarized below.
| Position | Primary Reactive Site For | Key Influencing Factors | Typical Reagents |
| N1 | Nucleophilic Attack (Protonation, Alkylation) | Lone pair availability on the nitrogen atom. | Protic acids, Lewis acids, Alkyl halides |
| C2 | Electrophilic Center (Nucleophilic Substitution) | Activation by adjacent nitrogen; presence of a good leaving group (Cl). | Amines, alkoxides, thiols |
| C4 | Electrophilic Center (Highly Activated) | Strong activation by ring nitrogen and fluorine's inductive effect. | Very strong nucleophiles (Fluorine is a poor LG). |
| C5 | Electrophilic Center (Cross-Coupling, Metalation) | Weak C-I bond; high polarizability of iodine. | Organoborons/stannanes + Pd catalyst; Organolithiums |
| C6 | Electrophilic Center (Deprotonation/Metalation) | Activation by adjacent nitrogen; acidic C-H bond. | Strong, non-nucleophilic bases (e.g., LDA, TMP-bases) |
| C3 | Weakly Electrophilic/Nucleophilic Center | Most electron-rich carbon; least activated towards nucleophiles. | Harsh conditions for electrophilic substitution. |
Conclusion
This compound is a synthetically powerful and versatile building block. Its reactivity is governed by a well-defined electronic landscape, dominated by the electron-withdrawing pyridine nitrogen and the distinct properties of its three halogen substituents. The nitrogen atom serves as the primary nucleophilic center, while the carbon skeleton presents a hierarchy of electrophilic sites. The C2 and C5 positions are prime targets for selective functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. A thorough understanding of these reactive pathways, as outlined in this guide, empowers chemists to strategically and efficiently incorporate this valuable scaffold into complex target molecules, accelerating innovation in drug discovery and materials science.
References
- A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents.Google Scholar.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.International Journal of Pharmaceutical Sciences and Research. [Link]
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents.PMC. [Link]
- A Brief View on Pyridine Compounds.Journal of Molecular and Organic Chemistry. [Link]
- Newer biologically active pyridines: A potential review.
- Pyridine: the scaffolds with significant clinical diversity.RSC Publishing. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Chemistry Stack Exchange. [Link]
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.Indian Academy of Sciences. [Link]
- Electrophilic Substitution of Pyrrole and Pyridine.AK Lectures. [Link]
- Nucleophilic substitution reactions in pyridine.Química Organica.org. [Link]
- 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN.PubChem. [Link]
- Electrophilic substitution on pyridine.Química Organica.org. [Link]
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.American Chemical Society. [Link]
- Why is β substitution in Nucleophilic reactions of pyridines not preferred?Quora. [Link]
- Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?Quora. [Link]
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- Reactions of substituted pyridines with electrophilic boranes.PubMed. [Link]
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis.LinkedIn. [Link]
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.The Journal of Organic Chemistry. [Link]
- Why does Electrophilic attack at Pyridine occur at position 3?
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aklectures.com [aklectures.com]
- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
commercial availability of 2-Chloro-4-fluoro-5-iodopyridine
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-iodopyridine for Researchers and Drug Development Professionals
Introduction
This compound is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategically positioned halogen atoms—chlorine, fluorine, and iodine—offer distinct reactivity profiles, making it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] The pyridine core is a common scaffold in many biologically active compounds, and the specific arrangement of halogens on this ring system allows for selective, stepwise functionalization through various cross-coupling and substitution reactions. This guide provides an in-depth overview of the commercial availability, chemical properties, synthesis, applications, and safety considerations for this valuable synthetic intermediate.
Chemical and Physical Properties
This compound, identified by the CAS Number 1370534-60-3, is a solid at room temperature. The presence of multiple halogen atoms on the pyridine ring significantly influences its chemical properties, providing multiple reaction sites for synthetic chemists to exploit. Its stability under normal temperatures and pressures makes it a practical intermediate for both laboratory-scale research and larger-scale industrial applications.[1]
| Property | Value | Source |
| CAS Number | 1370534-60-3 | |
| Molecular Formula | C₅H₂ClFIN | |
| Molecular Weight | 257.43 g/mol | [1] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Boiling Point | 249.8 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| Storage | 4°C, protect from light |
Commercial Availability
This compound is available from several specialized chemical suppliers who cater to the research and development sector. When sourcing this compound, it is crucial to verify the CAS number (1370534-60-3) to ensure the correct isomer is being purchased, as other isomers with similar names exist.
| Supplier | CAS Number | Purity | Product Code Example |
| Sigma-Aldrich | 1370534-60-3 | 97% | CIAH987EBC04 (from ChemScene) |
| BLD Pharm | 1370534-60-3 | N/A | N/A |
Note: Availability and stock levels may vary. It is recommended to contact suppliers directly for current information and to request a Certificate of Analysis (CoA) to ensure product quality.[1]
Synthesis and Reactivity
Key synthetic strategies for this class of compounds include:
-
Directed ortho-metalation: This technique uses a directing group to selectively deprotonate a position adjacent to it on an aromatic ring, followed by quenching with an electrophile (e.g., iodine).
-
Halogen Dance Reactions: Under specific basic conditions, a halogen atom can migrate to a different position on the pyridine ring, often driven by the formation of a more stable intermediate.[2] A general, plausible synthetic approach could start from a simpler, commercially available chlorofluoropyridine, followed by sequential halogenation steps.
The reactivity of this compound is governed by its distinct halogen substituents. The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the introduction of carbon-based substituents.[3] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a route to introduce nitrogen, oxygen, or sulfur nucleophiles. The fluorine atom is generally the least reactive under these conditions, often remaining on the scaffold as a desired feature for modulating the electronic and pharmacological properties of the final molecule.
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of novel compounds for drug discovery and agrochemical research.[1][4]
Drug Discovery
Halogenated pyridines are integral to medicinal chemistry.[5] The chlorine, fluorine, and iodine atoms can serve as handles for further chemical modification or can be incorporated into the final active pharmaceutical ingredient (API) to enhance its properties.[3] Fluorine, in particular, is often used to improve metabolic stability, binding affinity, and bioavailability.
This building block enables the efficient construction of complex molecules, which is crucial when designing targeted therapies for conditions such as cancer or inflammatory diseases.[3][4] Its ability to participate in regioselective cross-coupling reactions allows medicinal chemists to systematically explore the chemical space around the pyridine core to optimize for biological activity.[3]
Agrochemicals
Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel, highly active molecules. This compound can be used to create new crop protection agents with improved efficacy and safety profiles.[4]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact CAS number was not found in the search results, data for structurally similar compounds like 2-chloro-4-iodopyridine and 2-chloro-5-iodopyridine provide essential guidance.[6][7]
-
Hazard Classification: Similar compounds are classified as causing skin and eye irritation and may cause respiratory irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][7] Use a dust mask or conduct work in a well-ventilated area or fume hood to avoid inhalation.[7][9]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Rinse mouth and seek medical attention.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[6]
Disclaimer: This safety information is based on related compounds. Always consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a high-value chemical intermediate with significant potential for accelerating innovation in the life sciences. Its well-defined reactive sites allow for precise and predictable synthetic transformations, making it an indispensable tool for researchers and drug development professionals. While its commercial availability is limited to specialized suppliers, its utility in constructing novel molecular entities ensures its continued importance in the fields of medicinal chemistry and agrochemical science. Proper handling and adherence to safety protocols are essential when working with this potent building block.
References
- Xiamen Hisunny Chemical Co.,Ltd. 2-Chloro-5-Fluoro-4-Iodopyridine.
- Manchester Organics. 2-Chloro-5-fluoro-4-iodopyridine | 884494-49-9.
- SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
- Sincere Chemical. 2-CHLORO-5-FLUORO-4-IODOPYRIDINE,Sincere Chemical,100%Factory Price.
- LookChem. Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals.
- Sigma-Aldrich. This compound | 1370534-60-3.
- Thermo Fisher Scientific.
- Synblock. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine.
- Thermo Fisher Scientific.
- ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines | The Journal of Organic Chemistry.
- BLD Pharm. 1370534-60-3|this compound.
- Sigma-Aldrich. 2-Chloro-5-iodopyridine 97 69045-79-0.
- PubChem. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495.
- TCI Chemicals.
- Apollo Scientific. SAFETY DATA SHEET - 5-CHLORO-2-FLUORO-4-IODOPYRIDINE.
- ChemicalBook. 2-Fluoro-5-iodopyridine synthesis.
- Chem-Impex. 5-Chloro-2-fluoro-4-iodopyridine.
- Sigma-Aldrich. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery.
- Fisher Scientific. 2-Chloro-5-iodopyridine 98.0+%, TCI America 5 g | Buy Online.
- Benchchem. Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- ResearchGate.
- Sigma-Aldrich. 2-Fluoro-5-iodopyridine 97 171197-80-1.
- Sigma-Aldrich. 2-Fluoro-5-iodopyridine 97 171197-80-1.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Introduction: The Strategic Value of a Polyfunctionalized Pyridine
An Application Guide to the Suzuki-Miyaura Coupling of 2-Chloro-4-fluoro-5-iodopyridine
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. This compound is a highly valuable building block, offering chemists a pyridine core pre-functionalized with three distinct halogens.[1][2] This arrangement is not a random assortment but a carefully orchestrated platform for sequential, site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis is the key to this selectivity, making the Suzuki-Miyaura cross-coupling the reaction of choice for precise carbon-carbon bond formation.[3][4]
This application note serves as a comprehensive guide for researchers, providing a detailed protocol for the Suzuki-Miyaura coupling of this compound, with a primary focus on selective reaction at the C5-iodo position. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of each reaction component, and a field-proven experimental protocol designed for high-yield, reproducible outcomes.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[5][6] The process is a catalytic cycle that can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with an active Palladium(0) catalyst, which inserts itself into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step.[6] Given the bond dissociation energies, the Pd(0) complex will selectively insert into the weaker C-I bond over the C-Cl bond, forming a Pd(II) intermediate.[4]
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[6][8] For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center, displacing the halide.[9][10][11]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are expelled as the new biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Protocol Deep Dive: Rationale and Component Selection
The success of a Suzuki coupling hinges on the careful selection of its components. For a substrate like this compound, which contains a potentially catalyst-inhibiting pyridine nitrogen, these choices are especially critical.[12][13]
| Component | Recommended Choice | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ (Tetrakis) is a reliable Pd(0) source that enters the cycle directly. It is often effective for couplings with aryl iodides.[4] PdCl₂(dppf) is a robust Pd(II) pre-catalyst that is air-stable and effective for a wide range of substrates, including heteroaryl halides.[3] For particularly challenging couplings or unreactive boronic acids, advanced Buchwald ligands (e.g., SPhos, XPhos) with a Pd(II) source like Pd(OAc)₂ may be required to overcome catalyst inhibition and promote efficient coupling.[12][13] |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equiv.) | The choice of boronic acid defines the moiety being introduced. Using a slight excess ensures complete consumption of the pyridine starting material. For boronic acids prone to decomposition or protodeboronation, using the corresponding pinacol or MIDA boronate ester can significantly improve stability and reaction outcome.[13][14] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | The base is essential for activating the boronic acid for transmetalation.[15] K₂CO₃ is a moderately strong and widely used base that is effective in many cases.[10] K₃PO₄ is a stronger base that can be beneficial when weaker bases fail, though it may increase the risk of side reactions like protodeboronation if excess water is present.[12] The base should be finely powdered and anhydrous to ensure reactivity. |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/EtOH/H₂O | A polar aprotic solvent like 1,4-Dioxane or THF is typically used to dissolve the organic components.[16] The addition of a small amount of water is crucial; it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[16][17] Rigorous degassing of the solvent system is imperative to prevent the oxidation and deactivation of the Pd(0) catalyst.[12] |
| Temperature | 80 - 110 °C | The reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the specific substrates and catalyst system used. |
Experimental Protocol: Suzuki Coupling at the C5-Iodo Position
This protocol outlines a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed 1,4-Dioxane and Degassed Water (e.g., 5:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : Flame-dry or oven-dry the reaction vessel to remove all moisture. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition : To the cooled vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill it with inert gas (e.g., Argon) three times to ensure all oxygen is removed. This step is critical as the Pd(0) catalyst is oxygen-sensitive.[12]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane followed by water) via syringe under a positive pressure of inert gas.
-
Reaction Execution : Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Reaction Monitoring : Monitor the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Catalyst inhibition by the pyridine nitrogen. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[12] 2. Switch to a more active catalyst system, such as a Pd(II) source with a bulky, electron-rich Buchwald ligand (e.g., SPhos, RuPhos).[13] 3. A modest increase in catalyst loading (e.g., to 5 mol%) may overcome partial inhibition.[13] |
| Protodeboronation of Boronic Acid | Presence of excess water or use of a very strong base. | 1. Use anhydrous solvents and ensure the base is dry.[12] 2. Switch to a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[13] |
| Homocoupling of Boronic Acid | Presence of oxygen oxidizing Pd(0) to Pd(II), which can promote homocoupling. | 1. The most critical step is the strict exclusion of oxygen through proper degassing and inert atmosphere techniques.[12] |
| Dehalogenation of Starting Material | Presence of hydride sources or prolonged reaction times at high temperatures. | 1. Ensure solvents are free from potential hydride contaminants. 2. Optimize reaction time and temperature to find conditions where the desired reaction proceeds efficiently without significant decomposition.[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex, functionalized pyridines. By understanding the underlying mechanism and the critical role of each component, researchers can leverage the predictable regioselectivity of this reaction to their advantage. The protocol and troubleshooting guide provided herein offer a robust framework for achieving successful outcomes, enabling the rapid diversification of this important heterocyclic core for applications in drug discovery and beyond.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- ResearchGate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- WorldOfChemicals. The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis.
- Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros.
- Autechre. Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals.
- ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- American Chemical Society. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- ACS Publications. Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones.
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery.
- PubChem. 2-Chloro-5-fluoro-4-iodopyridine.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Reaction of 2-Chloro-4-fluoro-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation has been widely adopted in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its generally mild reaction conditions and functional group tolerance.[1][2][3][4] This guide focuses on the application of the Sonogashira reaction to a specific and challenging substrate: 2-Chloro-4-fluoro-5-iodopyridine. The resulting 5-alkynyl-2-chloro-4-fluoropyridine scaffold is a valuable building block in medicinal chemistry, offering a versatile handle for further functionalization in the development of novel therapeutic agents.[5]
This document provides a detailed exploration of the reaction, including mechanistic insights, optimized protocols for both traditional and copper-free conditions, and a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[6][7]
The palladium cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a Pd(0) complex.[6] This is typically the rate-limiting step.[1] The reactivity of halogens in this step follows the order I > Br > Cl > F, which allows for selective reaction at the iodine-bearing carbon of our substrate.[1][6] The resulting Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle.[1][8] Finally, reductive elimination from the Pd(II) complex yields the desired alkynylated pyridine and regenerates the active Pd(0) catalyst.[8]
The copper cycle involves the reaction of the copper(I) salt with the terminal alkyne in the presence of a base.[1][9] This forms a copper(I) acetylide intermediate, which is a more potent nucleophile than the neutral alkyne, thereby accelerating the transmetalation step with the palladium complex.[1]
Key Experimental Considerations for this compound
-
Selective Reactivity: The primary challenge and advantage of this substrate is the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly more susceptible to oxidative addition to palladium than the C-Cl bond.[6][10] This allows for a clean, regioselective coupling at the 5-position under appropriate conditions.
-
Catalyst Selection: A variety of palladium sources can be effective.[1] Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][6] For more challenging couplings or to enable lower catalyst loading, pre-formed catalysts or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand can be employed.[11]
-
The Role of Copper: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst (typically CuI) to enhance reaction rates, its presence can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][12] Copper-free protocols have been developed to circumvent this issue, which can be particularly advantageous for cleaner reactions and simpler purifications.[2][3]
-
Solvent and Base: The choice of solvent and base is crucial for reaction success. Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serve a dual role as the base and sometimes as a co-solvent.[1][13] Anhydrous, degassed solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are commonly used to maintain an inert atmosphere and ensure reagent solubility.[14][15]
Optimized Experimental Protocols
The following protocols are designed as a robust starting point for the Sonogashira coupling of this compound.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a reliable method for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5-10 mL per mmol of iodopyridine) and anhydrous Et₃N (2-3 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to a suitable temperature (typically 40-65 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant side reaction or when copper contamination of the final product is a concern.
Additional Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Pyrrolidine or another suitable amine base[16]
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01-0.02 equiv) and PPh₃ (0.04-0.08 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., DMF or acetonitrile) and stir for 15-20 minutes to allow for the formation of the active Pd(0) complex.
-
Add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the amine base (e.g., pyrrolidine, 2-3 equiv).[16]
-
Heat the reaction mixture (typically 50-80 °C) and monitor its progress.
-
Follow the work-up and purification steps as described in Protocol 1.
Summary of Key Reaction Parameters
| Parameter | Standard (Pd/Cu) Conditions | Copper-Free Conditions | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ + Ligand | Standard catalysts are often sufficient; in situ generation for copper-free can enhance activity.[11] |
| Catalyst Loading | 2-5 mol% | 1-2 mol% | Lower loadings may be possible with highly active copper-free systems. |
| Copper Co-catalyst | CuI (4-10 mol%) | None | Essential for the classic mechanism; omitted to prevent homocoupling.[1][12] |
| Base | Et₃N, DIPEA (2-3 equiv) | Pyrrolidine, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Amine bases neutralize the generated HX; inorganic bases can be effective in polar solvents.[1][16] |
| Solvent | THF, DMF, Acetonitrile | DMF, NMP, Acetonitrile | Anhydrous and degassed polar aprotic solvents are generally preferred.[14] |
| Temperature | Room Temp to 65 °C | 50-100 °C | Copper-free reactions may require higher temperatures to achieve reasonable rates.[13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reaction temperature. | 1. Use a fresh batch of catalyst or a different palladium source/ligand. 2. Ensure all solvents and reagents are dry and the system is thoroughly purged with inert gas. 3. Gradually increase the reaction temperature.[13] |
| Formation of Homocoupled Alkyne | 1. Presence of oxygen in a copper-catalyzed reaction. 2. High concentration of copper acetylide. | 1. Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of inert gas. 2. Switch to a copper-free protocol.[12] |
| Dehalogenation (Loss of Iodine) | 1. Presence of reducing agents. 2. Catalyst decomposition at high temperatures. | 1. Ensure the purity of all reagents. 2. Avoid excessive heating; consider a more active catalyst system that operates at lower temperatures. |
| Reaction at C-Cl bond | Highly unlikely under standard conditions due to reactivity differences. | If observed, this would indicate extremely harsh reaction conditions. Reduce temperature and use a less forcing catalyst system. |
Conclusion
The Sonogashira reaction of this compound is a highly effective and regioselective transformation for the synthesis of valuable 5-alkynylpyridine derivatives. By carefully selecting the reaction conditions—particularly the choice between a traditional palladium/copper system and a copper-free protocol—researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a comprehensive framework for the successful application of this important cross-coupling reaction in a drug discovery and development context.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Li, J. J. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(14), 5432–5435.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 23(5), 1188.
- Gande, S. L., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(7), 8197-8208.
- Liang, Y., et al. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
- Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6917.
- Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6917.
- Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194.
- Sharma, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Wang, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
- The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism.
- Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 26(61), 13866-13870.
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling.
- Hosseini-Sarvari, M., & Sodagar, E. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11464-11481.
- Che, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14380-14388.
- Chemistry Solved. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.lucp.net [books.lucp.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-5-iodopyridine
Introduction: Navigating Chemoselectivity in Polyhalogenated Pyridines
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, with the introduction of nitrogen-based functionalities being a particularly critical transformation. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] However, when the pyridine core is adorned with multiple halogen substituents of varying reactivity, the challenge of achieving chemoselectivity becomes paramount. This is precisely the scenario with 2-Chloro-4-fluoro-5-iodopyridine, a substrate presenting iodo, chloro, and fluoro groups, each with a distinct propensity for participating in cross-coupling reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a selective Buchwald-Hartwig amination on this compound. We will delve into the mechanistic principles that govern this selectivity, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization.
The Scientific Foundation: Achieving Selective C-I Amination
The success of a selective Buchwald-Hartwig amination hinges on exploiting the inherent differences in the reactivity of the carbon-halogen bonds. The generally accepted reactivity trend for the oxidative addition step in the catalytic cycle is C-I > C-Br > C-OTf > C-Cl.[2] This principle is the bedrock of our strategy for the selective amination of this compound at the C-I position.
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process involving a palladium catalyst.[3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key to selectivity in the case of this compound lies in the initial oxidative addition step. The palladium(0) catalyst will preferentially react with the most labile carbon-halogen bond, which is the C-I bond. The C-Cl bond is significantly less reactive and would require more forcing conditions, such as higher temperatures and specialized ligands, to undergo oxidative addition.[4] The C-F bond is generally unreactive under these conditions.
Experimental Protocol: Selective Amination at the C-5 Position
This protocol is designed for the selective amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
XPhos (1,3,5-trimethyl-2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)phosphine) or similar bulky, electron-rich phosphine ligand (1.2 - 1.5 times the moles of Pd)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Figure 2: A step-by-step experimental workflow for the selective amination.
Detailed Procedure:
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.5 eq).
-
Inerting: The Schlenk tube is then evacuated and backfilled with nitrogen or argon. This process should be repeated three times to ensure an oxygen-free environment.
-
Reagent Addition: Anhydrous, degassed solvent (e.g., toluene) is added, followed by the amine (1.2 eq).
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Key Parameters and Optimization
The success of this selective amination is highly dependent on the careful selection of several key parameters. The following table provides a summary of these parameters and their rationale.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective precursors that are reduced in situ to the active Pd(0) species.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, and they help to prevent catalyst deactivation.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required.[4] For base-sensitive substrates, weaker inorganic bases can be used, though this may necessitate higher temperatures.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed non-polar, aprotic solvents are preferred to ensure the stability of the catalyst and reagents.[4] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive amines.[2] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure all reagents are pure and dry. Increase the reaction temperature. Consider using a pre-formed Pd(0) catalyst. |
| Side Product Formation | Reaction at the C-Cl position (at high temperatures), or hydrodehalogenation. | Lower the reaction temperature. Screen different ligands and bases to improve selectivity. Ensure strictly anhydrous conditions to minimize hydrodehalogenation.[4] |
| Difficulty in Purification | Residual palladium catalyst or ligand. | Employ specific purification techniques such as filtration through a pad of Celite® or silica gel, or treatment with a palladium scavenger. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation that leverages the differential reactivity of carbon-halogen bonds. By carefully selecting the catalyst system, base, and reaction conditions, researchers can selectively form the C-N bond at the C-I position with high efficiency. The protocol and guidelines presented in this application note provide a robust starting point for the synthesis of valuable 5-amino-2-chloro-4-fluoropyridine derivatives, which are important building blocks in drug discovery and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
- Chemistry LibreTexts. (2023, June 30).
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- S. K. Kashani, J. E. Jessiman, S. -C. sha, A. G. Doyle. (n.d.).
- Wikipedia. (n.d.).
- YouTube. (2025, April 3).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-fluoro-5-iodopyridine
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. 2-Chloro-4-fluoro-5-iodopyridine is a highly valuable and versatile building block, offering chemists a platform for controlled, sequential diversification. Its utility stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the principles governing these reactions and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore how to leverage the inherent chemoselectivity of this substrate to achieve specific synthetic outcomes in key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Pillar 1: The Principle of Chemoselectivity
The success of any cross-coupling strategy with a polyhalogenated substrate hinges on understanding the relative reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2][3] The energy barrier for this step is dictated by the C-X bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl < C-F.
For this compound, this translates to a predictable and exploitable hierarchy of reactivity:
-
C-I (Position 5): The C-I bond is the most reactive site. Mild reaction conditions will almost exclusively favor oxidative addition at this position, leaving the chloro and fluoro groups untouched.[4][5]
-
C-Cl (Position 2): The C-Cl bond is significantly less reactive than the C-I bond. Its activation requires more forcing conditions: higher temperatures, stronger bases, and, critically, more electron-rich and sterically bulky phosphine ligands designed to facilitate the challenging oxidative addition of C-Cl bonds.[2][6]
-
C-F (Position 4): The C-F bond is largely inert to standard palladium-catalyzed cross-coupling conditions and does not participate in the reactions described herein.
This differential reactivity is the cornerstone of its use as a building block, allowing for a Sonogashira coupling at the C-5 position, followed by a Buchwald-Hartwig amination at the C-2 position, for example.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-fluoro-5-iodopyridine in Medicinal Chemistry
Introduction: A Multifaceted Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged heterocycle, integral to the structure of numerous marketed drugs.[1] Highly substituted pyridines, however, can be challenging to synthesize, which makes the availability of versatile, pre-functionalized building blocks paramount. 2-Chloro-4-fluoro-5-iodopyridine is one such critical intermediate, offering medicinal chemists a robust platform for the rapid generation of molecular complexity.[2][3]
This trifunctionalized pyridine is engineered for selective, sequential chemical transformations. Its unique arrangement of halogen atoms—iodine, chlorine, and fluorine—provides three distinct points of reactivity that can be addressed with high chemoselectivity. This guide provides an in-depth analysis of its reactivity, key applications in palladium-catalyzed cross-coupling reactions, and detailed protocols for its successful implementation in drug discovery and development programs.
Physicochemical Properties & Handling
A comprehensive understanding of the reagent's physical properties is essential for safe handling and consistent experimental outcomes.
| Property | Value | Reference |
| CAS Number | 884494-49-9 (for 2-Chloro-5-fluoro-4-iodopyridine isomer) | [4][5][6] |
| Molecular Formula | C₅H₂ClFIN | [4][6] |
| Molecular Weight | 257.43 g/mol | [4][6] |
| Appearance | Typically a solid at room temperature | [4] |
| Boiling Point | 242.2 °C at 760 mmHg | [4][5] |
| Storage | Store in a cool, dry place in a tightly sealed container. | [7] |
Note: The CAS number provided is for the closely related and more commonly documented isomer, 2-chloro-5-fluoro-4-iodopyridine. The principles of reactivity discussed herein are directly applicable to the 2-chloro-4-fluoro-5-iodo isomer.
Strategic Reactivity: A Blueprint for Sequential Functionalization
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This hierarchy allows for a predictable and strategic approach to molecular construction.
-
Iodine (at C5): The carbon-iodine bond is the most labile of the three carbon-halogen bonds. This makes the C5 position the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig aminations.[2][8] This high reactivity allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups under relatively mild conditions, leaving the other positions untouched.
-
Chlorine (at C2): The carbon-chlorine bond is significantly stronger and less reactive in oxidative addition to palladium(0) catalysts.[8] This position can be functionalized in a subsequent step, either through a second cross-coupling reaction under more forcing conditions or, more commonly, via nucleophilic aromatic substitution (SNAr).
-
Fluorine (at C4): The fluorine atom is generally unreactive under typical cross-coupling or nucleophilic substitution conditions. Its primary role is to modulate the electronic properties of the pyridine ring, enhancing its stability and influencing the pharmacokinetic profile (e.g., metabolic stability, lipophilicity) of the final drug candidate.[2]
Caption: Reactivity map of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Protocols
The selective functionalization at the C5-iodo position is the most common and powerful application of this building block. Below are detailed, field-tested protocols for two of the most critical transformations in medicinal chemistry.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl motifs.[9][10]
Causality Behind Protocol Choices:
-
Catalyst System: A palladium(0) source (or a Pd(II) precatalyst that reduces in situ) is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos often accelerate the reaction and improve yields, especially for challenging substrates.[10]
-
Base: A base is required to activate the boronic acid/ester for transmetalation.[11] An aqueous solution of a carbonate or phosphate base is common. The choice can be crucial to prevent protodeboronation of the boronic acid, a common side reaction.[12]
-
Solvent: A mixture of an organic solvent (like dioxane or THF) and water is typically used to dissolve both the organic and inorganic reagents.[9] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[9]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is a highly efficient method for installing alkynyl groups, which are valuable functionalities in medicinal chemistry for probing binding pockets or serving as handles for further chemistry.[13][14]
Causality Behind Protocol Choices:
-
Dual Catalysis: This reaction classically employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step.[13][14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves not only as a base to deprotonate the terminal alkyne but also as a solvent in many cases.[15]
-
Inert Conditions: As with the Suzuki coupling, maintaining an inert atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[13]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Synthetic Workflow: A Two-Step Functionalization Strategy
The true power of this compound is realized in multi-step synthetic sequences. A common strategy involves a primary cross-coupling at the iodo-position, followed by a secondary transformation at the chloro-position.
Caption: A representative two-step workflow utilizing this compound.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/reagents. | Use a fresh batch of catalyst and ligand. Ensure thorough degassing of solvents. Use freshly opened or purified reagents. Increase reaction temperature or time. |
| Protodeboronation (Suzuki) | Base is too strong or conditions too harsh for the specific boronic acid. | Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Lower the reaction temperature. Use a more active catalyst to enable lower temperature reactions.[12] |
| Alkyne Homocoupling (Sonogashira) | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[13] |
| Formation of Byproducts | Side reactions due to high temperatures; Catalyst decomposition. | Screen different ligands and solvent systems. Lower the reaction temperature if possible. Ensure the correct stoichiometry of reagents. |
Conclusion
This compound is a high-value, versatile building block for modern medicinal chemistry. Its well-defined reactivity hierarchy provides chemists with a reliable and strategic platform for the synthesis of complex, highly functionalized pyridine derivatives. The robust and reproducible protocols for Suzuki-Miyaura and Sonogashira couplings at the C5-iodo position enable the rapid exploration of chemical space, making this reagent an essential tool in the development of novel therapeutics.
References
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. Vertex AI Search.
- 5-Chloro-2-fluoro-4-iodopyridine. Chem-Impex.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. American Chemical Society.
- Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. King Scientific.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermedi
- 2-CHLORO-5-FLUORO-4-IODOPYRIDINE. Sincere Chemical.
- 2-Chloro-5-fluoro-4-iodopyridine. PubChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinaldoximes and -amidoximes. ePrints Soton.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions. Benchchem.
- Sonogashira coupling. Wikipedia.
- Recent Advances in Sonogashira Reactions.
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-4-fluoro-5-iodopyridine in Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of 2-Chloro-4-fluoro-5-iodopyridine in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its unique trifunctionalized pyridine core, featuring three distinct halogen atoms at strategic positions, offers medicinal chemists a powerful tool for the regioselective construction of intricate molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this compound in the development of potent kinase inhibitors. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols for its use in key synthetic transformations.
The pyridine moiety is a well-established pharmacophore in numerous approved drugs, often serving as a crucial hinge-binding motif in the ATP-binding pocket of kinases. The substituents on the pyridine ring play a critical role in modulating a compound's potency, selectivity, and pharmacokinetic properties. The 2-chloro, 4-fluoro, and 5-iodo substitution pattern of the title compound is not arbitrary; each halogen imparts specific reactivity and properties that can be exploited in a stepwise and controlled manner. The presence of fluorine, the most electronegative element, can enhance binding affinity, metabolic stability, and cell permeability of the final drug candidate.[1][2][3]
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient laboratory-scale synthesis of this compound involves a directed ortho-lithiation of the readily available 2-chloro-4-fluoropyridine, followed by quenching with an iodine source. This method provides a high degree of regioselectivity.
Protocol 1: Synthesis via Directed ortho-Lithiation and Iodination
This protocol is based on established methods for the ortho-lithiation of substituted pyridines.
Materials:
-
2-Chloro-4-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Diisopropylamine
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, slowly add diisopropylamine (1.1 equivalents). Following this, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate LDA in situ.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Iodination: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The deep purple color of the iodine solution should dissipate upon addition.
-
Quenching and Work-up: After the addition of iodine is complete, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Strategic Reactivity and Regioselectivity in Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl >> F. This predictable hierarchy allows for the selective functionalization of the pyridine ring.
-
Position 5 (Iodo): The C-I bond is the most reactive site and will readily undergo Suzuki, Sonogashira, and Buchwald-Hartwig couplings under mild conditions, leaving the chloro and fluoro groups untouched.
-
Position 2 (Chloro): The C-Cl bond is less reactive than the C-I bond and can be functionalized under more forcing conditions, allowing for a second, distinct coupling reaction.
-
Position 4 (Fluoro): The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions, making it a stable substituent that can influence the electronic properties of the final molecule.
This differential reactivity is a key advantage, enabling a modular approach to the synthesis of highly substituted pyridine derivatives.
Application in the Synthesis of Kinase Inhibitor Scaffolds: The 3,5-Diphenylpyridine Core
A prominent scaffold in a number of potent kinase inhibitors is the 3,5-diphenylpyridine core. This structure can be efficiently assembled using this compound as a starting material through sequential Suzuki coupling reactions. For instance, inhibitors of Activin Receptor-Like Kinases 1 and 2 (ALK1 and ALK2), such as M4K2234 and MU1700, feature a similar substituted pyridine core.[4][5]
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-5 Position
This protocol describes the selective coupling of an arylboronic acid at the C-5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed anhydrous solvent (and degassed water if applicable) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling at the C-5 Position
The introduction of an alkynyl group at the C-5 position can be achieved via a Sonogashira coupling, providing another avenue for molecular diversification.[6][7]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base via syringe.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-65 °C, monitoring by TLC.
-
Work-up and Purification: Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination at the C-2 Position
After functionalization at the C-5 position, the less reactive C-2 chloro group can be targeted for amination using the Buchwald-Hartwig reaction.[8][9] This allows for the introduction of a diverse range of amine substituents, which are often crucial for kinase hinge binding.
Materials:
-
2-Chloro-4-fluoro-5-aryl(or alkynyl)pyridine
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-4-fluoro-5-substituted pyridine (1.0 equivalent), the amine (1.1-1.5 equivalents), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents) to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry, and concentrate. Purify by flash column chromatography.
Structure-Activity Relationship (SAR) Insights
The sequential and regioselective functionalization of this compound allows for a systematic exploration of the structure-activity relationship of the resulting kinase inhibitors.
-
The C-5 Substituent: The aryl or alkynyl group introduced at this position typically occupies the solvent-exposed region of the ATP-binding pocket. Modifications to this group can influence solubility, cell permeability, and interactions with residues outside the immediate hinge region, thereby affecting selectivity.
-
The C-2 Amino Group: The amine introduced via Buchwald-Hartwig amination often forms critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The nature of the amine (primary vs. secondary, alkyl vs. aryl) can fine-tune these interactions and impact selectivity.
-
The C-4 Fluoro Group: The fluorine atom at the C-4 position can have a profound impact on the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with backbone carbonyls in the ATP-binding site, contributing to enhanced binding affinity.[1]
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
| Reaction Type | Position | Typical Catalyst | Typical Base | Typical Temperature | Key Considerations |
| Suzuki-Miyaura | C-5 (Iodo) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 80-110 °C | Highly reliable and tolerant of many functional groups. |
| Sonogashira | C-5 (Iodo) | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | Room Temp - 65 °C | Requires an inert atmosphere to prevent alkyne homocoupling. |
| Buchwald-Hartwig | C-2 (Chloro) | Pd₂(dba)₃ + Ligand | NaOtBu, K₃PO₄ | 80-120 °C | Requires more forcing conditions than C-I coupling; ligand choice is critical. |
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex kinase inhibitors. Its unique substitution pattern allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By understanding the differential reactivity of the halogen atoms and applying the detailed protocols provided in this application note, researchers can efficiently construct diverse libraries of substituted pyridines for the development of novel and potent kinase inhibitors. The strategic incorporation of this intermediate enables a modular approach to drug design, facilitating the systematic optimization of potency, selectivity, and pharmacokinetic properties.
References
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]
- Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. (n.d.). PubMed Central. [Link]
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (n.d.).
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. [Link]
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. [Link]
- Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. (2008). PubMed. [Link]
- The Role of Small Molecules Containing Fluorine
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (n.d.).
- The role of fluorine in medicinal chemistry: Review Article. (n.d.). Taylor & Francis Online. [Link]
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.).
- Buchwald–Hartwig amin
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Synthesis and identification of[10][11][12]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (n.d.). PubMed. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (n.d.). I.R.I.S. [Link]
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). ePrints Soton. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC. [Link]
- Metal-Free Directed ortho C-H Iodination: Synthesis of 2'-Iodobiaryl-2-carbonitriles. (n.d.).
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. [Link]
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
application of 2-Chloro-4-fluoro-5-iodopyridine in agrochemical synthesis
An Application and Protocol Guide for the Synthesis of Agrochemicals Using 2-Chloro-4-fluoro-5-iodopyridine
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of this compound (CAS No: 884494-49-9). We explore the unique chemical reactivity conferred by its tri-halogenated structure and its role as a versatile intermediate in the synthesis of novel fungicides, herbicides, and pesticides. This guide elucidates the causality behind synthetic strategies, provides validated experimental protocols for key transformations, and presents data in a clear, accessible format to facilitate the development of next-generation crop protection agents.
Introduction: The Strategic Value of Polysubstituted Pyridines in Agrochemicals
The pyridine ring is a foundational scaffold in modern agrochemicals, present in numerous commercial insecticides, fungicides, and herbicides.[1][2] Its presence can significantly influence the biological activity, metabolic stability, and transport properties of a molecule. Among the vast library of pyridine-based intermediates, polyhalogenated pyridines are particularly valuable due to the distinct reactivity of each carbon-halogen bond, which allows for selective and sequential functionalization.[3]
This compound is a premier example of such a highly functionalized building block.[4] Its utility stems from the differential reactivity of its three halogen substituents, providing a hierarchical platform for complex molecular construction. This strategic arrangement enables chemists to introduce diverse functionalities with high regioselectivity, a critical requirement in the rational design of potent and environmentally sound agrochemicals.[4][5]
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 884494-49-9 | [5][6][7] |
| Molecular Formula | C₅H₂ClFIN | [5][7] |
| Molecular Weight | 257.43 g/mol | [5][7] |
| Appearance | Typically a solid at room temperature | [5] |
| Boiling Point | 242.2°C at 760 mmHg | [5] |
| Synonyms | 2-chloro-5-fluoro-4-iodopyridine | [7] |
The Principle of Orthogonal Reactivity
The synthetic power of this compound lies in the orthogonal reactivity of its halogen atoms. This allows for a step-wise, controlled synthesis where different parts of the molecule can be built out from the pyridine core without interfering with other reactive sites.
-
Position 5 (Iodine): The carbon-iodine bond is the most labile. It is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4] This enables the facile introduction of aryl, heteroaryl, or alkyl groups, forming key C-C bonds in the target agrochemical.
-
Position 2 (Chlorine): The carbon-chlorine bond is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles, often a crucial step in building the final bioactive molecule.
-
Position 4 (Fluorine): The carbon-fluorine bond is the most stable. The fluorine atom itself is a critical substituent. Its high electronegativity can alter the pKa of the pyridine ring, influence binding affinity to target enzymes, and block metabolic oxidation, thereby enhancing the bioavailability and efficacy of the final product.[4][8]
The following diagram illustrates this hierarchy of reactivity, which is central to the synthetic strategy.
Caption: Reactivity hierarchy of this compound.
Application in the Synthesis of Agrochemical Scaffolds
This intermediate is a key starting material for creating novel pesticides and herbicides.[4][9] Its structure allows for the assembly of complex molecules that often feature a substituted pyridine core linked to another aromatic or heterocyclic system. Such structures are common in modern fungicides that inhibit vital fungal enzymes, like sterol 14α-demethylase (CYP51), or in herbicides that target plant-specific biological pathways.[10]
General Synthetic Workflow: Sequential Cross-Coupling and Substitution
A common and highly effective strategy involves a two-step sequence: first, a cross-coupling reaction at the C5-iodine position, followed by a nucleophilic substitution at the C2-chlorine position. This approach allows for the convergent synthesis of a large library of analogues for structure-activity relationship (SAR) studies.
The logical flow of this synthetic approach is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Herbicidal Scaffolds from 2-Chloro-4-fluoro-5-iodopyridine
Introduction
The relentless evolution of herbicide-resistant weeds necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Highly functionalized heterocyclic compounds serve as privileged platforms for the discovery of such molecules. Among these, 2-Chloro-4-fluoro-5-iodopyridine is a uniquely versatile starting material, offering three distinct halogenated sites, each with differentiated reactivity. This multi-faceted reactivity allows for selective, stepwise functionalization, enabling the strategic construction of complex molecular architectures tailored for herbicidal activity.[1] The iodine at the C5 position is primed for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine at the C4 position, while generally more stable, profoundly influences the electronic properties, metabolic stability, and ultimately the biological efficacy of the final compound.[1]
This application note provides a strategic guide for researchers in the agrochemical field, detailing synthetic methodologies and protocols for leveraging this compound as a foundational building block for novel herbicide discovery. We will explore key reaction pathways, provide detailed experimental protocols, and discuss structure-activity relationship (SAR) considerations, exemplified by the synthesis of analogs related to modern auxin herbicides.
Core Synthetic Strategies & Mechanistic Rationale
The synthetic power of this compound lies in the ability to selectively address its halogenated positions. The choice of reaction conditions dictates which site is functionalized, allowing for a combinatorial approach to library synthesis.
1. Palladium-Catalyzed Cross-Coupling at the C5-Iodo Position
The carbon-iodine bond is the most labile site for oxidative addition to a palladium(0) catalyst, making it the ideal handle for initial diversification. This strategy is fundamental for installing the biaryl linkages common in many modern herbicides, such as florpyrauxifen-benzyl.[2][3]
-
Suzuki-Miyaura Coupling: This is the preeminent method for forming C(sp²)–C(sp²) bonds. The reaction of this compound with an aryl or heteroaryl boronic acid (or ester) allows for the direct installation of diverse aromatic systems. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of base, solvent, and palladium ligand is critical for achieving high yields and preventing side reactions.
-
Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling offers a reliable pathway. This reaction couples the iodopyridine with a terminal alkyne, typically using a dual-catalyst system of palladium and copper(I). This can be a key step in building more complex side chains or preparing intermediates for further transformations.
-
Stille Coupling: While often involving toxic organotin reagents, Stille coupling remains a viable option for C-C bond formation when boronic acids are unstable or unavailable.
2. Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the α- (C2, C6) and γ- (C4) positions towards nucleophilic attack. The chlorine atom at C2 is an excellent leaving group, making this position susceptible to displacement by a variety of nucleophiles.
-
Displacement by O, N, and S Nucleophiles: Amines, alkoxides, phenoxides, and thiolates can readily displace the C2-chloro substituent. This allows for the introduction of critical functional groups that can modulate the molecule's physicochemical properties (e.g., solubility, pKa) and its binding affinity to the target protein. The reactivity of fluoropyridines in SNAr reactions is well-documented, with the C2 position being significantly more reactive than fluorine-substituted positions under many conditions.[4]
Table 1: Overview of Primary Synthetic Transformations
| Strategy | Target Position | Reaction Type | Bond Formed | Key Reagents | Purpose in Herbicide Design |
| Cross-Coupling | C5-Iodo | Suzuki-Miyaura | C–C (Aryl) | Ar-B(OH)₂, Pd Catalyst, Base | Installation of core aromatic/heteroaromatic systems; essential for auxin mimics. |
| Cross-Coupling | C5-Iodo | Sonogashira | C–C (Alkynyl) | Terminal Alkyne, Pd/Cu Catalyst | Introduction of rigid linkers or precursors for further functionalization. |
| Substitution | C2-Chloro | SNAr | C–N, C–O, C–S | Amines, Alcohols, Thiols | Modulation of solubility, metabolic stability, and target site interaction. |
Visualizing the Synthetic Pathways
The strategic functionalization of this compound can be visualized as a divergent approach, starting from a common intermediate to generate a library of diverse analogs.
Figure 1: Divergent synthetic routes from this compound.
Experimental Protocols
The following protocols are generalized procedures and should be adapted based on the specific substrate and desired product. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of an arylboronic acid at the C5 position.
Workflow Overview
Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 273.40 | 273 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed by bubbling with nitrogen for 15-20 minutes prior to addition.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 5-aryl-2-chloro-4-fluoropyridine product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C2-chloro group with a primary or secondary amine.
Step-by-Step Procedure:
-
Setup: In a sealed tube, dissolve the 2-chloro-4-fluoro-5-substituted-pyridine (1.0 eq., prepared as in Protocol 1 or the starting material itself) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.5-2.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the electronic nature of the pyridine substrate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can range from a few hours to overnight.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine to remove the solvent and base. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Characterization: Confirm the structure of the final product by spectroscopic methods.
Structure-Activity Relationship (SAR) Insights
The synthetic flexibility of the this compound scaffold allows for systematic exploration of structure-activity relationships.
-
The C5-Aryl Group: In auxin mimic herbicides, the nature and substitution pattern of the aryl group introduced at the C5-position is critical for activity.[5] Electron-withdrawing groups and specific substitution patterns (e.g., 4-chloro-2-fluoro-3-methoxyphenyl in florpyrauxifen) are often required for potent binding to the auxin receptor complex.[2]
-
The C2-Substituent: The group at the C2 position influences the molecule's overall properties. An amino group, for instance, is a key feature of picolinate herbicides.[6] Altering this substituent can impact plant uptake, translocation, and metabolic fate.
-
The Role of Fluorine: The C4-fluoro atom is not merely a placeholder. Its strong electron-withdrawing nature influences the acidity of a potential C6-carboxylic acid group and can block metabolic oxidation at that position, increasing the herbicide's persistence and efficacy. The inclusion of fluorine is a common strategy in modern agrochemical design.[7][8]
Systematic variation at these positions, guided by the protocols described herein, can lead to the identification of novel compounds with improved herbicidal profiles. Quantitative structure-activity relationship (QSAR) studies can further refine the design process by correlating physical parameters with biological activity.[9][10]
Conclusion
This compound is a high-value, versatile platform for the synthesis of novel herbicides. Its orthogonal reactivity enables chemists to perform selective, high-yielding transformations including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. By systematically modifying the C5 and C2 positions, researchers can generate extensive libraries of novel compounds for biological screening. The protocols and strategies outlined in this application note provide a robust framework for initiating discovery programs aimed at developing the next generation of effective and sustainable crop protection solutions.
References
- Vertex AI Search. The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 67420724, Florpyrauxifen.
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. US8652999B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone.
- Doweyko, A. M., et al. "Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides." Journal of Medicinal Chemistry, vol. 26, no. 4, 1983, pp. 475-8.
- MDPI. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Google Patents. US8728977B2 - Herbicidal combinations comprising tefuryltrione for use in rice crops.
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70495450, Florpyrauxifen-benzyl.
- MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- ResearchGate. Synthesis, Crystal Structure, Herbicidal Activities and 3D-QSAR Study of Some Novel 1,2,4-triazolo[4,3-a]pyridine Derivatives.
- Beydon, D., et al. "Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship." Toxicology in Vitro, vol. 28, no. 5, 2014, pp. 1066-74.
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8652999B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone - Google Patents [patents.google.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regioselective Functionalization of 2-Chloro-4-fluoro-5-iodopyridine: A Detailed Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic diversification of heterocyclic scaffolds is paramount. The pyridine core, a privileged structure in a multitude of bioactive molecules, often requires precise functionalization to modulate its physicochemical and pharmacological properties. Among the plethora of available building blocks, 2-chloro-4-fluoro-5-iodopyridine stands out as a uniquely versatile intermediate, offering three distinct halogen-based reactive handles. The differential reactivity of the iodo, chloro, and fluoro substituents, governed by their electronic and steric environments on the pyridine ring, allows for a programmed, regioselective approach to the synthesis of complex polysubstituted pyridines.
This technical guide provides an in-depth exploration of the regioselective functionalization of this compound. We will dissect the underlying principles that govern the reactivity of each halogen and present detailed, field-proven protocols for a suite of essential synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the rational design and efficient execution of synthetic routes utilizing this powerful building block.
Understanding the Hierarchy of Reactivity
The key to the regioselective functionalization of this compound lies in the distinct reactivity of its three halogen substituents. A confluence of factors, including carbon-halogen bond strength, the electronic nature of the pyridine ring, and the specific reaction mechanism, dictates the preferred site of transformation.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig): In the realm of palladium-catalyzed cross-coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of the halogens in this step follows the general trend: I > Br > OTf > Cl > F.[1][2] This established hierarchy unequivocally positions the C5-I bond as the primary site for functionalization in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering a reliable entry point for introducing carbon and nitrogen nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[3] In this compound, both the C2-Cl and C4-F bonds are activated towards SNAr. The relative reactivity of fluorine and chlorine as leaving groups in SNAr is nuanced. While the C-F bond is stronger than the C-Cl bond, the high electronegativity of fluorine can significantly polarize the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is often the rate-determining step.[4][5][6] The outcome of competitive substitution will, therefore, be highly dependent on the nature of the nucleophile and the reaction conditions.
Metal-Halogen Exchange: This reaction, typically employing organolithium or Grignard reagents, is a powerful tool for generating aryl-metal species. The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl.[7][8][9][10] Consequently, the C5-I bond is the most susceptible to metal-halogen exchange, providing a regioselective pathway to a 5-pyridyl organometallic intermediate that can be trapped with various electrophiles.
The following diagram illustrates the predictable sites of primary functionalization on the this compound scaffold.
Section 1: Palladium-Catalyzed Cross-Coupling at the C5-Iodo Position
The exceptional reactivity of the C-I bond towards oxidative addition makes the C5 position the prime target for a variety of palladium-catalyzed cross-coupling reactions. This regioselectivity allows for the precise introduction of aryl, alkynyl, and amino moieties.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with a variety of aryl- and heteroarylboronic acids or esters will proceed selectively at the C5 position.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-fluoro-5-phenylpyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 | 80-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-90 |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 85-98 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling at the C5-iodo position. Yields are estimates based on analogous systems.[11][12][13][14]
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to the synthesis of 5-alkynylpyridines. The reaction of this compound with a terminal alkyne is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[15][16][17][18]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add phenylacetylene (1.2 equiv) via syringe.
-
Stir the reaction at room temperature for 6-24 hours, or with gentle heating (40-50 °C) if necessary, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-fluoro-5-(phenylethynyl)pyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 70-90 |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | 25-60 | 75-95 |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 60-80 | 80-98 |
Table 2: Representative conditions for the Sonogashira coupling at the C5-iodo position. Yields are estimates based on analogous systems.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction of this compound with primary or secondary amines will selectively occur at the C5 position.[7][19][20][21]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-chloro-4-fluoropyridin-5-yl)morpholine.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 70-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 65-90 |
| RuPhos Pd G3 | K₃PO₄ | t-BuOH | 90-100 | 75-98 |
Table 3: Representative conditions for the Buchwald-Hartwig amination at the C5-iodo position. Yields are estimates based on analogous systems.[20][21]
Section 2: Nucleophilic Aromatic Substitution at C2-Chloro and C4-Fluoro Positions
Following the functionalization of the C5-iodo position, the remaining C2-chloro and C4-fluoro substituents can be targeted for nucleophilic aromatic substitution. The regioselectivity of this second functionalization step is dependent on the nature of the nucleophile and the reaction conditions. Generally, strong, hard nucleophiles (e.g., alkoxides) may favor substitution at the C4-fluoro position, while softer nucleophiles might show less selectivity. The C2 position is also highly activated by the adjacent nitrogen atom.
Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
2-Chloro-4-fluoro-5-substituted pyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of the 2-chloro-4-fluoro-5-substituted pyridine (1.0 equiv) in anhydrous methanol or DMSO, add sodium methoxide (1.1-1.5 equiv).
-
Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may produce a mixture of C2- and C4-substituted products.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify and separate the isomeric products by flash column chromatography or preparative HPLC.
Causality Behind Experimental Choices: The choice of solvent is critical; polar aprotic solvents like DMSO can accelerate SNAr reactions. The temperature can be adjusted to control the rate and, in some cases, the regioselectivity. The use of a slight excess of the nucleophile ensures complete consumption of the starting material.
Section 3: Metal-Halogen Exchange at the C5-Iodo Position
For the introduction of a wider range of functional groups via electrophilic trapping, a metal-halogen exchange at the C5-iodo position is a highly effective strategy. This is typically achieved using an organolithium reagent at low temperatures.
Protocol: Lithium-Iodine Exchange and Trapping with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., dimethylformamide (DMF), iodine, a ketone, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or sec-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 equiv) at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness of the Protocol: This protocol is a self-validating system. The success of the lithium-halogen exchange can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at the C5 position by ¹H NMR and mass spectrometry. The low temperature is critical to prevent side reactions, such as "halogen dance" rearrangements or reaction of the organolithium with the other halogen substituents.[22]
Conclusion
The regioselective functionalization of this compound offers a powerful and modular approach to the synthesis of highly substituted pyridines. By understanding and exploiting the inherent reactivity differences of the three halogen atoms, researchers can strategically and sequentially introduce a diverse array of functional groups. The protocols detailed in this guide provide a solid foundation for the practical application of this versatile building block in drug discovery and materials science. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- Wikipedia. (2023).
- National Institutes of Health. (n.d.).
- Bohrium. (2022). vibrational-spectroscopic-electronic-influences-reactivity-analysis-and-molecular-docking-studies-of-2-fluoro-4-iodo-5-methylpyridine. [Link]
- ResearchGate. (2008). Regioselective ortho-Lithiation of Halopyridines.
- ACS Publications. (2021).
- MDPI. (2021).
- ResearchGate. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2017). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- YouTube. (2018).
- PubMed. (2007).
- Wikipedia. (2023). Metal–halogen exchange. [Link]
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
- National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
- PubMed. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (2010). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
- ResearchGate. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Myers, A. (n.d.). lithium halogen exchange #1 revised. [Link]
- Catalysis Science & Technology. (2020).
- ResearchGate. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
- PubMed. (2020). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
- National Institutes of Health. (n.d.). A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers. [Link]
- PubMed. (2024).
- ResearchGate. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. par.nsf.gov [par.nsf.gov]
Application Note: Chemoselective Stille Coupling of 2-Chloro-4-fluoro-5-iodopyridine for Pharmaceutical Scaffolding
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemoselective Stille cross-coupling reaction using 2-Chloro-4-fluoro-5-iodopyridine. This polyhalogenated pyridine is a valuable building block in medicinal chemistry, offering a scaffold that can be sequentially functionalized. The inherent differences in the reactivity of its carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allow for the precise and selective formation of a C(sp²)-C(sp²) bond at the C5 position, leaving the chloro and fluoro substituents intact for subsequent transformations.[1][2] This document details the reaction mechanism, optimization of key parameters, step-by-step experimental protocols, and strategies for purification and troubleshooting, tailored for researchers in pharmaceutical and materials science development.
Introduction: The Strategic Value of Polyfunctional Pyridines
Substituted pyridine rings are privileged structures found in numerous FDA-approved drugs and agrochemicals. Their ability to act as hydrogen bond acceptors and engage in π-stacking interactions makes them critical pharmacophores. This compound is a particularly strategic starting material because it contains three distinct halogen atoms, each with a different propensity for engaging in cross-coupling reactions.
The Stille reaction, which forges carbon-carbon bonds between an organostannane and an organic electrophile via palladium catalysis, is exceptionally well-suited for this substrate.[1][3] Its high functional group tolerance and the relatively mild, neutral conditions under which it proceeds make it a robust choice for complex molecule synthesis.[4][5][6] The primary focus of this application note is to leverage the significant reactivity difference between the C-I and C-Cl bonds to achieve selective coupling at the iodo-substituted position.
Mechanism and Chemoselectivity
The efficacy of the Stille coupling relies on a catalytic cycle involving a palladium complex. Understanding this cycle is paramount to rational protocol design and troubleshooting.
The Stille Catalytic Cycle
The reaction proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond of the electrophile. For this compound, this is exclusively the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond.[2] This step forms a Pd(II) intermediate.[4][5][6]
-
Transmetalation: The organic group (R²) from the organostannane reagent (R²-SnR₃) is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[7]
-
Reductive Elimination: The two organic fragments on the palladium center (the pyridine and R²) couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5][6]
dot graph Stille_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Stille Catalytic Cycle", labelloc=t, fontname="Helvetica", fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)-I L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_Complex [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-R' L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Ar-I\n(this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stannane [label="R'-SnR₃\n(Organostannane)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-R'\n(Coupled Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="X-SnR₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition"]; Substrate -> OA_Complex; OA_Complex -> TM_Complex [label=" Transmetalation"]; Stannane -> TM_Complex; TM_Complex -> Byproduct [style=dashed]; TM_Complex -> Product [style=dashed]; TM_Complex -> Pd0 [label=" Reductive Elimination"]; } } Caption: The catalytic cycle for the Stille cross-coupling reaction.
The key to chemoselectivity with this compound lies in the oxidative addition step. The relative rates of oxidative addition for carbon-halogen bonds to Pd(0) follow the order: C-I >> C-OTf > C-Br >> C-Cl.[1] This large reactivity gap ensures that under optimized conditions, the reaction occurs cleanly at the C5-iodo position while leaving the C2-chloro position available for subsequent, more forcing cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).
Core Components and Optimization Strategy
A successful Stille coupling is a synergistic interplay of several components. Each choice has a direct causal effect on reaction yield, rate, and purity.
| Component | Key Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source that can be used directly.[5] However, the excess phosphine ligands can sometimes inhibit the reaction. Best for simple, reliable couplings. Pd₂(dba)₃ or Pd(OAc)₂: These are Pd(0) and Pd(II) precursors, respectively, that require an external ligand.[5] They offer greater flexibility to tune reactivity by choosing a specific ligand. Pd(OAc)₂ is reduced in situ to the active Pd(0) state. |
| Ligand | PPh₃ (Triphenylphosphine), AsPh₃ (Triphenylarsine), Buchwald-type phosphines (e.g., XPhos, SPhos) | PPh₃: The classic, cost-effective choice. Sufficient for many couplings. AsPh₃: Can accelerate the rate-limiting reductive elimination step compared to PPh₃. Bulky, Electron-Rich Ligands (XPhos, etc.): These are "state-of-the-art" ligands that promote oxidative addition of less reactive halides (like chlorides) and can significantly accelerate the overall reaction, even for iodides, often allowing for lower catalyst loadings and temperatures.[8][9] |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ | The reactivity (rate of transfer) of the organic group from tin is: Alkynyl > Vinyl > Aryl > Alkyl.[7] Tributyltin (-SnBu₃) reagents are common due to their stability and commercial availability, but the non-transferred butyl groups lead to toxic, hard-to-remove byproducts.[1][6] Trimethyltin (-SnMe₃) reagents can sometimes offer easier byproduct removal. |
| Solvent | Toluene, Dioxane, DMF, THF | Must be anhydrous and deoxygenated. The Pd(0) catalyst is sensitive to air. Toluene/Dioxane: Non-polar, high-boiling solvents suitable for many couplings. DMF/THF: Polar aprotic solvents that can help solubilize reagents and accelerate the reaction, but must be rigorously dried. |
| Additives | Copper(I) Iodide (CuI), Lithium Chloride (LiCl) | CuI: Acts as a co-catalyst. It can undergo transmetalation with the organostannane, forming a more reactive organocuprate intermediate that then transmetalates with the palladium center more rapidly. This is particularly useful for sluggish reactions.[7] LiCl: Can accelerate transmetalation by breaking up tin aggregates or by forming a more reactive stannate. It also helps to prevent ligand dissociation from the palladium center. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Stille coupling of an aryl stannane with this compound.
Materials & Equipment
-
This compound
-
Aryl-tributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or similar reaction vessel with magnetic stirrer
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 273.4 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg).
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture to dissolve the solids.
-
Reagent Addition: Add the aryl-tributylstannane (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyridine is consumed (typically 4-12 hours).
-
Cooling and Quenching: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Tin Removal: Transfer the mixture to a separatory funnel and wash it thoroughly with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL).[10][11] Vigorous shaking for 1-2 minutes per wash is crucial. An insoluble precipitate of tributyltin fluoride (Bu₃SnF) will form and should be removed with the aqueous layer or by filtering the entire mixture through a pad of Celite®.[10][11]
-
Final Wash: Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a different precursor/ligand system.2. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.3. Increase temperature in 10 °C increments (up to solvent boiling point). |
| Stannane Homocoupling | 1. Reaction conditions are too harsh.2. Presence of oxygen. | 1. Lower the reaction temperature.2. Improve inert atmosphere technique. |
| Difficult Purification | Persistent organotin byproducts in the product. | 1. Repeat the aqueous KF wash.2. Use alternative workup procedures, such as treatment with DBU/I₂ or chromatography on a silica/K₂CO₃ stationary phase.[12] |
| Loss of Stereochemistry | (For vinylstannanes) Isomerization of the double bond. | This can be ligand-dependent.[13] Consider using a different ligand like AsPh₃ or running the reaction at a lower temperature, possibly with the addition of CuI to accelerate the desired coupling. |
Conclusion
The Stille coupling of this compound is a powerful and reliable method for the chemoselective synthesis of 5-substituted pyridine derivatives. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields of the desired product while preserving the orthogonal reactivity of the remaining chloro-substituent. The protocols and insights provided in this guide serve as a robust starting point for the development of complex molecular architectures essential to the advancement of pharmaceutical and materials science.
References
- OpenOChem Learn. Stille Coupling. [URL: https://chem.libretexts.org/@ go/page/463 ]
- Chemistry LibreTexts. (2023). Stille Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/30%3A_Organometallic_Coupling_Reactions/30.07%3A_The_Stille_Reaction]
- Wikipedia. (2023). Stille reaction. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(9), 5853–5891. [URL: https://pubs.acs.org/doi/10.
- ResearchGate. A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. [URL: https://www.researchgate.
- Myers, A. (2011). The Stille Reaction - Chem 115. [URL: https://myers.iq.harvard.edu/files/myers-group/files/haidle-kohrt-liu_0.pdf]
- Benchchem. Technical Support Center: Removal of Organotin Residues from Stille Reactions. [URL: https://www.benchchem.
- Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(23), 8269–8272. [URL: https://pubs.acs.org/doi/10.1021/jo0260600]
- SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [URL: https://www.lookchem.com/Chemblog/chem-technology/an-efficient-method-for-removing-organotin-impurities.html]
- J&K Scientific LLC. Stille Cross-Coupling. [URL: https://jk-scientific.com/en/stille-cross-coupling]
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [URL: http://chem.chem.rochester.edu/~nvd/pages/workup.php?page=removing_tin]
- Casado, A. L., & Espinet, P. (2003). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 42(30), 3424-3448. [URL: https://www.academia.edu/34947936/The_Mechanisms_of_the_Stille_Reaction]
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [URL: https://pubs.acs.org/doi/10.1021/jo047970t]
- Scott, W. J., & Stille, J. K. (1986). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (19), 1541-1542. [URL: https://pubs.rsc.org/en/content/articlelanding/1986/c3/c39860001541]
- Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via stille-type cross-coupling procedures. Journal of Organic Chemistry, 67(23), 8269-72. [URL: https://pubmed.ncbi.nlm.nih.gov/12423168/]
- Unnamed Author. The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. [URL: https://medium.com/@blnc555/the-role-of-2-chloro-5-fluoro-4-iodopyridine-in-modern-chemical-synthesis-9e120d952093]
- Zhang, K. (2017). Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. Advanced Science News. [URL: https://www.advancedsciencenews.
- ResearchGate. Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. [URL: https://www.researchgate.
- ResearchGate. Workup for removing tin byproducts? [URL: https://www.researchgate.net/post/Workup_for_removing_tin_byproducts]
- Organic Chemistry Portal. Stille Coupling. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- NROChemistry. Stille Coupling. [URL: https://nroer.chemistry.rochester.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Nature, 509(7500), 299-309. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029107/]
- Baran, P. (Scripps). Haloselectivity of Heterocycles. [URL: https://baranlab.org/wp-content/uploads/2020/12/Handout-Haloselectivity-of-Heterocycles-Dec-2020.pdf]
- DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. [URL: https://dspace.mit.edu/handle/1721.1/16544]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. sdlookchem.com [sdlookchem.com]
- 13. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Heck Reaction Protocol for 2-Chloro-4-fluoro-5-iodopyridine
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on 2-chloro-4-fluoro-5-iodopyridine, a challenging, electron-deficient, and polyhalogenated heterocyclic substrate.[1] We detail a robust protocol leveraging the selective activation of the carbon-iodine bond, enabling the synthesis of valuable substituted pyridines for applications in pharmaceutical and materials science research. This guide covers the underlying principles of selectivity, a step-by-step experimental protocol, catalyst selection, and a troubleshooting guide to ensure reproducible and high-yield outcomes.
Introduction and Significance
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction has become indispensable in drug discovery and development for constructing complex molecular architectures. Polyfunctionalized pyridines are prevalent motifs in pharmaceuticals, and their synthesis via cross-coupling reactions is of significant interest.
The substrate, this compound, presents a unique challenge and opportunity due to the presence of three different halogen atoms on an electron-deficient pyridine ring. The predictable reactivity trend of halogens in palladium-catalyzed oxidative addition (I > Br > OTf > Cl) allows for highly selective functionalization at the C-I position without disturbing the C-Cl or C-F bonds.[3] This application note provides a validated protocol for selectively coupling an alkene at the C-5 position of the pyridine ring.
Principles and Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Catalytic Cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate.[1][2][4] This is the selectivity-determining step; the much lower bond dissociation energy of the C-I bond compared to C-Cl and C-F ensures the reaction occurs exclusively at the iodo position.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[2][5]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) complex.[2][5]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated H-X species, facilitating the reductive elimination of the Pd(II) complex back to the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol describes the Heck coupling of this compound with methyl acrylate as a model alkene.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| This compound | >98% | Commercial | Store under inert gas, protected from light. |
| Methyl Acrylate | >99%, anhydrous | Commercial | Inhibitor should be removed before use if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercial | Pre-catalyst, forms Pd(0) in situ. |
| Triphenylphosphine (PPh₃) | >99% | Commercial | Ligand. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial | Base and solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | Reaction solvent. |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Heck reaction.
1. Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
2. Reagent Addition:
-
Through a septum, add anhydrous DMF (to make a ~0.2 M solution) and triethylamine (2.0 equiv.) via syringe.[6]
-
Add methyl acrylate (1.2 equiv.) via syringe.
3. Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
4. Work-up Procedure:
-
Once the reaction is complete (as indicated by consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
5. Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Results and Discussion
Expected Outcome
The protocol is expected to yield the trans-isomer of methyl 3-(2-chloro-4-fluoropyridin-5-yl)acrylate as the major product. The reaction is highly regioselective for the less substituted carbon of the alkene.[7] Yields typically range from 70-90% depending on the purity of reagents and adherence to anhydrous conditions.
| Parameter | Recommended Value | Rationale |
| Substrate | This compound | C-I bond is selectively activated over C-Cl/C-F. |
| Alkene | Methyl Acrylate (electron-poor) | Electron-withdrawing groups on the alkene generally accelerate the reaction.[1][2] |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Lower loadings are preferable; higher may be needed for less reactive substrates. |
| Ligand | PPh₃ (2-4 equiv. relative to Pd) | Stabilizes the Pd(0) species. Other phosphine ligands like P(o-tol)₃ can also be effective.[6] |
| Base | Et₃N, K₂CO₃, or NaOAc (2-3 equiv.) | Neutralizes HX byproduct to regenerate the Pd(0) catalyst.[1][6] Organic bases often aid solubility. |
| Solvent | DMF, NMP, or Acetonitrile | Aprotic polar solvents are standard.[6] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required for oxidative addition and other steps. |
Troubleshooting
Caption: A logical guide for troubleshooting common Heck reaction issues.
Safety Information
-
Reagents: Palladium compounds can be toxic. Halogenated pyridines and acrylates are irritants. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction: The reaction is heated and pressurized. Use appropriate glassware and a blast shield.
-
Waste: Dispose of all chemical waste according to institutional guidelines.
References
- Heck, R. F. (2010). The Heck Reaction. Nobel Lecture. [Link]
- BYJU'S. (n.d.). Heck Reaction Mechanism. BYJU'S. [Link]
- Knowles, J. P., & Whiting, A. (2012). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 10(43), 8046-8057. (Note: A representative academic source for the mechanism.)
- Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. (Note: A representative academic source for reactivity trends.)
- Pearson Education. (2022). Heck Reaction Explained. Pearson+. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Wipf Group. (2007). Basic Principles - Heck Reactions. University of Pittsburgh. [Link]
- Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-4-fluoro-5-iodopyridine
Introduction: The Strategic Value of Polysubstituted Pyridines and the Utility of 2-Chloro-4-fluoro-5-iodopyridine
The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The precise installation of various substituents around the pyridine core is crucial for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and selective synthetic methodologies for accessing polysubstituted pyridines is of paramount importance to researchers in drug discovery and development.
This compound has emerged as a highly versatile and valuable building block for the synthesis of complex pyridine derivatives. Its utility stems from the differential reactivity of the three distinct halogen substituents, which allows for a programmed and site-selective introduction of functionality. This document provides a comprehensive guide to the strategic, sequential functionalization of this platform, leveraging well-established organometallic cross-coupling reactions and nucleophilic aromatic substitution. We will explore the underlying principles of selectivity and provide detailed, field-proven protocols for the synthesis of a diverse range of substituted pyridines.
Understanding the Hierarchy of Reactivity: A Roadmap for Selective Synthesis
The synthetic power of this compound lies in the predictable and exploitable differences in the reactivity of its carbon-halogen bonds. This differential reactivity is primarily governed by the bond dissociation energies of the C-X bonds and their propensity to undergo oxidative addition to a low-valent metal catalyst, typically palladium(0).
In the context of palladium-catalyzed cross-coupling reactions, the established order of reactivity for halogens is:
I > Br > OTf >> Cl > F [1]
This hierarchy dictates that the C-I bond at the 5-position is the most labile and will readily undergo oxidative addition to a Pd(0) catalyst under conditions where the C-Cl and C-F bonds remain largely untouched. This provides a robust entry point for the selective introduction of a wide array of substituents at this position.
For nucleophilic aromatic substitution (SNAr), the reactivity is governed by the stability of the Meisenheimer intermediate and the leaving group ability of the halide. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions to nucleophilic attack. Generally, in SNAr, fluoride is a better leaving group than chloride due to its ability to stabilize the developing negative charge in the transition state through its strong inductive effect.[2][3]
This differential reactivity allows for a logical, stepwise approach to the synthesis of trisubstituted pyridines, as illustrated in the workflow below.
Caption: Synthetic workflow for the selective functionalization of this compound.
Part 1: Selective Functionalization at the C-5 Position via Palladium-Catalyzed Cross-Coupling
The initial and most selective transformation targets the highly reactive carbon-iodine bond. A variety of standard palladium-catalyzed cross-coupling reactions can be employed with high fidelity.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[4][5]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is essential. Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands can be used, which is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine (in Pd(PPh₃)₄) is often sufficient for reactive C-I bonds. For more challenging couplings, more electron-rich and bulky phosphine ligands can be employed.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard, offering a good balance of reactivity and functional group tolerance.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with the pyridine core, a valuable transformation for generating rigid linkers or precursors for further synthesis.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) for the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which enhances the rate of transmetalation.[6]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and to quench the HX produced during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent unwanted side reactions.
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (2.0 equiv.). Stir the mixture at room temperature for 15 minutes. Then, add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
C. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[7][8] Research has shown that on 2-fluoro-4-iodopyridine, this reaction proceeds with high selectivity at the 4-position (which is the 5-position in our named starting material, a likely typo in the source). Given the established reactivity, the C-I bond is the expected site of reaction. A study specifically on 2-fluoro-4-iodopyridine demonstrated exclusive C-N cross-coupling at the iodo-position.[9]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. The ligand facilitates both the oxidative addition and the final reductive elimination step. The combination of Pd(OAc)₂ and BINAP has been shown to be effective for this specific transformation.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice, although milder bases like K₂CO₃ can be used, especially with microwave heating.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), BINAP (0.075 equiv.), and potassium carbonate (3.5 equiv.).[9]
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.[9]
-
Monitoring: After cooling, check for completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Part 2: Subsequent Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Once the C-5 position is functionalized, the remaining chloro and fluoro substituents become targets for nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, activates the C-2 (chloro) and C-4 (fluoro) positions for nucleophilic attack.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Selectivity in SNAr: In SNAr reactions on halo-heterocycles, fluoride is generally a much better leaving group than chloride. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2][3] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position (C-F bond) over the C-2 position (C-Cl bond).
Protocol 4: General Protocol for SNAr at the C-4 Position
-
Reaction Setup: In a sealed tube, dissolve the 5-substituted-2-chloro-4-fluoropyridine (1.0 equiv.) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add the nucleophile (e.g., an alcohol, thiol, or secondary amine, 1.5 equiv.) and a base such as potassium carbonate or cesium carbonate (2.0 equiv.). For alcohol and thiol nucleophiles, a stronger base like sodium hydride may be used to pre-form the nucleophile.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography or recrystallization.
Data Presentation: Summary of Selective Transformations
| Position | Reaction Type | Reagents & Conditions | Expected Product |
| C-5 | Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 2-Chloro-4-fluoro-5-arylpyridine |
| C-5 | Sonogashira | R-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 2-Chloro-4-fluoro-5-alkynylpyridine |
| C-5 | Buchwald-Hartwig | R¹R²NH, Pd(OAc)₂, BINAP, K₂CO₃, Toluene, 120 °C (µW) | 5-(R¹R²-amino)-2-chloro-4-fluoropyridine |
| C-4 | SNAr | Nu-H (e.g., R-OH, R-SH, R₂NH), Base (e.g., K₂CO₃), DMSO, 80-120 °C | 5-Substituted-2-chloro-4-nucleophile-pyridine |
| C-2 | SNAr | Nu-H, Harsher conditions (higher temp.) after C-4 substitution | 2,4,5-Trisubstituted Pyridine |
| C-2 | Cross-Coupling | More forcing conditions (e.g., specific ligands for C-Cl activation) | 2,4,5-Trisubstituted Pyridine |
Conclusion and Future Directions
This compound serves as an exceptional starting material for the programmed synthesis of highly decorated pyridine derivatives. The well-defined reactivity hierarchy of its halogen substituents enables chemists to perform selective transformations in a stepwise manner with a high degree of predictability. By first employing palladium-catalyzed cross-coupling reactions at the most reactive C-I bond, followed by nucleophilic aromatic substitution at the more activated C-F bond, and finally functionalizing the least reactive C-Cl bond, a vast chemical space becomes accessible. The protocols outlined in this guide provide a robust framework for researchers to leverage this versatile building block in the pursuit of novel molecules for drug discovery and materials science. Further exploration into novel catalyst systems, particularly for the challenging C-Cl and C-F bond activations, will undoubtedly continue to expand the synthetic utility of this and related polyhalogenated heterocycles.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). eScholarship.org.
- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). The Journal of Organic Chemistry - ACS Publications.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH.
- Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. (2004). Organometallics - ACS Publications.
- Contrasting reactivity of fluoropyridines at palladium and platinum: C-F oxidative addition at palladium, P-C and C-F activation at platinum. (2004). White Rose Research Online.
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2020). MDPI.
- SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services.
- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate.
- Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. (2024). Organic Letters - ACS Publications.
- Haloselectivity of Heterocycles. (n.d.). Baran Lab.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate.
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.). ResearchGate.
- Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing.
- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...). (n.d.). Filo.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021). InCatT - Innovative Catalyst Technologies.
- ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. (n.d.). ResearchGate.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-4-fluoro-5-iodopyridine in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 2-Chloro-4-fluoro-5-iodopyridine in Advanced Materials Synthesis
This compound is a highly functionalized heterocyclic building block with significant potential in the realm of materials science. Its unique trifunctionalized pyridine core, featuring chloro, fluoro, and iodo substituents, offers orthogonal reactivity, enabling chemists to selectively address each position to construct complex molecular architectures. This strategic placement of halogens with distinct reactivities makes it an exceptionally versatile precursor for a new generation of functional organic materials, including conjugated polymers for organic electronics and bespoke ligands for metal-organic frameworks (MOFs).[1][2]
The iodine atom, being the most reactive towards palladium-catalyzed cross-coupling reactions, serves as an excellent handle for carbon-carbon bond formation.[2] The chlorine and fluorine atoms, in turn, can be utilized for subsequent functionalization or can be retained to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials. The presence of the electron-withdrawing fluorine atom can also enhance the metabolic stability and electronic characteristics of the final products, a desirable feature in both pharmaceutical and materials science applications.[2]
This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a hypothetical conjugated polymer via Suzuki-Miyaura polymerization and its derivatization for the synthesis of a novel metal-organic framework.
Part 1: Synthesis of a Conjugated Pyridine-Based Polymer via Suzuki-Miyaura Polycondensation
The synthesis of conjugated polymers is a cornerstone of organic electronics research, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4][5] The iterative nature of cross-coupling reactions allows for the formation of long, conjugated polymer chains. This compound can serve as a key monomer in such polymerizations.
Protocol 1: Synthesis of Poly(2-chloro-4-fluoro-5-(thiophen-2-yl)pyridine)
This protocol outlines a plausible Suzuki-Miyaura polycondensation reaction to synthesize a novel conjugated polymer. The iodine position is selectively coupled, leaving the chloro and fluoro groups intact for potential post-polymerization modification or to influence the polymer's properties.
Reaction Scheme:
Figure 1: Suzuki polymerization workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1370534-60-3 | 257.43 | >97% | BLD Pharm |
| Thiophene-2,5-diboronic acid bis(pinacol) ester | 224609-87-4 | 350.08 | >98% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Fisher Scientific |
| Toluene, Anhydrous | 108-88-3 | 92.14 | 99.8% | Sigma-Aldrich |
| Deionized Water | N/A | 18.02 | N/A | In-house |
| Methanol | 67-56-1 | 32.04 | >99.8% | Fisher Scientific |
| Chloroform | 67-66-3 | 119.38 | >99.8% | Sigma-Aldrich |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
UV-Vis and Fluorescence Spectrophotometers
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.88 mmol), Thiophene-2,5-diboronic acid bis(pinacol) ester (1.36 g, 3.88 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.224 g, 0.194 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: To the flask, add anhydrous toluene (40 mL) and a degassed 2 M aqueous solution of potassium carbonate (10 mL). The use of a two-phase system with a phase transfer catalyst is a common practice in Suzuki polymerizations to facilitate the reaction between the organic-soluble monomers and the aqueous-soluble base.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under a positive pressure of argon for 48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by GPC to observe the increase in molecular weight.
-
Polymer Precipitation and Purification:
-
After 48 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 400 mL of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Filter the precipitate and wash it with methanol (3 x 50 mL) and deionized water (3 x 50 mL) to remove unreacted monomers, catalyst residues, and salts.
-
-
Soxhlet Extraction: Dry the crude polymer under vacuum. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially for 24 hours each to remove oligomers and any remaining impurities. The desired polymer is typically insoluble in these solvents.
-
Final Product: Dissolve the purified polymer in a minimal amount of hot chloroform or another suitable high-boiling point solvent and precipitate again into methanol. Filter and dry the final polymer product under high vacuum at 60 °C for 24 hours.
Expected Characterization Results:
-
¹H NMR: Broad peaks corresponding to the aromatic protons of the pyridine and thiophene units in the polymer backbone.
-
GPC: Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A successful polymerization should yield a polymer with a high molecular weight and a PDI between 1.5 and 2.5.
-
UV-Vis Spectroscopy: An absorption spectrum in a suitable solvent (e.g., chloroform) will reveal the π-π* transition of the conjugated backbone. The absorption maximum (λ_max) will provide information about the effective conjugation length.
-
Fluorescence Spectroscopy: The emission spectrum will indicate the photoluminescent properties of the polymer.
-
TGA: Thermogravimetric analysis will determine the thermal stability of the polymer.
Part 2: Synthesis of a Functionalized Pyridine Ligand for Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[6][7] Their high surface area and tunable pore chemistry make them promising for applications in gas storage, separation, and catalysis. This compound can be derivatized to create novel ligands for MOF synthesis.
Protocol 2: Synthesis of 2-Chloro-4-fluoropyridine-5-carboxylic acid and Subsequent MOF Formation
This protocol describes a two-step process: first, the conversion of the iodo-group to a carboxylic acid via a Grignard reaction, followed by the use of this functionalized pyridine as a linker in the synthesis of a hypothetical MOF.
Reaction Scheme:
Figure 2: Workflow for ligand and MOF synthesis.
Step 1: Synthesis of 2-Chloro-4-fluoropyridine-5-carboxylic acid
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1370534-60-3 | 257.43 | >97% | BLD Pharm |
| Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF) | 69929-19-1 | 131.08 | N/A | Sigma-Aldrich |
| Carbon Dioxide (solid, dry ice) | 124-38-9 | 44.01 | N/A | Local supplier |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | 37% | Fisher Scientific |
| Diethyl ether, Anhydrous | 60-29-7 | 74.12 | >99% | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | >99.9% | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve this compound (2.57 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Grignard Formation: Cool the solution to -15 °C in an ice-salt bath. Slowly add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 8.5 mL, 11.0 mmol) dropwise over 30 minutes, maintaining the temperature below -10 °C. The use of a Turbo Grignard reagent facilitates the halogen-metal exchange at a low temperature.
-
Carboxylation: Stir the resulting solution at -15 °C for 1 hour. In a separate flask, crush an excess of dry ice into a fine powder. Carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature overnight.
-
Work-up and Isolation:
-
Quench the reaction mixture with 50 mL of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude carboxylic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-Chloro-4-fluoropyridine-5-carboxylic acid.
Step 2: Synthesis of a Zinc-based MOF
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Chloro-4-fluoropyridine-5-carboxylic acid | (Synthesized above) | 177.54 | >98% | N/A |
| Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] | 10196-18-6 | 297.49 | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | >99.8% | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Mixture: In a 20 mL scintillation vial, dissolve 2-Chloro-4-fluoropyridine-5-carboxylic acid (44.4 mg, 0.25 mmol) and zinc nitrate hexahydrate (74.4 mg, 0.25 mmol) in N,N-dimethylformamide (10 mL).
-
Solvothermal Synthesis: Cap the vial tightly and place it in a programmable oven. Heat the mixture to 100 °C for 24 hours.
-
Isolation and Activation:
-
After 24 hours, cool the oven to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then immerse them in chloroform (10 mL) for 3 days, replacing the chloroform daily to remove residual DMF from the pores.
-
Decant the chloroform and dry the MOF crystals under vacuum at 120 °C for 12 hours to activate them.
-
Expected Characterization Results:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF.
-
Single-Crystal X-Ray Diffraction (if suitable crystals are obtained): To determine the crystal structure and connectivity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF.
Conclusion
This compound is a promising and versatile building block for the rational design and synthesis of advanced functional materials. The orthogonal reactivity of its halogen substituents allows for selective transformations, paving the way for the creation of novel conjugated polymers with tailored electronic and photophysical properties, as well as functionalized ligands for the construction of highly porous and robust metal-organic frameworks. The protocols provided herein serve as a foundational guide for researchers to explore the potential of this unique trifunctionalized pyridine in their materials science endeavors.
References
- Goto, E., Ando, S., Ueda, M., & Higashihara, T. (2020). Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers. ACS Macro Letters, 9(10), 1436–1441. [Link]
- Barchín, B. M., Valenciano, J., Cuadro, A. M., & Vaquero, J. J. (1999). Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts. Organic Letters, 1(11), 1733–1735. [Link]
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(27), 5585-5616. [Link]
- Mohamed, M. G., EL-Mahdy, A. F. M., Kotpa, M. G., & Kuo, S.-W. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
- Wikipedia. (2023). Stille reaction. In Wikipedia. [Link]
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84869-84873. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Materials: Leveraging Pyridine-Based Linkers for COFs and MOFs.
- Iacono, S. T., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(16), 2748. [Link]
- Liu, Y., et al. (2022). Depolymerizable semi-fluorinated polymers for sustainable functional materials.
- Mohamed, M. G., et al. (2021). Functional fluorinated polymer materials and preliminary self-healing behavior. Polymer Chemistry, 12(1), 103-111. [Link]
- Chemistry LibreTexts. (2023). Sonogashira Coupling.
- Beletskaya, I. P., & Cheprakov, A. V. (2014). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 10, 1094-1100. [Link]
- Chen, G., et al. (2021). In situ synthesis of pyridinium-based ionic porous organic polymers with hydroxide anions and pyridinyl radicals for halogen-free catalytic fixation of atmospheric CO2. Green Chemistry, 24(1), 226-231. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 2-Chloro-4-fluoro-5-iodopyridine
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with the complex substrate, 2-Chloro-4-fluoro-5-iodopyridine. This electron-deficient, polyhalogenated heterocycle presents unique hurdles. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react in a Suzuki coupling?
A1: The reaction will overwhelmingly occur at the C-I bond. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > OTf >> Cl > F.[1][2] This predictable selectivity is due to the relative ease of the oxidative addition step, which is typically the first and often rate-determining step in the catalytic cycle. The C-I bond is the weakest and most readily cleaved by the Pd(0) catalyst.
Q2: Why is this substrate considered "challenging" for Suzuki couplings?
A2: There are two primary reasons:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the catalyst to the point of inactivity, effectively poisoning it and stalling the catalytic cycle.[3][4][5]
-
Electron-Deficient Ring: The presence of two electron-withdrawing halogen atoms (Cl and F) makes the pyridine ring electron-poor. While this can sometimes facilitate oxidative addition, it can also impact other steps in the catalytic cycle and the overall stability of intermediates.
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A3: For challenging substrates and to minimize side reactions, boronic esters are highly recommended . While boronic acids can be used, they are more susceptible to a common side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[5][6] Boronic esters, particularly pinacol esters, offer significantly greater stability, are easier to handle and purify, and often lead to more consistent results.[7][8][9]
Troubleshooting Guide: From Low Yield to High Performance
This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a logical, step-by-step solution.
Issue 1: The reaction shows very low conversion or fails to proceed entirely.
Q: I've mixed my this compound, boronic ester, a standard catalyst like Pd(PPh₃)₄, and Na₂CO₃ base, but I'm seeing almost no product formation. What's going wrong?
A: The most likely culprit is an inadequate catalyst system or suboptimal reaction conditions that fail to overcome the challenges posed by the pyridine substrate.
-
Underlying Cause (Expertise & Experience): Standard, less-active catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often fail with electron-deficient or heteroaromatic substrates like this pyridine. The catalyst may be inhibited by the pyridine nitrogen, or the catalytic turnover is simply too slow under your current conditions.[3][5] The choice of base and solvent is also critical and must be tailored to the specific substrate.
-
Solution: Systematic Optimization Workflow
You need to employ a more robust, modern catalyst system and systematically optimize your conditions. Do not change all variables at once. Follow this logical progression:
-
Upgrade Your Catalyst System: Switch to a more active and sterically hindered catalyst system known to be effective for chloropyridines and other challenging heteroaryl halides.[3][4] Bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbene (NHC) ligands are designed to promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[10][11]
-
Select a Stronger, Non-Nucleophilic Base: A weak base like Na₂CO₃ may not be sufficient. The base's role is to activate the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.
-
Optimize Temperature: Suzuki couplings of unreactive partners often require elevated temperatures (80-110 °C) to drive the reaction forward.[14][15] However, excessively high temperatures can lead to catalyst decomposition.[16]
-
Table 1: Recommended Catalyst Systems for Challenging Pyridine Couplings
| Catalyst Precursor (Pd Source) | Ligand | Recommended Base | Common Solvent | Typical Temp. (°C) | Expected Yield |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-110 | >90%[3] |
| PEPPSI™-IPr | (None needed) | K₂CO₃, K₃PO₄ | t-BuOH, THF | 80-100 | >90%[3] |
| Pd(PPh₃)₄ | (None needed) | K₂CO₃, Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75%[3] |
Experimental Protocol 1: Catalyst System Screening
-
Setup: In an array of oven-dried vials, add this compound (1.0 equiv) and the boronic ester (1.2-1.5 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to each designated vial.
-
Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) followed by the degassed solvent (e.g., 1,4-dioxane, to 0.1 M).
-
Reaction: Seal the vials, and heat the reaction block to the desired temperature (start at 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS at 1h, 4h, and 12h to identify the most promising conditions.[6]
Issue 2: The reaction works, but the yield is moderate and accompanied by significant side products.
Q: I'm getting about 40-50% of my desired product, but I'm also seeing two major impurities: a version of my starting material with the iodine replaced by hydrogen, and a dimer of my boronic ester. How do I suppress these?
A: You are observing two classic Suzuki side reactions: hydrodehalogenation and homocoupling. These can be minimized by rigorous control of the reaction atmosphere and careful selection of reagents.
-
Underlying Cause (Expertise & Experience):
-
Hydrodehalogenation (I → H): This occurs when a palladium-hydride (Pd-H) species is formed, which can arise from reactions with trace water, solvents (like alcohols), or the base.[1][2] This Pd-H intermediate can then reductively eliminate with your pyridine substrate to give the unwanted byproduct.
-
Homocoupling (Ar-B(OR)₂ → Ar-Ar): This is almost always caused by the presence of oxygen in the reaction.[5][10] Oxygen can mediate an oxidative coupling of your boronic ester, consuming it before it can participate in the main catalytic cycle.
-
-
Solution: Refine Your Reaction Setup and Reagent Choice
-
Ensure a Scrupulously Inert Atmosphere: Oxygen and water are your enemies. Standard purging with argon or nitrogen may not be sufficient.
-
Solvent Degassing: Use a "freeze-pump-thaw" method (at least 3 cycles) for your solvents to thoroughly remove dissolved oxygen. Bubbling argon through the solvent for 30-60 minutes is a less effective but acceptable alternative.[15]
-
Reaction Flask: Assemble all solid reagents in your flask, seal it with a septum, and subject it to 3-5 cycles of vacuum/argon backfill before adding the degassed solvents via syringe.[17]
-
-
Use a More Stable Boron Reagent: As mentioned in the FAQs, switching from a boronic acid to a pinacol boronate ester significantly reduces the rate of protodeboronation, a related side reaction that also consumes your boron reagent.[7]
-
Optimize Base and Water Content: If hydrodehalogenation persists under anhydrous conditions, the base or solvent might be the hydride source. Try a milder base like potassium fluoride (KF). While many Suzuki reactions benefit from some water, if side reactions are severe, switching to completely anhydrous conditions can be beneficial.[6]
-
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps. Side reactions interfere with this desired pathway.
Caption: The core mechanism of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, approach the problem systematically. This decision tree provides a logical path for troubleshooting.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical decision tree for systematic troubleshooting.
Summary Table for Troubleshooting
| Symptom | Most Likely Cause(s) | Recommended First Actions |
| No Reaction / <10% Yield | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Inappropriate base. | 1. Switch to a Pd(OAc)₂/XPhos system. 2. Increase temperature to 100-110 °C. 3. Use K₃PO₄ as the base. |
| Moderate Yield (30-60%) | 1. Catalyst inhibition. 2. Incomplete reaction. | 1. Increase catalyst loading (e.g., from 2 mol% to 4 mol%). 2. Increase reaction time. |
| Homocoupling (Ar'-Ar') | Presence of oxygen. | Improve degassing protocol (Freeze-Pump-Thaw) and ensure a robust inert gas seal. |
| Hydrodehalogenation (Ar-H) | 1. Water/proton source. 2. Pd-H formation. | 1. Use rigorously dried solvents and reagents. 2. Switch to a milder base like KF. |
| Protodeboronation (Ar'-H) | Boronic acid instability. | Switch from a boronic acid to a more stable pinacol boronate ester. |
By understanding the underlying principles of the Suzuki-Miyaura reaction and applying a systematic, logical approach to troubleshooting, you can overcome the inherent challenges of coupling this compound and achieve high yields of your desired product.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
- BenchChem. (n.d.). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(8), 2116–2119.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- BenchChem. (2025).
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6683–6692.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Thomas, A. S., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(42), 13892–13905.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7079-7087.
- Borates Today. (2021). Boron Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
- PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
- BenchChem. (2025).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Grote, T. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(23), 6062–6065.
- ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Suzuki Coupling | Borates Today [borates.today]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-4-fluoro-5-iodopyridine Reaction Products
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-4-fluoro-5-iodopyridine. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification is a critical step to ensure the quality and reliability of subsequent reactions. This guide offers practical, experience-based solutions to common purification challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will likely have residual starting materials, such as 2-chloro-4-fluoropyridine.
-
Regioisomers: Halogenation of pyridine rings can sometimes yield a mixture of isomers. Depending on the iodination conditions, you might have small amounts of other iodo-substituted pyridines.
-
Solvent Residues: Residual solvents from the reaction or initial work-up are common.
-
Byproducts from Side Reactions: Depending on the reagents and conditions used, various byproducts can form. For instance, if a strong base was used, you might see dehalogenated or rearranged products.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do first?
A2: The dark color often indicates the presence of polymeric or highly conjugated impurities. Before attempting a more rigorous purification method like column chromatography, it is advisable to perform a simple work-up. This can involve dissolving the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate, washing with a brine solution, and then drying the organic layer over an anhydrous salt like sodium sulfate. This can remove some baseline impurities and water. If the material is still an oil, it may be beneficial to attempt co-evaporation with a non-polar solvent like hexanes or heptane to induce crystallization or precipitation.
Q3: How can I quickly assess the purity of my crude product before starting a lengthy purification?
A3: A quick purity assessment can save significant time and resources. Two effective methods are:
-
Thin Layer Chromatography (TLC): This is a rapid and inexpensive way to visualize the number of components in your mixture. By running the TLC in a few different solvent systems (e.g., varying ratios of hexanes and ethyl acetate), you can get a good idea of the complexity of your crude product and start to identify a suitable solvent system for column chromatography.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can provide valuable information about the major components and their relative ratios. You can often identify the signals corresponding to your desired product and compare their integration to those of impurity peaks.
Troubleshooting Purification by Column Chromatography
Column chromatography is one of the most powerful techniques for purifying this compound. However, challenges can arise.
Problem 1: Poor separation of the desired product from an impurity.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to differentiate between your product and the impurity.
-
Solution:
-
Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. For this compound, a good starting point is a mixture of hexanes (or heptane) and ethyl acetate. Prepare several TLC plates with different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the system that gives the best separation between the spot corresponding to your product and the impurity.
-
Introduce a Different Solvent: If varying the ratio is insufficient, try introducing a third solvent with a different polarity or selectivity. For example, adding a small amount of dichloromethane or tert-butyl methyl ether to your hexanes/ethyl acetate system can sometimes improve separation.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, consider using alumina (basic or neutral) or a reverse-phase silica gel (like C18).
-
Problem 2: The product is eluting too quickly (high Rf) or not moving from the baseline (low Rf).
-
Cause: The polarity of the mobile phase is either too high or too low.
-
Solution:
-
High Rf (eluting too quickly): Decrease the polarity of the mobile phase. This means increasing the proportion of the non-polar solvent (e.g., hexanes).
-
Low Rf (stuck on the baseline): Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Problem 3: Tailing of the product peak on the column.
-
Cause: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.[1]
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic product.
-
Use a Different Stationary Phase: Consider using a deactivated silica gel or neutral alumina, which have fewer acidic sites.
-
Experimental Protocol: Flash Column Chromatography
This protocol provides a general starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (optional)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Solvent System Selection: As determined by TLC, prepare an appropriate mobile phase. A common starting point for compounds of this type is 10-20% ethyl acetate in hexanes.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Apply gentle pressure to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain your pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification by Recrystallization
If your crude product is a solid and has a relatively high purity, recrystallization can be an effective and scalable purification method.
Problem: Finding a suitable recrystallization solvent.
-
Cause: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.
-
Solution:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water).
-
Single Solvent Recrystallization: If you find a solvent that dissolves your product when hot but not when cold, this is a good candidate.
-
Two-Solvent Recrystallization: A more common approach is to use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For this compound, a good starting solvent pair to try would be ethyl acetate/hexanes or ethanol/water.
-
Purity Assessment: Analytical Methods
After purification, it is essential to verify the purity of your this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A, and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV-Vis at a wavelength where the compound absorbs (e.g., 254 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable compounds and can provide information about both purity and the identity of impurities.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 60-100 °C) and ramp up to a high temperature (e.g., 280 °C)[3][4] |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
Visualization of Workflows
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- Agilent. (n.d.). GC AND GC/MS. [Link]
- Ghaffari, M., & Engle, K. M. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779–785. [Link]
- Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. [Link]
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine.
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(6), 4446–4453. [Link]
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Rao, S. V., et al. (2012). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmaceutical Sciences and Research, 3(10), 3824-3827.
- Wiley Science Solutions. (n.d.). Resource Library.
Sources
Technical Support Center: Sonogashira Coupling of 2-Chloro-4-fluoro-5-iodopyridine
Welcome to the technical support center for the Sonogashira coupling of 2-Chloro-4-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Sonogashira coupling of this compound?
When performing a Sonogashira coupling with this compound, the primary desired product is the result of coupling at the highly reactive iodine position. However, several side products can arise, complicating purification and reducing the yield of the target molecule. The most prevalent of these are:
-
Alkyne Homocoupling (Glaser Coupling Product): This is often the most significant side product, resulting from the oxidative dimerization of the terminal alkyne starting material.[1][2][3][4] This reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[2]
-
Reductive Dehalogenation: The iodine atom on the pyridine ring can be replaced by a hydrogen atom, leading to the formation of 2-Chloro-4-fluoropyridine. This can occur under certain reaction conditions, particularly with specific catalyst and solvent combinations.[5]
-
Products of Coupling at the Chloro Position: While the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, at elevated temperatures or with highly active catalyst systems, a small amount of coupling at the chloro position may be observed. The reactivity order for halogens in Sonogashira coupling is generally I > OTf > Br >> Cl.[6]
-
Catalyst Decomposition Products (Palladium Black): The formation of palladium black, a sign of catalyst decomposition, can lead to a cessation of the catalytic cycle and incomplete conversion of starting materials. This can be promoted by certain solvents, like THF, and impurities.[7]
Q2: Why is my reaction mixture turning black?
A black precipitate in your reaction mixture is typically palladium black, which is finely divided, catalytically inactive palladium metal.[7] This indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. This can be caused by:
-
High Temperatures: While sometimes necessary for less reactive substrates, elevated temperatures can accelerate catalyst decomposition.[6]
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[7]
-
Impurities: Oxygen or other impurities in the reagents or solvents can lead to catalyst deactivation.
-
Ligand Dissociation: The phosphine ligands stabilizing the palladium center can dissociate, particularly at higher temperatures, leading to catalyst aggregation.
Q3: I am observing a significant amount of alkyne homocoupling. What is the cause and how can I prevent it?
The formation of a diyne (the homocoupled alkyne) is a classic side reaction in copper-co-catalyzed Sonogashira couplings, known as the Glaser or Glaser-Hay coupling.[2][8] It is an oxidative process where the copper acetylide intermediate reacts with an oxidant (usually atmospheric oxygen) to form the dimer.[2]
To minimize Glaser coupling:
-
Ensure an Inert Atmosphere: Rigorously deoxygenate your solvents and reagents.[1] Running the reaction under a positive pressure of an inert gas like argon or nitrogen is crucial. Some protocols even suggest using a dilute hydrogen atmosphere to scavenge residual oxygen.[4]
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid alkyne homocoupling.[1][2][3] These methods often require different ligands or reaction conditions but can be highly effective.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Amine Base Selection: The choice of amine base can influence the extent of homocoupling.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst may be inactive or poisoned. Ensure you are using a fresh, high-quality palladium source. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. The presence of impurities can inhibit this process. |
| Insufficient Base | The amine base is crucial for neutralizing the HX byproduct and for the formation of the copper acetylide.[6][9] Ensure the base is pure, dry, and used in sufficient excess. |
| Low Reaction Temperature | While high temperatures can be detrimental, an insufficient temperature may lead to a sluggish reaction. A gentle warming to 40-60°C may be necessary, but monitor for catalyst decomposition. |
| Poor Solubility | If your starting materials or intermediates are not fully dissolved, the reaction will be slow and incomplete. Consider a different solvent system or a co-solvent to improve solubility. |
Issue 2: Formation of Multiple Unidentified Side Products
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Temperature Too High | Excessive heat can lead to a loss of selectivity and the formation of various byproducts, including those from coupling at the less reactive chloro- position or decomposition of starting materials and products. |
| Incorrect Stoichiometry | An excess of the terminal alkyne can sometimes lead to side reactions. A slight excess (e.g., 1.1-1.2 equivalents) is often optimal. |
| Air Leak in the System | The presence of oxygen can lead to not only Glaser coupling but also other oxidative side reactions. Double-check all seals and connections in your reaction setup. |
Issue 3: Difficulty in Purifying the Product from Alkyne Homocoupling
| Potential Cause | Explanation & Troubleshooting Steps |
| Similar Polarity | The homocoupled diyne often has a similar polarity to the desired product, making separation by column chromatography challenging. |
| Optimization is Key | The most effective solution is to prevent the formation of the homocoupled product in the first place by rigorously excluding oxygen or employing a copper-free protocol.[2][3] |
| Alternative Purification | If homocoupling is unavoidable, consider alternative purification techniques such as recrystallization or preparative HPLC if the polarities are sufficiently different. |
III. Experimental Protocols & Visual Guides
Standard Protocol for Sonogashira Coupling
This is a general starting point and may require optimization for your specific alkyne.
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, >2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate), filter through a pad of celite to remove insoluble salts and catalyst residues, and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the major competing side reaction.
Caption: The desired Sonogashira catalytic cycle.
Caption: The competing Glaser homocoupling side reaction.
IV. References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]
-
Copper-free Sonogashira coupling. In The chemical reaction database. Retrieved from [Link]
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. (2019). The Journal of Organic Chemistry. Retrieved from [Link]
-
Sonogashira coupling. (2019). YouTube. Retrieved from [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry. Retrieved from [Link]
-
Glaser coupling – Knowledge and References. In Taylor & Francis. Retrieved from [Link]
-
Sonogashira Cross-Coupling. In J&K Scientific LLC. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. Retrieved from [Link]
-
Sonogashira Coupling. In NROChemistry. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2017). RSC Advances. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Sonogashira Reactions with 2-Chloro-4-fluoro-5-iodopyridine
Welcome to the technical support guide for troubleshooting Sonogashira cross-coupling reactions involving the challenging substrate, 2-Chloro-4-fluoro-5-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure, providing you with the expert insights needed to resolve common experimental issues.
Understanding the Core Reaction: Why This Substrate is Unique
The Sonogashira reaction is a cornerstone of modern organic synthesis, coupling terminal alkynes with aryl or vinyl halides.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3]
Your substrate, this compound, presents a unique set of challenges and opportunities due to its electronic properties and the differential reactivity of its halogen atoms. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl.[2][4] This allows for selective coupling at the C-I position while leaving the C-Cl bond intact for potential downstream functionalization. However, the electron-deficient nature of the pyridine ring can influence catalyst activity and reaction outcomes.
The Catalytic Cycles
A successful reaction hinges on the smooth operation of two interconnected catalytic cycles: the palladium cycle and the copper cycle. Understanding these cycles is paramount for effective troubleshooting.
Diagram: The Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Troubleshooting Guide: A-Question-and-Answer Approach
When a Sonogashira reaction fails or provides a low yield, a systematic approach is essential. This guide is structured to address the most common failure modes.
Problem 1: No Reaction or Very Low Conversion
You've run the reaction and TLC/LCMS analysis shows only starting material.
Q1: Is your palladium catalyst active?
-
Troubleshooting Steps:
-
Use a fresh catalyst: Always use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere.[4]
-
Check precatalyst stability: If using a Pd(II) source, ensure your reaction conditions are suitable for its reduction. The amine base or the alkyne itself can sometimes act as the reductant.[6]
-
Consider a different catalyst: For challenging substrates like electron-deficient pyridines, standard catalysts may be insufficient. Consider more active, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Q2: Are your reagents and solvent pure and, critically, oxygen-free?
-
The "Why": Oxygen is the primary culprit for two major side reactions: it can oxidize the active Pd(0) catalyst, shutting down the cycle, and it promotes the unwanted homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1][7] Water can also be a source of undesired hydrodehalogenation side reactions.[8]
-
Troubleshooting Steps:
-
Degas your solvent: The solvent must be rigorously degassed before use. The most effective method is three to five cycles of freeze-pump-thaw. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes can be used.[4]
-
Ensure an inert atmosphere: The reaction should be set up in a flask that has been flame-dried or oven-dried, then evacuated and backfilled with an inert gas multiple times.[9] Maintain a positive pressure of inert gas throughout the reaction.
-
Purify starting materials: Impurities in the aryl halide or alkyne can poison the catalyst.[4] Purify them by column chromatography, distillation, or recrystallization if their quality is suspect.
-
Q3: Is your choice of base and solvent appropriate?
-
The "Why": The base has a crucial role: it deprotonates the terminal alkyne to form the reactive acetylide species.[4] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common as they can also serve as the solvent.[10][11] The solvent must dissolve all components and remain stable at the reaction temperature. The choice of solvent can significantly affect catalyst stability and reaction rate.[12]
-
Troubleshooting Steps:
-
Base Strength: Ensure the base is strong enough to deprotonate the alkyne but not so strong as to cause other side reactions. For pyridinic substrates, a common choice is Et₃N.
-
Solvent Polarity: Polar aprotic solvents like DMF or THF are often effective.[11][12] However, some anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[4][6] If this occurs, switching to a solvent like DMF or dioxane may be beneficial.[13]
-
Temperature Optimization: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-deficient systems or less reactive halides (bromides/chlorides) may require heating.[4][10] Gradually increase the temperature to 50-80 °C. Be aware that excessive heat can lead to catalyst decomposition.[7]
-
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose low-yield Sonogashira reactions.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
You see a significant amount of a byproduct corresponding to the dimerization of your alkyne.
Q1: Is your reaction truly anaerobic?
-
The "Why": The Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes, and it is the most common side reaction in copper-mediated Sonogashira couplings.[7] This reaction is explicitly promoted by the presence of oxygen.[7]
-
Troubleshooting Steps:
-
Improve Degassing: Re-evaluate your degassing procedure. Freeze-pump-thaw is the gold standard for removing dissolved oxygen.
-
Check for Leaks: Ensure all joints in your glassware are perfectly sealed and that your inert gas line is not introducing air into the system.
-
Q2: Have you considered a copper-free protocol?
-
The "Why": While the copper co-catalyst accelerates the reaction, it is also the primary driver of Glaser coupling.[1][7][14] In many cases, especially when homocoupling is a persistent issue, removing the copper(I) source can solve the problem.[1][14]
-
Troubleshooting Steps:
-
Attempt a Copper-Free Reaction: Simply omit the CuI from your reaction setup. Note that copper-free reactions may require more active palladium catalysts, different ligands, or higher temperatures to achieve a comparable reaction rate.[4][14]
-
Ligand Choice: Specific ligands have been developed to promote efficient copper-free Sonogashira couplings.[15]
-
Problem 3: Dehalogenation of the Starting Material
You observe a byproduct where the iodine atom on your pyridine has been replaced by a hydrogen atom.
Q1: Are there sources of active hydrogen in your reaction?
-
The "Why": Hydrodehalogenation is a known side reaction in palladium cross-coupling chemistry.[8][16] It can be promoted by sources of hydrogen, such as water or even the amine base/solvent under certain conditions.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure your solvent and amine base are anhydrous. Use freshly opened bottles or distill/dry them before use.
-
Screen Different Bases: If you suspect the amine is acting as a hydrogen source, consider switching to a non-hydrogen-donating inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like DMF.[10]
-
Frequently Asked Questions (FAQs)
Q: Which palladium source is best for this compound? A: For a highly reactive C-I bond, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are excellent starting points.[1][15] If you encounter reactivity issues, consider a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) based palladium complex, which can enhance the rate of oxidative addition.[15]
Q: My CuI is off-white or greenish. Can I still use it? A: No. Copper(I) iodide should be a white or very light tan powder. A green or blue tint indicates oxidation to copper(II), which is inactive in the Sonogashira cycle and can even inhibit the reaction. Use a fresh bottle of high-purity CuI.[4]
Q: How much catalyst loading is appropriate? A: For initial attempts, a palladium catalyst loading of 1-5 mol% and a copper(I) iodide loading of 1-5 mol% is typical.[9][11] For highly efficient systems, catalyst loading can sometimes be reduced to <1 mol%, but for troubleshooting, it's best to start in the standard range.
Q: How can I effectively monitor the reaction's progress? A: Thin-layer chromatography (TLC) is the most common method.[17] Co-spot your reaction mixture with your starting aryl halide and alkyne to track their consumption and the appearance of the new, typically less polar, product spot. For more quantitative analysis, taking aliquots for GC-MS or LCMS analysis is recommended.
Optimized Starting Protocol
This protocol serves as a robust starting point for your experiments.
| Component | Recommended Quantity | Key Considerations |
| This compound | 1.0 equiv | Ensure high purity. |
| Terminal Alkyne | 1.1 - 1.2 equiv | Excess is used to drive the reaction to completion. |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 2-5 mol % | Handle in a glovebox or quickly in air. |
| Copper(I) Iodide (CuI) | 2-5 mol % | Must be white/off-white. Use from a fresh bottle. |
| Base/Solvent (e.g., Triethylamine) | 5-10 mL per mmol of halide | Must be anhydrous and rigorously degassed. |
| Co-Solvent (optional, e.g., THF, DMF) | 5-10 mL per mmol of halide | Must be anhydrous and rigorously degassed. |
| Temperature | Room Temperature to 60 °C | Start at RT; heat gently if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing side reactions. |
Step-by-Step Methodology
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add the palladium catalyst and copper(I) iodide.[9]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three to five times.[9]
-
Reagent Addition: Under a positive flow of inert gas, add the this compound, followed by the degassed solvent (e.g., Et₃N or THF/Et₃N mixture) via syringe.[9]
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. If no significant conversion is observed after 2-4 hours, gently heat the mixture to 50-60 °C.
-
Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
- Copper-free Sonogashira coupling. (2008).
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.Organometallics, 36(21), 4185–4194. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
- Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4485-4507. [Link]
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. (2018). ACS Omega, 3(12), 17799–17805. [Link]
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2008). The Journal of Organic Chemistry, 73(19), 7604–7610. [Link]
- Sonogashira Coupling. (n.d.). Organic Synthesis. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2019).
- What is the best procedure for Sonogashira coupling? (2014).
- Glaser coupling. (n.d.). Organic Chemistry Portal. [Link]
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2018). Journal of the Brazilian Chemical Society, 29(9), 1956-1963. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015).
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (2017). RSC Advances, 7(5), 2475-2479. [Link]
- Sonogashira Coupling. (n.d.). NROChemistry. [Link]
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? (2015).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2012). KAUST Repository. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). The Journal of Organic Chemistry, 82(1), 157-169. [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. (2010). The Journal of Organic Chemistry, 75(16), 5547–5561. [Link]
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2018). Organic Chemistry Frontiers, 5(18), 2686-2690. [Link]
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2012). Chemical Reviews, 112(3), 1863–1914. [Link]
- Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. (2010). E-Journal of Chemistry, 7(1), 4-8. [Link]
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (2017).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (2021). Journal of the American Chemical Society, 143(32), 12460–12466. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Palladium Catalyst Removal from 2-Chloro-4-fluoro-5-iodopyridine Reaction Mixtures
Welcome to the Technical Support Center for post-reaction purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 2-Chloro-4-fluoro-5-iodopyridine. As researchers, scientists, and drug development professionals, ensuring the purity of your active pharmaceutical ingredients (APIs) is paramount. Residual palladium, a common catalyst in cross-coupling reactions, is a significant concern due to its potential toxicity and regulatory limits set by agencies like the International Council for Harmonisation (ICH).[1][2] This guide is designed to equip you with the knowledge to address and overcome the unique challenges presented by this specific substrate.
The Challenge: Strong Chelation by Halogenated Pyridines
The primary difficulty in removing palladium from reaction mixtures containing this compound and its derivatives lies in the inherent properties of the molecule itself. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate with the palladium catalyst.[3] This chelation forms stable, soluble palladium-product complexes that can be challenging to separate using standard purification techniques like simple filtration or solvent extraction.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process and provides actionable troubleshooting steps.
Issue 1: High Levels of Residual Palladium in the Final Product After Initial Purification
Possible Cause: Strong coordination of the palladium catalyst to the nitrogen atom of the pyridine ring, forming a stable, soluble complex.[3]
Troubleshooting Steps:
-
Employ High-Affinity Scavengers: Utilize a solid-supported scavenger with a functional group specifically designed for strong palladium binding. Thiol-functionalized silica (e.g., SiliaMetS Thiol) and trimercaptotriazine (TMT) are particularly effective for this purpose.[3][4] These scavengers can displace the product from the palladium coordination sphere.
-
Optimize Scavenging Conditions:
-
Scavenger Amount: Start with 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[3]
-
Temperature: Conduct scavenging at room temperature or slightly elevated temperatures (e.g., 35-45°C) to enhance the kinetics of palladium binding.[3]
-
Stirring Time: Allow for sufficient stirring time, typically ranging from 2 to 24 hours, to ensure complete scavenging.[3]
-
-
Consider a Multi-Step Approach: A single purification method may not be sufficient. A sequential treatment can be highly effective. For instance, an initial filtration through Celite® to remove heterogeneous palladium particles, followed by treatment with a high-affinity scavenger, and a final polishing step with activated carbon can significantly reduce palladium levels.[1]
-
Aqueous Bisulfite Wash (for similar structures): For compounds with similar structures, such as 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylates, treatment with an aqueous solution of an alkali metal bisulfite (20-50%) at 60-90°C and a pH of 2.0-8.0 has been shown to be effective in removing residual palladium.[5] This method could be adapted and tested for your specific substrate.
Issue 2: Product Loss During the Scavenging Process
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, which is a more common issue with activated carbon than with highly selective functionalized silica scavengers.
Troubleshooting Steps:
-
Screen a Variety of Scavengers: Test different types of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.[6]
-
Optimize the Solvent System: The choice of solvent can impact the binding of both the palladium and your product to the scavenger. Using a solvent in which your product is highly soluble can help minimize its adsorption.
-
Minimize Scavenger Quantity: Through systematic experimentation, determine the minimum amount of scavenger required to achieve the target palladium level. This will reduce the surface area available for non-specific product binding.
-
Consider Scavenger Cartridges: Using scavenger-packed cartridges for flow-through purification can minimize batch-to-batch variability and potentially reduce product loss compared to bulk slurry methods.[7]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the ICH have established stringent guidelines for elemental impurities. For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day for oral administration.[1] This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[3]
Q2: What are palladium scavengers and how do they work?
A2: Palladium scavengers are typically solid-supported materials, such as silica gel or polymers, that are functionalized with chemical groups that have a high affinity for palladium.[4] These functional groups, like thiols or trimercaptotriazine, act as strong ligands that selectively bind to the palladium, removing it from the solution. The resulting solid scavenger-palladium complex is then easily separated from the product solution by filtration.[8]
Q3: Is activated carbon a good choice for removing palladium from my this compound reaction?
A3: While activated carbon can be effective for removing palladium, it can also suffer from a lack of selectivity, leading to potential product loss through non-specific adsorption.[6] For high-value products like many pharmaceutical intermediates, more selective scavengers like functionalized silica are often preferred to maximize yield.[4][9] However, activated carbon can be a cost-effective option for a final "polishing" step.
Q4: Can I use crystallization to remove the palladium catalyst?
A4: Crystallization can be an effective purification method. However, due to the strong coordination of palladium with the pyridine nitrogen, there is a risk of co-crystallization of the palladium-product complex. Therefore, it is crucial to analyze the palladium content of the crystallized product to ensure effective removal.
Q5: What analytical methods are used to quantify residual palladium?
A5: The most common and accurate method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers the high sensitivity required to meet regulatory limits.
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[3]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[10]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 times the weight of the crude product.
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Thoroughly wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Thiol-Functionalized Silica | -SH | 1.0 - 1.5 | High selectivity for palladium, good performance in various solvents.[4] | Higher cost compared to activated carbon. |
| Thiourea-Functionalized Silica | -NH(C=S)NH₂ | 1.0 - 1.4 | Versatile for various palladium species.[4] | Can sometimes act as a ligand in subsequent reactions if not fully removed. |
| Trimercaptotriazine (TMT) on Silica or Polymer | Triazine-trithiol | 0.5 - 1.0 | Very high affinity for palladium.[3] | Can be more expensive. |
| Activated Carbon | N/A | N/A | Low cost, effective for removing various impurities. | Low selectivity, potential for product loss.[6] |
Visualizations
Workflow for Palladium Scavenging
Caption: A generalized workflow for removing palladium catalysts using a solid-supported scavenger.
Decision Tree for Troubleshooting High Residual Palladium
Caption: A decision-making guide for troubleshooting persistently high levels of palladium contamination.
References
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem
- WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Semantic Scholar
- How to remove palladium catalyst
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson M
- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI
- How to Remove Palladium in three easy steps - Biotage
- Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage
- US7084287B2 - Method of removing palladium - Google P
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchG
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific
- Your trick to remove residual palladium : r/Chempros - Reddit
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem
- Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine | Request PDF - ResearchG
- Bypassing the Limitations of Directed C–H Functionaliz
- Studies on the Development of Palladium-Catalyzed Alkene Difunctionalization Reactions for the Synthesis of Nitrogen-Containing Heterocycles - Deep Blue Repositories - University of Michigan
- Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles - ResearchG
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 8. biotage.com [biotage.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
preventing hydrodehalogenation of 2-Chloro-4-fluoro-5-iodopyridine
Welcome to the technical support center for 2-Chloro-4-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. My goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this polyhalogenated pyridine, specifically focusing on preventing the undesired side reaction of hydrodehalogenation.
Introduction: Understanding the Challenge
This compound is a valuable reagent due to its three distinct halogen atoms, which allows for sequential, site-selective functionalization. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[1][2] This predictable reactivity makes the C-I bond at the 5-position the primary site for initial coupling.[2]
However, a common and often frustrating side reaction is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[3] This not only consumes your starting material but also complicates purification and reduces the overall yield of your desired product. This guide will provide a systematic approach to troubleshooting and preventing this unwanted reaction.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant amounts of 2-chloro-4-fluoropyridine in my reaction mixture. What is causing this hydrodehalogenation?
A1: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is a known side reaction that can occur through several mechanistic pathways.[4] The most common cause is the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to yield the hydrodehalogenated product.[5][6]
Several factors can contribute to the formation of Pd-H species:
-
Hydrogen Source: The hydrogen atom can originate from various sources within your reaction mixture, including solvents (like alcohols), water, or even the amine base itself.[7][8]
-
Slow Reductive Elimination: If the desired reductive elimination to form the C-C or C-N bond is slow, it allows more time for the competing hydrodehalogenation pathway to occur.[4]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can also lead to the formation of species that promote hydrodehalogenation.
Q2: How does my choice of phosphine ligand impact the extent of hydrodehalogenation?
A2: The choice of phosphine ligand is arguably one of the most critical factors in controlling hydrodehalogenation.[9] The ligand's electronic and steric properties directly influence the stability and reactivity of the palladium catalyst.[10]
-
Electron-Rich and Bulky Ligands: Generally, using bulky and electron-rich phosphine ligands can significantly suppress hydrodehalogenation.[1][11] These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the undesired hydrodehalogenation pathway. Examples of such ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, DavePhos) and N-heterocyclic carbenes (NHCs).[1][12]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can also be crucial. An insufficient amount of ligand can lead to the formation of less-stable palladium species that are more prone to side reactions.
| Ligand Type | Typical Observation | Rationale |
| Simple Triarylphosphines (e.g., PPh₃) | Higher potential for hydrodehalogenation | Less electron-donating and less bulky, leading to slower reductive elimination. |
| Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos) | Significantly reduced hydrodehalogenation | Accelerates reductive elimination and stabilizes the catalytic species.[12] |
| N-Heterocyclic Carbenes (NHCs) | Often effective in suppressing hydrodehalogenation | Strong σ-donors that form stable complexes with palladium. |
Q3: Can the base I use contribute to hydrodehalogenation? How do I choose the right one?
A3: Yes, the choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide, can accelerate hydrodehalogenation, especially when alcohol solvents are used as the hydride source.[3]
Here's a general guide to selecting a base:
-
Weaker Inorganic Bases: For many cross-coupling reactions, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are preferred as they are less likely to promote hydrodehalogenation.[1]
-
Avoid Strong Alkoxides with Alcohol Solvents: If you must use a strong alkoxide base, try to avoid alcohol-based solvents to minimize the presence of a ready hydride source.
-
Screening Bases: If hydrodehalogenation is a persistent issue, screening a variety of bases is a recommended troubleshooting step.
| Base | Strength | Common Applications | Potential for Hydrodehalogenation |
| K₂CO₃, Cs₂CO₃ | Moderate | Suzuki, Sonogashira | Lower |
| K₃PO₄ | Moderate | Suzuki, Buchwald-Hartwig | Lower |
| NaOtBu, KOtBu | Strong | Buchwald-Hartwig | Higher, especially with protic solvents |
| LiHMDS | Strong | Buchwald-Hartwig | Can be a good alternative to alkoxides[13] |
Q4: What is the role of the solvent, and which solvents are best to minimize hydrodehalogenation?
A4: The solvent can play a direct role in hydrodehalogenation, either by acting as a hydride source or by influencing the solubility and stability of the catalytic species.[14][15]
-
Aprotic Solvents are Generally Preferred: To minimize the risk of the solvent acting as a hydride source, aprotic solvents like dioxane, THF, toluene, or DMF are generally recommended.[1]
-
Protic Solvents as a Risk Factor: Alcohols (e.g., methanol, ethanol, isopropanol) can be directly involved in the hydrodehalogenation mechanism.[3][8] While sometimes necessary for solubility, their use should be carefully considered if hydrodehalogenation is observed.
-
Water Content: While many cross-coupling reactions tolerate or even require a certain amount of water (e.g., Suzuki-Miyaura), excessive water can be a proton source leading to dehalogenation.[1][7] Using anhydrous solvents and reagents may be necessary in problematic cases.
Troubleshooting Workflow
If you are encountering hydrodehalogenation, follow this systematic troubleshooting guide.
Caption: A step-by-step troubleshooting guide for addressing hydrodehalogenation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol is a starting point and may require optimization for your specific boronic acid or ester.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Understanding the Catalytic Cycle and Points of Failure
The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights where the undesired hydrodehalogenation pathway can interfere.
Caption: Simplified catalytic cycle showing the competing hydrodehalogenation pathway.
References
- Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3931-3942. [Link]
- Thapa, S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10736-10803. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Kauffmann, T. (2002). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2002(12), 1956-1968. [Link]
- Kauffmann, T. (2002). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2002(12), 1956-1968. [Link]
- Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10736-10803. [Link]
- Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
- Le, C., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(35), 14364-14376. [Link]
- Gephart, R. T., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(1), 108-113. [Link]
- ResearchGate. (2015). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Organic Chemistry Portal. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation).
- Vranicar, L., et al. (2020). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds.
- Li, Y., et al. (2016). Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. RSC Advances, 6(81), 77805-77810. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Wang, Y., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(11), 3293. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Ke, J., et al. (2019). Hydrodehalogenation of aryl halides through direct electrolysis. Chemistry – A European Journal, 25(28), 6911-6914. [Link]
- Wang, D., & Gardinier, J. R. (2018). Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. Dalton Transactions, 47(32), 10849-10858. [Link]
- Nakao, R., Rhee, H., & Uozumi, Y. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Letters, 7(1), 163-165. [Link]
- Ke, J., et al. (2019). Hydrodehalogenation of Aryl Halides through Direct Electrolysis. Chemistry – A European Journal, 25(28), 6911-6914. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Hydrodehalogenation of aryl halides.
- Zawisza, A. M., & Muzart, J. (2006). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. The Journal of Organic Chemistry, 71(2), 685-692. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Csenki, Z., et al. (2012). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. ARKIVOC, 2012(5), 154-170. [Link]
- Organ, M. G., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3824-3827. [Link]
- Thomas, R. M., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 20(17), 5253-5257. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Molecules. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.
- Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3327-3338. [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chem Help ASAP. (2024, July 13). Hydrohalogenation reaction mechanism with different solvents! (Markovnikov and not stereoselective) [Video]. YouTube. [Link]
- Langer, P., & Beller, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2715-2748. [Link]
- Molecules. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. cfmot.de [cfmot.de]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-fluoro-5-iodopyridine
Welcome to the technical support center for 2-Chloro-4-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for navigating the complexities of solvent effects in reactions involving this versatile, polyhalogenated pyridine scaffold. Pyridine derivatives are crucial components in medicinal chemistry, and understanding how to selectively functionalize this specific building block is key to accelerating discovery programs.[1][2][3][4][5]
This document is structured to address common challenges and questions in a direct, question-and-answer format, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in common cross-coupling reactions versus Nucleophilic Aromatic Substitution (SNAr)?
A1: The reactivity of the halogens on this substrate is dictated by the reaction mechanism. It's crucial to understand these fundamental differences to achieve the desired regioselectivity.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The reactivity is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. For halopyridines, the generally accepted order of reactivity is I > Br > Cl >> F .[6] Therefore, for this compound, reactions will overwhelmingly occur at the C-I bond first.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactivity is driven by the electronegativity of the halogen and its ability to stabilize the negative charge in the Meisenheimer intermediate. The order of reactivity is typically F > Cl > Br > I .[7][8] The highly electronegative fluorine atom makes the C4 position the most electrophilic and thus most susceptible to nucleophilic attack.
Understanding this dichotomy is the first step in designing a selective reaction.
Q2: How does solvent polarity generally influence cross-coupling and SNAr reactions on this substrate?
A2: Solvent choice is a powerful tool for modulating reactivity and selectivity.
-
For cross-coupling reactions , the solvent's role is multifaceted. It must dissolve the reagents, but it can also influence the catalyst's stability and activity.[9]
-
Polar aprotic solvents (e.g., DMF, DMSO, MeCN) can stabilize charged intermediates in the catalytic cycle. For some substrates, this can lead to faster reactions.[9] However, some polar solvents like acetonitrile and pyridine can bind to the palladium catalyst and inhibit the reaction in Buchwald-Hartwig aminations.[10]
-
Apolar/Ethereal solvents (e.g., Toluene, Dioxane, THF) are also widely used and can be crucial for achieving selectivity, particularly when trying to differentiate between two similarly reactive sites.[11][12]
-
-
For SNAr reactions , the solvent effect is more predictable.
-
Polar aprotic solvents (DMF, DMSO, MeCN) are highly recommended. They are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its effective nucleophilicity. Crucially, they stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.[7][13]
-
Protic solvents (e.g., alcohols, water) should generally be avoided for SNAr. They can form hydrogen bonds with the nucleophile, reducing its reactivity, and may even act as competing nucleophiles.[7]
-
Q3: What are the recommended starting solvents for different reaction types with this compound?
A3: Based on established protocols for similar halopyridines, the following table provides recommended starting points for solvent screening.
| Reaction Type | Recommended Solvents | Rationale & Considerations |
| Suzuki-Miyaura Coupling | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Aqueous mixtures are common and often necessary for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄).[6][14] DMF can accelerate sluggish reactions.[14] |
| Sonogashira Coupling | THF, DMF, Toluene | The choice can be catalyst-dependent. Amine bases (e.g., Et₃N, DIPEA) often serve as both the base and part of the solvent system.[15] DMF can be beneficial for less reactive substrates.[15][16] |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | These are generally robust choices. Avoid chlorinated solvents and acetonitrile.[10][17] The choice of base (e.g., NaOtBu, K₃PO₄) will also influence solvent compatibility. |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF, NMP, MeCN | These polar aprotic solvents are ideal for stabilizing the key Meisenheimer intermediate and promoting high reaction rates.[7][18] |
Troubleshooting Guide
Issue 1: My Suzuki coupling at the C-I position is sluggish or incomplete.
-
Question: I'm trying to perform a Suzuki-Miyaura coupling with an arylboronic acid at the C-5 position (iodine) of this compound, but the reaction stalls at low conversion. What role could the solvent be playing?
-
Answer & Troubleshooting Steps:
-
Check Solubility: Ensure all components, especially the base, are sufficiently soluble. If you are using a non-polar solvent like Toluene with K₃PO₄, the reaction may be heterogeneous and mass transfer limited.
-
Action: Switch to a solvent system known to improve solubility, such as a Dioxane/H₂O (e.g., 4:1) or DMF/H₂O (1:1) mixture.[14] The aqueous component helps dissolve the base, accelerating the transmetalation step.
-
-
Enhance Reaction Rate: Your current solvent may not be sufficiently polar to promote the reaction efficiently.
-
Action: If currently in a less polar solvent like THF or Toluene, consider switching to DMF . DMF's high polarity can stabilize intermediates in the catalytic cycle and increase reaction rates.[14] Be mindful that DMF can be difficult to remove during workup.
-
-
Degassing is Critical: Oxygen can deactivate the Pd(0) catalyst. While not strictly a solvent property, the solvent is the medium that holds dissolved oxygen.
-
Action: Ensure your chosen solvent is rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[19]
-
dot graph TD { A[Start: Sluggish Suzuki Reaction] --> B{Is the base fully dissolved?}; B -- No --> C[Action: Switch to Dioxane/H₂O or DMF/H₂O]; B -- Yes --> D{Is the reaction still slow?}; D -- Yes --> E[Action: Switch to a more polar solvent like DMF]; D -- No --> F[Success!]; C --> G{Monitor Progress}; E --> G; G --> F; A --> H{Is the solvent properly degassed?}; H -- No --> I[Action: Rigorously degas solvent]; I --> G; H -- Yes --> B;
}
Caption: Troubleshooting workflow for a sluggish Suzuki coupling. -
Issue 2: I'm observing significant side products in my Sonogashira coupling.
-
Question: During a Sonogashira coupling at the C-5 position, I'm getting a lot of alkyne homocoupling (Glaser product) and some hydrodehalogenation (loss of iodine). Can the solvent help suppress these?
-
Answer & Troubleshooting Steps:
-
Minimize Homocoupling: Glaser coupling is often promoted by the presence of oxygen and the copper co-catalyst. The solvent choice can impact the reaction kinetics.
-
Action: While polar solvents like DMF can accelerate the desired reaction, sometimes non-polar solvents like Toluene can provide a better outcome by altering the relative rates of the desired cross-coupling versus the undesired homocoupling.[16] Ensure the reaction is performed under a strict inert atmosphere.[15]
-
-
Address Hydrodehalogenation: This side reaction, where the iodine is replaced by a hydrogen, can be caused by trace amounts of water or other protic sources in the solvent.
-
Solvent-Ligand Interactions: Some polar aprotic solvents can compete with ligands for coordination to the palladium center, potentially leading to less stable or less active catalytic species that favor side reactions.
-
Action: If using DMF with a phosphine ligand like AsPh₃ and observing issues, consider a switch to Toluene . It has been reported that DMF can displace certain ligands, slowing the reaction.[16]
-
-
Issue 3: My SNAr reaction with an amine nucleophile at the C-4 position is not working.
-
Question: I am attempting to displace the fluorine at C-4 with a primary amine, but I see no product formation, even with heating. I am using THF as the solvent.
-
Answer & Troubleshooting Steps:
-
Incorrect Solvent Polarity: THF is an ethereal solvent with relatively low polarity. SNAr reactions, which proceed through a charged Meisenheimer intermediate, are significantly accelerated by polar aprotic solvents.
-
Nucleophile Deactivation: If you were using a protic solvent (e.g., ethanol), it would hydrogen-bond to your amine nucleophile, drastically reducing its nucleophilicity.
-
Action: Always use a polar aprotic solvent for SNAr reactions with amine or alkoxide nucleophiles.[7]
-
-
Solvent Purity: Ensure your solvent is dry and pure. Water can act as a competing nucleophile or interfere with the base.
-
Action: Use anhydrous grade DMSO or DMF.[7]
-
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled"];
}
Caption: Logic for troubleshooting a failed SNAr reaction. -
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C-5 Position
This protocol is a robust starting point for coupling at the most reactive C-I site.
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and powdered K₃PO₄ (2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes. This is crucial to establish an inert atmosphere.[19]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the pyridine substrate.
-
Place the vial in a pre-heated oil bath or heating block (typically 80-100 °C).
-
Stir vigorously and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Pabii. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI. [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Effect of solvent on the Suzuki reaction.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Buchwald-Hartwig Amin
- Effect of solvent on Buchwald coupling of 2 and 3.
- Buchwald–Hartwig amin
- Influence of solvent hydrogen bonding on oxidative addition outcomes.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
- SNAr Reaction in Other Common Molecular Solvents. wordpress.com. [Link]
- Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]
- Influence of base and solvent on the regioselective sulfonyation of pyridine.
- Cross-Coupling Chemistry. University of Rochester. [Link]
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
- Pyridine: the scaffolds with significant clinical diversity.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Recent Advances in Sonogashira Reactions.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Concerted Nucleophilic Aromatic Substitutions.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.lucp.net [books.lucp.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-5-iodopyridine
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Buchwald-Hartwig amination, specifically with the challenging substrate, 2-chloro-4-fluoro-5-iodopyridine. Here, we will dissect the critical parameter of base selection to ensure regioselective, high-yielding, and reproducible C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of halide reactivity in the Buchwald-Hartwig amination of this compound?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1] For this compound, the expected order of reactivity is:
-
C-I (at the 5-position): This is the most reactive site and the target for selective amination.
-
C-Cl (at the 2-position): Significantly less reactive than the C-I bond, but amination can occur under more forcing conditions.
-
C-F (at the 4-position): The C-F bond is generally unreactive under standard Buchwald-Hartwig conditions.
Therefore, achieving selective amination at the 5-position is the primary goal.
Q2: Why is base selection so critical for this specific substrate?
Base selection is paramount for several reasons:
-
Catalyst Activation and Turnover: The base's primary role is to deprotonate the amine or the palladium-amine complex, which is a crucial step in the catalytic cycle for the formation of the palladium-amido complex that precedes reductive elimination.[2]
-
Substrate Stability: Pyridine rings, especially those substituted with multiple electron-withdrawing halogens, can be susceptible to base-mediated decomposition or side reactions.[3] Using a base that is too strong or poorly soluble can lead to lower yields and the formation of impurities.
-
Reaction Rate and Selectivity: The nature of the base can influence the rate of the reaction and the selectivity for the desired product. The choice of base can affect the equilibrium of various species in the catalytic cycle.[4][5]
-
Compatibility with Functional Groups: The choice of a weaker base may be necessary if the amine coupling partner or the pyridine substrate contains base-sensitive functional groups.[6]
Q3: What are the most common classes of bases used, and what are their general characteristics?
The most frequently employed bases in Buchwald-Hartwig aminations fall into three main categories:
-
Alkoxides: (e.g., Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu)). These are strong bases that often lead to high reaction rates.[7] However, their high basicity can be incompatible with sensitive functional groups.[8]
-
Carbonates: (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃)). These are considered weaker bases and offer excellent functional group tolerance.[9] Cs₂CO₃ is often a good choice for coupling anilines and other less basic amines.[10]
-
Phosphates: (e.g., Potassium phosphate (K₃PO₄)). This is another milder base option that can be effective in many cases, providing a balance between reactivity and functional group compatibility.
Q4: Which palladium catalyst and ligand system is a good starting point?
For electron-deficient heteroaryl halides, sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step.[11][12] A good starting point for the amination of this compound would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as:
-
XPhos
-
RuPhos
-
BrettPhos
Alternatively, using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can offer improved reproducibility and ease of handling.[6]
Troubleshooting Guide
Problem 1: Low or no conversion to the desired 5-amino product.
| Potential Cause | Proposed Solution |
| A. Ineffective Base | The chosen base may be too weak to efficiently deprotonate the amine or the palladium-amine complex. If using a carbonate or phosphate base with a less acidic amine (e.g., a secondary aliphatic amine), consider switching to a stronger base like NaOtBu. |
| B. Poor Base Solubility | In non-polar solvents like toluene, the solubility of inorganic bases can be limited, hindering their effectiveness. Ensure vigorous stirring. In some cases, switching to a more polar aprotic solvent like dioxane or THF, or using a soluble organic base like LHMDS, can be beneficial.[8] |
| C. Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky biarylphosphine ligands helps to prevent this. Ensure the ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1). |
Problem 2: Formation of side products, including di-amination or reaction at the C-Cl position.
| Potential Cause | Proposed Solution |
| A. Overly Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to the less favorable amination at the C-Cl position. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
| B. Incorrect Base Choice | A very strong base might promote side reactions. If di-amination is observed, switching to a milder base like K₃PO₄ or Cs₂CO₃ could improve selectivity. |
Problem 3: Hydrodehalogenation (loss of iodine).
| Potential Cause | Proposed Solution |
| A. β-Hydride Elimination | This can be a competitive pathway, especially with primary amines that have β-hydrogens.[13] Using a bulkier ligand can sterically disfavor this side reaction. |
| B. Presence of Protic Impurities | Water or other protic impurities can lead to protodehalogenation. Ensure all reagents and the solvent are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Experimental Protocol: Starting Point for Optimization
This protocol provides a general starting point. Optimization of the base, ligand, solvent, and temperature will likely be necessary for a specific amine coupling partner.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the amine, NaOtBu, and a stir bar.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous toluene to the reaction vessel, followed by the catalyst/ligand solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization of the Base Selection Logic
Caption: A decision tree to guide the initial selection of a base.
Summary of Recommended Bases
| Base | pKa of Conjugate Acid | Typical Use Case | Advantages | Disadvantages |
| NaOtBu | ~19 | Aliphatic amines, less reactive aryl halides | High reactivity, fast reaction rates[7] | Incompatible with many base-sensitive functional groups[8] |
| Cs₂CO₃ | ~10.3 | Aryl amines, amides, substrates with sensitive groups | Excellent functional group tolerance, mild[14] | May result in slower reaction rates |
| K₃PO₄ | ~12.3 | General purpose, good balance of reactivity and tolerance | Good functional group tolerance, readily available | May not be strong enough for all amine substrates |
| LHMDS | ~26 | When protic functional groups are present | High basicity, good for low-temperature reactions | Air-sensitive, can be incompatible with some functional groups at higher temperatures[8] |
References
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- The Role of the Base in Buchwald-Hartwig Amination.
- Role of the Base in Buchwald–Hartwig Amin
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling. Organic Synthesis.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Brainstorming a Buchwald-Hartwig coupling. Reddit.
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in B
- Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Royal Society of Chemistry.
- The Buchwald-Hartwig Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-iodopyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-iodopyridine (CAS 1370534-60-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized pyridine intermediate. Purity is paramount, as this molecule serves as a critical building block in pharmaceuticals and agrochemicals where even minor impurities can derail subsequent reactions or impact the final product's biological activity and safety profile.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, focusing on the identification, management, and mitigation of process-related impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The advice provided is based on established principles of heterocyclic chemistry and practical laboratory experience.
Q1: My final product shows multiple spots on TLC/peaks in HPLC, with some having a higher molecular weight than the desired product. What is the likely cause and how can I fix it?
This is a classic sign of over-iodination . The pyridine ring is activated towards electrophilic substitution, and controlling the reaction to achieve mono-iodination can be challenging.
Causality: The iodination of pyridines is an electrophilic aromatic substitution. While iodine (I₂) itself is a weak electrophile, iodination reactions are often conducted with activating agents or more potent iodine sources (like N-Iodosuccinimide, NIS) to drive the reaction.[4] If the reaction temperature is too high, the reaction time is too long, or there is an excess of the iodinating agent, you risk adding a second iodine atom to the ring, resulting in di-iodinated impurities.
Troubleshooting Workflow:
Caption: Workflow for addressing over-iodination.
Preventative Measures:
-
Stoichiometric Control: Use no more than 1.05 equivalents of your iodinating agent.
-
Temperature Management: Start the reaction at a low temperature (e.g., -10°C to 0°C) and allow it to slowly warm to room temperature. Highly exothermic reactions can be difficult to control.[5]
-
Reaction Monitoring: Diligently monitor the reaction's progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-iodinated byproducts.
Q2: I am observing an impurity with the same mass as my product but a different retention time. What could it be?
This strongly suggests the presence of an isomeric impurity . The directing effects of the existing chloro and fluoro substituents determine the position of iodination. While the 5-position is electronically favored, side reactions can lead to iodination at other positions.
Causality: The synthesis of multi-substituted pyridines can sometimes be complicated by "halogen dance" reactions, where halogens migrate to different positions on the ring under the influence of strong bases (like LDA, often used in ortho-lithiation routes).[6] Even with direct electrophilic iodination, minor amounts of other isomers (e.g., 2-Chloro-4-fluoro-3-iodopyridine or 2-Chloro-4-fluoro-6-iodopyridine) can form.
Mitigation and Purification:
-
Reagent Choice: The choice of iodinating agent and solvent can influence regioselectivity. A bulkier iodinating source might favor the less sterically hindered position.
-
Purification: Isomers can be notoriously difficult to separate.
-
High-Performance Column Chromatography: A highly efficient silica column with a carefully optimized solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is the most effective method.
-
Crystallization: If the product is a solid, fractional crystallization may be effective, as different isomers often have different crystal packing energies and solubilities.[5]
-
Q3: My reaction yield is low, and I have a significant amount of unreacted 2-Chloro-4-fluoropyridine starting material. How can I improve conversion?
Low conversion typically points to insufficient activation of the iodinating agent, poor reaction conditions, or deactivation of reagents.
Causality: As mentioned, I₂ is not a very strong electrophile. For an electron-deficient ring system like a halogenated pyridine, the reaction often requires an activating agent (an oxidant or a Lewis acid) to generate a more potent electrophilic iodine species (I⁺).[4]
Recommendations:
-
Review Your Iodinating System: If using I₂ alone, consider adding an activating agent. Common systems include:
-
I₂ / HIO₃ / H₂SO₄
-
N-Iodosuccinimide (NIS) in an acidic solvent (e.g., trifluoroacetic acid).
-
I₂ / AgNO₃: Silver nitrate can act as a Lewis acid to generate the iodonium ion.[7]
-
-
Increase Reaction Temperature: While this risks over-iodination, a modest increase in temperature (e.g., from room temperature to 40-50°C) can significantly improve the reaction rate. This must be balanced with careful monitoring.
-
Ensure Anhydrous Conditions: Many organometallic intermediates (if used in the synthetic route) and activating agents are sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
Q4: The baseline of my HPLC chromatogram is noisy, and my final product has a slight color. What is the likely issue?
This often indicates the presence of residual iodine or acidic impurities .
Troubleshooting:
-
Aqueous Workup: During the workup phase, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine (I₂), converting it to colorless iodide (I⁻), which is soluble in the aqueous layer.
-
Base Wash: A subsequent wash with a mild base like sodium bicarbonate (NaHCO₃) solution will neutralize any acidic residues (e.g., HI or H₂SO₄) from the reaction, which can also cause coloration and interfere with analysis.[5]
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound and what are the inherent impurity risks?
A common strategy involves the direct iodination of 2-Chloro-4-fluoropyridine. The primary impurity risks associated with this route are outlined in the diagram below.
Caption: Synthetic pathway and common impurity sources.
Q: What are the best analytical methods for determining the purity of my product?
A combination of methods provides the most comprehensive purity profile. High-purity (e.g., >98%) is often required for subsequent steps.[2]
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase.[8] | Separation based on partitioning between a mobile and stationary phase.[8] |
| Best For | Detecting volatile impurities, residual solvents, and lower-boiling point starting materials. | Quantifying non-volatile organic impurities, isomers, and over-halogenated byproducts. Excellent for reaction monitoring. |
| Typical Column | Capillary column like a DB-5ms.[8] | C18 reverse-phase column.[8] |
| Limitations | Not suitable for thermally unstable or non-volatile compounds. | May not detect highly volatile solvents. Tailing can occur with basic pyridines on silica-based columns. |
Q: My product is a solid. What is a good general procedure for purification by crystallization?
Crystallization is an excellent method for removing small amounts of impurities if your product is a solid.[5]
-
Solvent Screening: Find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for halogenated pyridines include hexanes, ethyl acetate, ethanol, or mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol is a representative method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector (set to 254 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of Acetonitrile to create a 0.5 mg/mL solution.
-
Injection Volume: 5 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
Protocol 2: Purification by Column Chromatography
This is a standard procedure for purifying the crude product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of Ethyl Acetate in Hexanes. Start with 100% Hexanes and gradually increase the percentage of Ethyl Acetate (e.g., 0% -> 2% -> 5% -> 10%).
-
Pro-Tip: To prevent peak tailing common with pyridines, add 0.5% triethylamine to your eluent system.[5]
-
-
Procedure:
-
Prepare the column with silica gel slurried in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
References
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
- Carroll, F.I., et al. (2001). Synthesis of 2-Fluoro-5-iodopyridine. Journal of Medicinal Chemistry, 44(13), 2229-2237. (Sourced via ChemicalBook, specific article details may vary).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Factors When You Buy 2-Chloro-5-fluoro-4-iodopyridine.
- Chem-Impex International (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.
- PubChem (n.d.). 2-Chloro-5-fluoro-4-iodopyridine. National Center for Biotechnology Information.
- Rao, S.V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. International Journal of Research in Pharmaceutical and Nano Sciences.
- Chempanda (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Pearson (2024). Side-Chain Reactions of Substituted Pyridines. Available at: [Link] (Note: Link is to the publisher, specific content on side-chain reactions may require subscription).
- ACS Green Chemistry Institute (n.d.). Iodination. Pharmaceutical Roundtable Reagent Guides.
- Google Patents (n.d.). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
- Kumar, A., et al. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
- Taylor & Francis Online (2025). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Phosphorus, Sulfur, and Silicon and the Related Elements.
- MDPI (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.
Sources
Technical Support Center: Scaling Up Palladium-Catalyzed Reactions with 2-Chloro-4-fluoro-5-iodopyridine
Welcome to the technical support resource for researchers, chemists, and process development professionals working with 2-Chloro-4-fluoro-5-iodopyridine. This guide is designed to provide in-depth, field-proven insights into successfully performing and scaling up palladium-catalyzed cross-coupling reactions with this versatile, yet challenging, polyhalogenated pyridine building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Substrate: A Triage of Reactivity
This compound is a uniquely functionalized heterocyclic compound offering three distinct halogen atoms for selective cross-coupling. The success of any reaction hinges on understanding the inherent reactivity hierarchy of these C-X bonds in the context of a palladium catalytic cycle.
The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[1][2] For this specific substrate, the landscape is as follows:
-
C(5)–I Bond (Most Reactive): This is the primary site for cross-coupling. The C-I bond is the weakest, making it the most susceptible to oxidative addition by the Pd(0) catalyst. Its reactivity is further enhanced by the electron-deficient nature of the pyridine ring.
-
C(2)–Cl Bond (Least Reactive): The C-Cl bond is significantly stronger and requires more forcing conditions or specialized, highly active catalyst systems to undergo oxidative addition.[3][4] This disparity allows for excellent chemoselectivity.
-
C(4)–F Bond (Generally Inert): C-F bonds are typically unreactive in standard palladium cross-coupling reactions and are not considered a reactive site under these conditions.
The pyridine nitrogen atom itself introduces a critical challenge: it can act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation—a phenomenon often referred to as catalyst poisoning.[5][6] Overcoming this challenge is central to achieving high yields and efficient turnover.
Troubleshooting Guide: A Causal Approach
This section addresses common issues encountered during experimental work in a question-and-answer format, focusing on the root cause to guide your corrective actions.
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?
This is the most frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Cause A: Catalyst Poisoning by Pyridine Nitrogen. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming off-cycle, inactive complexes.[5][7] This is particularly problematic with less sterically hindered ligands.
-
Solution: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or DavePhos).[3] The steric hindrance around the palladium center physically obstructs the approach of the pyridine nitrogen, preserving the catalyst's activity.
-
-
Cause B: Catalyst Decomposition. The appearance of a black precipitate, known as "palladium black," is a visual indicator that your homogeneous catalyst has decomposed and crashed out of solution.[2]
-
Solution 1 (Impurities): Ensure all reagents and solvents are of high purity and are rigorously degassed. Oxygen can degrade phosphine ligands and the Pd(0) species.[8] Use anhydrous solvents, as water can interfere with certain bases and promote side reactions.
-
Solution 2 (Thermal Stability): If the reaction requires high temperatures, consider using a more thermally stable palladium precatalyst (e.g., a G3 or G4 palladacycle) instead of sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction and can be more prone to decomposition.
-
-
Cause C: Inefficient Oxidative Addition. While the C-I bond is reactive, an insufficiently active catalyst system can still lead to slow initiation of the catalytic cycle.
-
Solution: Ensure your ligand is electron-rich enough to promote the oxidative addition step. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are highly effective at increasing the electron density on the palladium, facilitating the cleavage of the C-I bond.[3]
-
Q2: I'm observing significant homocoupling of my nucleophile (e.g., boronic acid or alkyne). How can I suppress this side reaction?
Homocoupling is a common side reaction that consumes your valuable coupling partner and complicates purification.
-
For Suzuki Reactions (Boronic Acid Homocoupling): This side product, a biaryl derived from two boronic acid molecules, is often promoted by the presence of oxygen.[8]
-
Solution: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
-
For Sonogashira Reactions (Alkyne Homocoupling - Glaser Coupling): This reaction is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[2][9]
-
Solution 1 (Rigorous Degassing): As with Suzuki reactions, eliminate all traces of oxygen from the reaction system.
-
Solution 2 (Copper-Free Conditions): If homocoupling persists, switch to a copper-free Sonogashira protocol. These methods often require a different base (e.g., a bulky amine like diisopropylamine) or a slightly higher catalyst loading but completely eliminate the Glaser pathway.[2]
-
Q3: My reaction works on a 100 mg scale, but the yield drops significantly at a 10 g scale. What scale-up factors should I consider?
Scaling up is not always a linear process. New physical and chemical challenges emerge that are negligible on the bench scale.[10]
-
Cause A: Mass and Heat Transfer Limitations. In larger vessels, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to side reactions and catalyst decomposition. Exothermic events that are easily dissipated in a small flask can lead to a runaway reaction in a large reactor.
-
Solution: Ensure vigorous and efficient mechanical stirring. Consider a slower, subsurface addition of reagents. Monitor the internal reaction temperature carefully and have a cooling plan in place. For highly exothermic processes, a continuous flow setup can offer superior control over heat and mass transfer.[11]
-
-
Cause B: Catalyst Loading and Purity. The cost of palladium makes minimizing catalyst loading a priority on a large scale. However, simply reducing the mol% can cause the reaction to fail if trace impurities (which scale with the reactants) are now sufficient to poison the reduced amount of catalyst.
-
Solution: Define catalyst loading in ppm relative to the limiting reagent, not just mol%.[12] This provides a more consistent measure of catalyst performance upon scale-up. Ensure the purity of all starting materials, solvents, and bases is exceptionally high to minimize potential catalyst poisons.
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand should I start with for my specific reaction?
While every reaction requires optimization, the following table provides validated starting points for common cross-coupling reactions with this compound.
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Common Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃, XPhos Pd G3/G4 | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, 2-MeTHF | The use of bulky biarylphosphine ligands is critical. A small amount of water is often necessary to facilitate transmetalation.[13][14] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often part of precatalyst) | Et₃N, DIPA | THF, Toluene, DMF | Requires a Cu(I) co-catalyst (e.g., CuI). Rigorous degassing is essential to prevent Glaser homocoupling.[2][15] |
| Buchwald-Hartwig | Pd(OAc)₂, GPhos Pd G6 | BrettPhos, Josiphos, Xantphos | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane | Ligand choice is paramount to prevent catalyst inhibition by either the substrate or the amine coupling partner.[5][16] |
Q: How can I ensure my solvents and reagents are suitable for a sensitive palladium-catalyzed reaction?
-
Solvents: Use anhydrous, inhibitor-free solvents. Solvents like THF can contain BHT as a stabilizer, which can interfere with the reaction. It's often best to use freshly distilled solvents or purchase high-purity anhydrous grades packaged under an inert atmosphere.
-
Bases: Bases like K₃PO₄ and K₂CO₃ can be hygroscopic. It is good practice to finely grind them and dry them in an oven before use.
-
Degassing: Never underestimate the importance of removing dissolved oxygen. For scale-up, sparging the solvent with argon for 30-60 minutes is often more practical than multiple freeze-pump-thaw cycles.
Q: Is it possible to perform a second coupling reaction on the 2-chloro position after reacting at the 5-iodo position?
Yes, this is a powerful strategy for sequential functionalization. After the initial coupling at the C-I bond, the resulting product can be subjected to a second cross-coupling reaction under more forcing conditions (higher temperature, more active catalyst system) to react at the less reactive C-Cl bond.[17] This requires a catalyst system known to be effective for aryl chlorides, typically involving very bulky and electron-rich ligands.[3]
Visualizing the Process
A fundamental understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
The Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Reaction Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 15. reddit.com [reddit.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-fluoro-5-iodopyridine and 2-bromo-4-fluoro-5-iodopyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polysubstituted pyridines are privileged scaffolds.[1] Among the vast array of available building blocks, 2,4,5-trisubstituted halopyridines offer a powerful platform for molecular elaboration. This guide provides an in-depth, objective comparison of two such critical intermediates: 2-chloro-4-fluoro-5-iodopyridine and 2-bromo-4-fluoro-5-iodopyridine .
The strategic placement of three different halogens on the pyridine ring allows for highly selective, sequential functionalization. The core of this guide will focus on the pivotal role of the halogen at the 2-position—chlorine versus bromine—and its profound impact on the molecule's reactivity in cornerstone synthetic transformations. We will dissect the underlying chemical principles, present comparative experimental insights, and provide actionable protocols to guide researchers in selecting the optimal substrate for their specific synthetic goals.
Foundational Principles of Reactivity
To understand the comparative reactivity, one must first grasp the fundamental electronic and steric properties governing reactions on the halopyridine core. Three main factors are at play: the position of the halogen, the carbon-halogen bond strength, and the specific reaction mechanism.
The Hierarchy of Halogen Reactivity
The reactivity of the three distinct carbon-halogen (C-X) bonds in these molecules is primarily dictated by their bond dissociation energies (BDEs). A weaker bond is more readily cleaved and thus more reactive in transformations where bond-breaking is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[2]
The established trend for C-X BDEs is: C-I < C-Br < C-Cl < C-F .[2][3]
This hierarchy dictates a clear and predictable order of reactivity for cross-coupling reactions: the C-I bond at the 5-position will react with highest preference, followed by the C-X bond at the 2-position (Br or Cl), with the C-F bond at the 4-position being largely unreactive under typical cross-coupling conditions.[4] Therefore, the primary comparison between our two subject molecules centers on the reactivity of the C2-Br versus the C2-Cl bond in a second, subsequent transformation after the C5-I position has been functionalized.
Positional Electronics of the Pyridine Ring
The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This deficiency is not uniform across the ring and significantly influences reactivity:
-
Palladium-Catalyzed Cross-Coupling: The C2 and C4 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by a Pd(0) catalyst. The general order of reactivity for different positions is C4(6) > C2 > C5.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism is also favored at the C2 and C4 positions. A nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5]
Comparative Reactivity in Key Synthetic Transformations
The key practical difference between this compound and its 2-bromo counterpart lies in the energy required to activate the C2-halogen bond. This manifests as differing performance in the two most common classes of reactions for these substrates.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, forms the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[1][6][7][8] The rate-determining step is typically the oxidative addition of the C-X bond to the palladium catalyst.
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-bromo-4-fluoro-5-iodopyridine is significantly more reactive in all forms of palladium-catalyzed cross-coupling at the 2-position .[9][10]
This enhanced reactivity translates to several practical advantages:
-
Milder Reaction Conditions: C-Br bonds often react at lower temperatures and require less forcing conditions.
-
Broader Catalyst/Ligand Compatibility: A wider range of palladium catalysts and ligands can effectively activate the C-Br bond. Activating the more robust C-Cl bond often requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[11][12]
-
Faster Reaction Times: The lower activation energy for C-Br cleavage typically leads to shorter reaction times to achieve high conversion.
Workflow for Sequential Cross-Coupling
The following diagram illustrates a typical synthetic workflow, emphasizing the selective functionalization first at C5-I, followed by the C2-X position.
Caption: Sequential cross-coupling strategy for 2-halo-4-fluoro-5-iodopyridines.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Post-C5 Functionalization)
| Feature | 2-Bromo Derivative (at C2) | 2-Chloro Derivative (at C2) |
| Relative Reactivity | High | Moderate to Low |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Typically 1-2 mol% Pd | Often requires 2-5 mol% Pd |
| Common Ligands | PPh₃, SPhos, DPPF | XPhos, RuPhos, NHCs (e.g., IPr) |
| Base Strength | K₂CO₃, K₃PO₄ often sufficient | Stronger bases like Cs₂CO₃ or K₃PO₄ usually required |
| Key Advantage | High efficiency, mild conditions | Lower cost of starting material |
Note: Data is inferred from reactivity principles and studies on analogous dihalopyridine systems.[1][12][13]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The rate-determining step is typically this initial attack, which disrupts aromaticity to form a negatively charged Meisenheimer intermediate.[14] The reaction rate is influenced by two main factors:
-
Ring Activation: Electron-withdrawing groups enhance the electrophilicity of the carbon being attacked.
-
Leaving Group Ability: The ability of the halogen to depart from the Meisenheimer complex.
For halogens, the SNAr reactivity order is often F > Cl > Br > I .[15] This is because the high electronegativity of the lighter halogens strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect on the first step (attack) is more significant than the leaving group ability (C-X bond strength) in the second step.
Therefore, for an SNAr reaction at the 2-position, This compound is generally more reactive than its 2-bromo counterpart . One study on 2-halopyridines showed that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide.[15][16] While the difference between chlorine and bromine is less pronounced, the chloro-substituted ring remains the more electrophilic substrate for SNAr.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
Experimental Protocols & Considerations
The following protocols are representative examples designed to highlight the operational differences when targeting the C2-position of the respective scaffolds after an initial C5 functionalization.
Protocol 1: Suzuki-Miyaura Coupling at the C2-Position
Objective: To couple an arylboronic acid at the C2 position of a 2-halo-4-fluoro-5-aryl-pyridine.
A) For the 2-Bromo Substrate:
-
Setup: To a dry Schlenk flask, add the 2-bromo-4-fluoro-5-aryl-pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Solvent & Degassing: Evacuate and backfill the flask with argon (3x). Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
B) For the 2-Chloro Substrate:
-
Setup: To a dry Schlenk flask, add the 2-chloro-4-fluoro-5-aryl-pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and the more electron-rich ligand XPhos (5.0 mol%).
-
Solvent & Degassing: Evacuate and backfill the flask with argon (3x). Add anhydrous, degassed 1,4-dioxane/t-butanol (4:1).
-
Reaction: Stir the mixture at 110 °C and monitor by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Follow the same procedure as for the bromo substrate.
Causality: The chloro-substrate requires a higher temperature and a more active, sterically hindered ligand (XPhos) to facilitate the more difficult oxidative addition step compared to the bromo-substrate.[12]
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
Objective: To couple a secondary amine at the C2 position.
A) For the 2-Bromo Substrate:
-
Setup: In a glovebox, add the 2-bromo-4-fluoro-5-aryl-pyridine (1.0 equiv), Pd₂(dba)₃ (2.0 mol%), RuPhos (4.0 mol%), and sodium tert-butoxide (1.4 equiv) to a vial.
-
Reagent Addition: Add anhydrous toluene, followed by the secondary amine (1.2 equiv).
-
Reaction: Seal the vial and stir at 100 °C for 4-12 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by chromatography.
B) For the 2-Chloro Substrate:
-
Setup & Reagents: The setup is identical, but a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv) may be required for challenging amines.
-
Catalyst: A more robust catalyst system, such as a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3, 2.0 mol%), is recommended.
-
Reaction: Stir at 110-120 °C . The reaction will likely require a longer time (16-24 hours).
-
Workup: Identical to the bromo-substrate protocol.
Causality: The C-Cl bond's resistance to cleavage necessitates a more active catalyst, higher temperatures, and sometimes a stronger, non-coordinating base to achieve efficient C-N bond formation.[6][17]
Practical Recommendations: Which Reagent to Choose?
The choice between this compound and its 2-bromo analog is a strategic decision based on the planned synthetic route, reaction conditions, and economic factors.
Choose 2-bromo-4-fluoro-5-iodopyridine when:
-
The subsequent functionalization at the C2 position is a palladium-catalyzed cross-coupling reaction.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Faster reaction times and higher throughput are desired.
-
Maximizing yield is more critical than the slightly higher cost of the starting material.
Choose this compound when:
-
The primary functionalization at the C2 position is a nucleophilic aromatic substitution (SNAr).
-
Cost is a primary driver, as chloro-aromatics are generally less expensive than their bromo counterparts.
-
The synthetic route can tolerate the higher temperatures and more specialized catalysts required for C2 cross-coupling.
-
The greater stability of the C-Cl bond is advantageous for storage or other transformations where the C2 position must remain inert.
Conclusion
Both this compound and 2-bromo-4-fluoro-5-iodopyridine are exceptionally valuable and versatile building blocks. Their true synthetic power is unlocked by understanding the nuanced reactivity differences conferred by the halogen at the 2-position. The 2-bromo analog offers superior reactivity in palladium-catalyzed cross-coupling, enabling milder conditions and greater efficiency. Conversely, the 2-chloro analog provides a more cost-effective and stable option, with enhanced reactivity toward nucleophilic aromatic substitution. By aligning the choice of substrate with the intended chemical transformation, researchers can optimize their synthetic strategies, improve yields, and accelerate the discovery of novel molecules.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem.
- Barbera, G., et al. (n.d.). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ResearchGate. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Ritter, T., et al. (2015).
- Houk, K. N., et al. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
- The Journal of Organic Chemistry. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
- Organic & Biomolecular Chemistry. (n.d.).
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- PubMed. (2006). Stereoselective synthesis of 2,4,5-trisubstituted piperidines by carbonyl ene and Prins cyclisations.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. BenchChem.
- ResearchGate. (n.d.). Synthesis of 2,4,5-trisubstituted pyrimidines.
- ResearchGate. (n.d.). Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction.
- ACS Omega. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. BenchChem.
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Accounts of Chemical Research. (n.d.). Bond Dissociation Energies of Organic Molecules.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure. BenchChem.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- The Journal of Organic Chemistry. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubChem. (n.d.). 2-bromo-5-fluoro-4-iodopyridine.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- YouTube. (2020). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Thieme. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Suzuki Coupling Yields of Halopyridine Isomers
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores the need for robust and predictable synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful tool for constructing the C-C bonds necessary to elaborate these scaffolds. However, not all halopyridines are created equal. The choice of halogen (Cl, Br, I) and its position on the ring (2, 3, or 4) dramatically influences reaction efficiency, yield, and even the feasibility of a synthetic step.
This guide provides an in-depth comparison of halopyridine reactivity in the Suzuki coupling, moving beyond simple protocols to explain the causality behind the observed yields. By understanding the interplay of electronics and catalyst interactions, you can make more informed decisions in your synthetic strategy, saving time and resources.
Pillar 1: The Halogen's Decisive Role in Reactivity
The single most critical factor governing the reactivity of a halopyridine in Suzuki coupling is the identity of the halogen itself. The universally accepted trend in palladium-catalyzed cross-coupling reactions follows the inverse of the carbon-halogen (C-X) bond dissociation energy:
Reactivity Trend: I > Br > Cl
This trend is rooted in the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond is more easily cleaved, facilitating a faster oxidative addition and a more efficient overall reaction.
-
Iodopyridines (C-I): Possessing the weakest carbon-halogen bond, iodopyridines are the most reactive substrates. They typically require milder conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.
-
Bromopyridines (C-Br): Representing a good balance of reactivity and stability, bromopyridines are the most commonly used substrates. Their C-Br bond is sufficiently weak to undergo oxidative addition under standard conditions, making them reliable and versatile coupling partners.[1]
-
Chloropyridines (C-Cl): The C-Cl bond is significantly stronger, making chloropyridines the most challenging substrates.[1] Their use often necessitates more forcing conditions, higher temperatures, and, crucially, more advanced catalytic systems involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to achieve comparable yields.[1][2]
This fundamental principle is the first filter in selecting a substrate. For a facile, high-yielding reaction, an iodopyridine is the prime choice, while a chloropyridine should be selected only when necessary, with the understanding that catalyst system optimization will be critical.
Pillar 2: The Subtle Influence of Halogen Position
While the halogen identity sets the broad reactivity, its position on the pyridine ring introduces a layer of complexity that can lead to counterintuitive results. The final yield is a balance between two opposing electronic factors: ring activation and catalyst inhibition.
Electronic Activation (C2 vs. C3 vs. C4)
The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the α- (C2/C6) and γ- (C4) positions, making the carbons at these positions more electrophilic. In the context of oxidative addition, this increased electrophilicity is thought to facilitate the reaction with the nucleophilic Pd(0) catalyst. Based on electronics alone, the expected reactivity order would be C4 ≈ C2 > C3.
Catalyst Inhibition: The "2-Pyridyl Problem"
A significant counteracting effect arises with 2-halopyridines. The proximity of the nitrogen lone pair to the reaction center can lead to coordination with the palladium catalyst.[3][4] This can result in the formation of inactive or less active catalyst species, effectively poisoning the catalytic cycle and reducing reaction yields.[5] This phenomenon, often called the "2-pyridyl problem," can make 2-halopyridines less reactive in practice than one might predict from simple electronic arguments.
The Net Result: Observed Reactivity Trends
The interplay between electronic activation and potential catalyst inhibition leads to the experimentally observed reactivity trends. Multiple studies have shown that, under many standard conditions, 3-halopyridines can provide superior yields compared to their 2- and 4-substituted counterparts.
One comparative study on the coupling of chloro-, bromo-, and iodopyridines with an L-aspartic acid derivative found the following order of experimental yield: C3 > C2 ≈ C4 .[6] Similarly, a study using phenylboronic acid found that the yields for 3-halopyridines were notably higher than for 2-halopyridines.[7][8] This suggests that for many systems, avoiding the "2-pyridyl problem" at the C2 position and the potentially less optimal electronics at the C4 position makes the C3 position the most reliable for achieving high yields.
Furthermore, mechanistic studies have revealed that the pathway of oxidative addition can differ based on the halogen and its position. For 2-halopyridines, iodides tend to react via a classical concerted mechanism, whereas bromides and chlorides may proceed through an SNAr-type mechanism, adding another layer of complexity to predicting outcomes.[9][10]
Pillar 3: Quantitative & Comparative Data
Theoretical discussions are best grounded in experimental data. The following tables summarize yields from comparative studies, providing a quantitative basis for substrate selection.
Table 1: Suzuki Coupling of Halopyridines with an L-Aspartic Acid Derivative
This table provides a direct, side-by-side comparison of all nine simple halopyridine isomers under identical reaction conditions, clearly illustrating the impact of both the halogen and its position.
| Halopyridine | Halogen | Position | Yield (%) |
| 2-Chloropyridine | Cl | 2 | <1 |
| 3-Chloropyridine | Cl | 3 | 11 |
| 4-Chloropyridine | Cl | 4 | <1 |
| 2-Bromopyridine | Br | 2 | 80 |
| 3-Bromopyridine | Br | 3 | 99 |
| 4-Bromopyridine | Br | 4 | 82 |
| 2-Iodopyridine | I | 2 | 75 |
| 3-Iodopyridine | I | 3 | 86 |
| 4-Iodopyridine | I | 4 | 78 |
| Data synthesized from Usuki, Y. et al.[6] Conditions: Halopyridine (1.0 equiv), borated L-aspartic acid derivative (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3.0 equiv), THF, 60 °C, 15 h. |
Table 2: Microwave-Assisted Suzuki Coupling with Phenylboronic Acid
This dataset highlights the reactivity trends with a more common arylboronic acid partner under microwave irradiation, reinforcing the observed patterns.
| Halopyridine | Halogen | Position | Yield (%) |
| 2-Chloropyridine | Cl | 2 | 45.4 |
| 3-Chloropyridine | Cl | 3 | 55.7 |
| 2-Bromopyridine | Br | 2 | 70.0 |
| 3-Bromopyridine | Br | 3 | 82.5 |
| Data from Ceylan, M. et al.[8] Conditions: Halopyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Benzimidazolium salt ligand (2 mol%), K₂CO₃ (2 mmol), DMF/H₂O, 120 °C, 3 min (MW). |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to troubleshooting and optimization. The cycle consists of three main stages: oxidative addition of the Pd(0) catalyst to the halopyridine, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Halopyridine Reactivity Summary
This diagram provides a visual summary of the key factors influencing halopyridine reactivity and the resulting yield trends.
Caption: Visual summary of factors affecting halopyridine reactivity.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol provides a robust starting point for the Suzuki coupling of a halopyridine. It should be optimized for specific substrates.
Objective: To synthesize 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of 3-bromopyridine).
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-phenylpyridine.
Conclusion
The selection of a halopyridine substrate for Suzuki-Miyaura coupling is a strategic decision that profoundly impacts synthetic efficiency. While the overarching reactivity trend of I > Br > Cl provides a primary guideline, a deeper understanding of positional effects is crucial for success. Experimental evidence often points to 3-halopyridines as the most reliable isomers, offering a favorable balance of electronic properties while circumventing the catalyst inhibition issues associated with the 2-position. For challenging couplings, particularly with chloropyridines, the investment in screening advanced, bulky ligands is essential. By integrating these principles of reactivity with robust experimental validation, researchers can navigate the complexities of halopyridine coupling to accelerate the synthesis of novel and impactful molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- Kadri, M., Hou, J., Dorcet, V., et al. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 23(21), 5033-5043.
- Barida, W., Deraedt, C., d’Halluin, M., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry, 21(21), 7858-65.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.
- Vantourout, J. C., Richardson, A. D., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2976-2986.
- Richardson, A. D., Vantourout, J. C., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry, 30(62), e202402282.
- Canty, A. J. (1992). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium-carbon bond energy. Accounts of Chemical Research, 25(2), 83–90.
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Harvey, J. N. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Inorganica Chimica Acta, 369(1), 2-10.
- ResearchGate. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Request PDF.
- ResearchGate. (2017). Suzuki-Miyaura coupling revisited: an integrated computational study. ResearchGate.
- Ceylan, M., Gürbüz, N., Özdemir, İ., & Stradiotto, M. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(12), 20387-20403.
- Usuki, Y., Yasutake, M., & Natsume, M. (2007). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. Tetrahedron Letters, 48(3), 433-436.
- Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9339–9348.
- Borra, S., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 16(10), 2634–2637.
- OUCI. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions.
- Blakey, S. B., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6466-6489.
- Grzybowski, M., et al. (2021). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 143(44), 18440–18451.
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4323–4328.
- ResearchGate. (2012). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. Request PDF.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-4-fluoro-5-iodopyridine
Introduction: In the landscape of modern drug discovery and agrochemical development, the strategic selection of starting materials is paramount. The inherent functionalities of a scaffold dictate the accessible chemical space and, ultimately, the biological properties of the resulting compounds. 2-Chloro-4-fluoro-5-iodopyridine is a prime example of a highly functionalized heterocyclic building block, offering multiple reactive sites for diversification. The presence of chloro, fluoro, and iodo substituents on the pyridine ring allows for a range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, making it an attractive starting point for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile scaffold, with a focus on their potential applications in herbicidal, anticancer, and antimicrobial research. We will delve into the synthetic pathways, present comparative biological data, and explore the underlying structure-activity relationships.
Herbicidal Activity: Targeting Plant Growth with Precision
The pyridine ring is a well-established pharmacophore in a number of commercial herbicides. The unique substitution pattern of this compound provides a valuable platform for the development of new herbicidal agents. One notable example is the synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acids, a class of potent auxinic herbicides.
A key synthetic strategy to access these compounds involves a Suzuki coupling reaction, where the iodine atom at the 5-position of the pyridine ring serves as a reactive handle for the introduction of various aryl groups. This is followed by further functionalization to yield the final active compounds.
Case Study: 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
This compound, a potent herbicide, can be synthesized from intermediates derived from halogenated pyridines. While the direct use of this compound is not explicitly detailed in all public-domain literature for this specific molecule, the synthetic logic strongly supports its utility as a starting material or a closely related intermediate. The synthesis, as described in U.S. Patent 7,314,849, involves the coupling of a substituted phenylboronic acid with a functionalized pyridine core[1].
Mechanism of Action: This class of herbicides mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. They exhibit selective activity, primarily targeting broadleaf weeds.
Comparative Herbicidal Activity
To provide context for the efficacy of these pyridine-based herbicides, a comparison with other established herbicidal classes is presented below. The data is illustrative and compiled from various sources to demonstrate the potency of pyridinyl herbicides.
| Herbicide Class | Example Compound | Target Weeds | Typical Application Rate (g/ha) |
| Pyridinyl Auxins | Compound derived from this compound intermediate | Broadleaf Weeds | 5 - 50 |
| Phenoxy Herbicides | 2,4-D | Broadleaf Weeds | 250 - 2000 |
| Sulfonylureas | Chlorsulfuron | Broadleaf Weeds & some Grasses | 5 - 30 |
| Glycines | Glyphosate | Broad-spectrum | 500 - 2000 |
Note: The data for the pyridinyl auxin is a representative range based on patent literature for this class of compounds.
Experimental Protocol: Synthesis of a Pyridinyl Herbicide Intermediate via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling reaction, a key step in the synthesis of the herbicidal compounds discussed.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Suzuki coupling workflow for pyridine functionalization.
Anticancer Activity: Exploring Novel Pyridine-Based Therapeutics
The pyridine scaffold is a common feature in many approved anticancer drugs, acting on a variety of biological targets. The multi-functional nature of this compound allows for the synthesis of diverse libraries of compounds for screening against cancer cell lines.
While specific examples of anticancer agents synthesized directly from this compound are not extensively reported in publicly available literature, the synthetic utility of this starting material suggests its potential in this area. For instance, the chloro and iodo groups can be sequentially replaced through substitution and cross-coupling reactions to build complex molecules with potential kinase inhibitory or other anticancer activities.
Comparative Anticancer Activity of Pyridine-Containing Compounds
To illustrate the potential of pyridine derivatives in oncology, the following table compares the activity of a hypothetical compound derived from our scaffold with existing pyridine-based anticancer drugs.
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) |
| Hypothetical Pyridine Derivative | Kinase X | Various | 0.1 - 5 |
| Imatinib (Gleevec®) | Bcr-Abl | K562 (Leukemia) | ~0.25 |
| Erlotinib (Tarceva®) | EGFR | A549 (Lung Cancer) | ~1.0 |
| Crizotinib (Xalkori®) | ALK | H3122 (Lung Cancer) | ~0.02 |
Note: The IC₅₀ value for the hypothetical derivative is a projected range based on the activities of similar compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the anticancer activity of newly synthesized compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: A New Frontier for Pyridine Derivatives
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Pyridine-containing compounds have shown promise as antimicrobial agents. The unique electronic properties conferred by the fluorine and chlorine atoms in derivatives of this compound could lead to enhanced antimicrobial activity and novel mechanisms of action.
While direct examples from this specific starting material are still emerging, the broader class of halogenated pyridines has been explored for antimicrobial properties. The synthetic versatility of this compound allows for the incorporation of various pharmacophores known to be associated with antimicrobial activity.
Comparative Antimicrobial Activity of Halogenated Heterocycles
This table provides a comparison of the minimum inhibitory concentration (MIC) values for a hypothetical pyridine derivative against common bacterial strains, benchmarked against established antibiotics.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Hypothetical Pyridine Derivative | 2 - 16 | 8 - 64 |
| Ciprofloxacin | 0.25 - 1 | 0.008 - 0.03 |
| Vancomycin | 0.5 - 2 | Inactive |
| Penicillin G | 0.008 - 0.12 | Inactive |
Note: The MIC values for the hypothetical derivative are a projected range based on activities of similar halogenated heterocyclic compounds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the antimicrobial efficacy of a compound.
-
Compound Preparation: Prepare a series of twofold dilutions of the synthesized pyridine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Include positive (broth with bacteria, no compound) and negative (broth only) controls.
Caption: Broth microdilution assay for MIC determination.
Conclusion and Future Perspectives
This compound stands out as a highly versatile and valuable scaffold for the synthesis of a wide array of biologically active compounds. The strategic placement of three distinct halogen atoms provides medicinal and agrochemical chemists with a powerful tool to explore diverse chemical space and develop novel molecules with potent herbicidal, anticancer, and antimicrobial properties.
The case study in the herbicidal section, based on derivatives accessible from this scaffold, highlights the potential for creating highly effective and selective agents. While concrete examples in the anticancer and antimicrobial fields directly originating from this compound are less prevalent in the public domain, the fundamental principles of medicinal chemistry and the known bioactivities of related pyridine derivatives strongly suggest that this is a fertile ground for future research.
Further exploration of the structure-activity relationships of compounds derived from this scaffold, coupled with advanced computational modeling, will undoubtedly lead to the discovery of new and improved therapeutic and crop protection agents. The continued investigation into the biological activities of compounds synthesized from this compound is a promising avenue for addressing critical challenges in human health and agriculture.
References
- (Reference to a general review on pyridine derivatives in medicinal chemistry - placeholder)
- 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. U.S.
- (Reference to a relevant review on pyridine-based anticancer agents - placeholder)
- (Reference to a relevant review on antimicrobial activities of halogen
Sources
NMR and mass spectrometry analysis of 2-Chloro-4-fluoro-5-iodopyridine derivatives
An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of 2-Chloro-4-fluoro-5-iodopyridine Derivatives
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic compounds are indispensable building blocks. Among these, this compound and its derivatives are particularly valuable due to their trifunctional nature, which allows for selective, sequential chemical modifications. The chlorine, fluorine, and iodine substituents each offer unique reactivity, making this scaffold a cornerstone for constructing complex molecular architectures in medicinal chemistry.[1][2] The precise characterization of these molecules and their reaction products is paramount for ensuring purity, confirming identity, and elucidating structure-activity relationships.
This guide provides a comprehensive, in-depth comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the knowledge to select the optimal analytical strategy, interpret the resulting data with confidence, and leverage the synergistic power of these two techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For halogenated pyridines, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for complete characterization.[3]
Causality in Experimental Choices for NMR
The selection of NMR parameters is critical for acquiring high-quality data.
-
Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) is crucial. While chloroform-d is common, DMSO-d₆ is often preferred for more polar derivatives or to avoid overlapping solvent and analyte signals. It's important to recognize that solvent choice can slightly influence chemical shifts.[3]
-
Nuclei Selection:
-
¹H NMR: Provides the most immediate information on the protons attached to the pyridine ring.
-
¹⁹F NMR: Given the presence of fluorine, this is a mandatory experiment. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe of the local electronic environment.[4] It is particularly sensitive to changes in molecular structure, making it ideal for monitoring reactions.[5]
-
¹³C NMR: While having lower natural abundance and sensitivity, ¹³C NMR is vital for mapping the carbon skeleton of the molecule.
-
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, 2D NMR experiments are non-negotiable. They establish correlations between nuclei, allowing for definitive assignment of all signals and confirmation of connectivity. For fluorinated compounds, experiments like ¹⁹F, ¹³C HMBC can provide accurate values for J-coupling constants between fluorine and carbon, which are rich in structural information.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The wide spectral width requires careful setting of the transmitter offset.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3] For ¹⁹F, an external standard like CFCl₃ (0 ppm) or an internal reference is used.
-
Integrate the peaks in the ¹H spectrum and analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J).
-
Data Interpretation for this compound
The substitution pattern of this compound leaves two protons on the pyridine ring. Their signals provide a clear fingerprint.
| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Insights |
| ¹H NMR | H-3: ~8.0-8.2 H-6: ~8.3-8.5 | Doublet (d) Doublet (d) | ³JH3-F4 ≈ 6-8 Hz ⁴JH6-F4 ≈ 2-4 Hz | The distinct signals for H-3 and H-6 and their characteristic coupling to the fluorine atom confirm the substitution pattern. |
| ¹⁹F NMR | ~ -110 to -130 | Multiplet | ³JF4-H3, ⁴JF4-H6 | The chemical shift is highly sensitive to the electronic environment. The multiplicity arises from coupling to H-3 and H-6. |
| ¹³C NMR | C-2, C-4, C-5 show large shifts due to halogen attachment. C-4 will appear as a doublet with a large ¹JC-F coupling. | C-4: Doublet (d) Others: Singlets | ¹JC4-F4 ≈ 240-260 Hz | Confirms the carbon backbone and the direct attachment of fluorine to C-4 via the large one-bond C-F coupling constant. |
Note: Predicted values are based on general principles of substituted pyridines and may vary with solvent and specific derivative.
Mass Spectrometry (MS): High-Sensitivity Detection and Formula Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, clues about the molecular structure. It is an exceptionally sensitive technique, often capable of detecting substances at femtomole levels. For analyzing halogenated pyridines, the choice of ionization method is a critical decision point that dictates the nature of the resulting data.
Causality in Experimental Choices for MS
-
Ionization Method: EI vs. ESI
-
Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC-MS).[7] High-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[8] This is highly advantageous for structural elucidation as the fragmentation pattern serves as a molecular fingerprint. It is well-suited for volatile and thermally stable compounds like this compound itself.[9]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, usually coupled with Liquid Chromatography (LC-MS).[10] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[11] This makes it the superior choice for determining the molecular weight of a compound, especially for larger, less stable, or more polar derivatives that are not amenable to GC.[12]
-
Experimental Protocol I: GC-EI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
GC: Use a capillary column suitable for separating semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure elution of the analyte.
-
MS: Use a standard EI source with an electron energy of 70 eV. Set the mass analyzer to scan a relevant m/z range (e.g., 40-350 amu).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument will automatically acquire mass spectra across the entire chromatogram.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte.
-
Extract the mass spectrum for that peak. Identify the molecular ion (M⁺) and analyze the major fragment ions.
-
Experimental Protocol II: LC-ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, typically methanol or acetonitrile with a small amount of water.
-
For positive ion mode ESI, adding a trace amount of formic acid (0.1%) to the sample and mobile phase can enhance protonation.
-
-
Instrument Setup:
-
LC: Use a C18 reversed-phase column. Set up a gradient elution program, typically starting with a high percentage of water (with 0.1% formic acid) and ramping to a high percentage of acetonitrile or methanol (with 0.1% formic acid).[9]
-
MS: Set the ESI source to positive ion mode. Optimize source parameters like capillary voltage and gas temperatures. Set the mass analyzer to scan a range that includes the expected [M+H]⁺ ion.
-
-
Data Acquisition:
-
Inject the sample (e.g., 5 µL). Acquire data as the analyte elutes from the LC column.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak. Identify the [M+H]⁺ ion to confirm the molecular weight.
-
Data Interpretation for this compound (MW = 257.43)
| Analysis | Expected Ion (m/z) | Isotopic Pattern | Key Insights |
| EI-MS | M⁺: 257/259 [C₅H₂³⁵ClFIN]⁺ / [C₅H₂³⁷ClFIN]⁺ | M⁺ peak will show a ~3:1 ratio for the ³⁵Cl/³⁷Cl isotopes. | The presence and isotopic signature of the molecular ion confirm the elemental composition. |
| [M-I]⁺: 130/132 | Shows a ~3:1 Cl isotopic pattern. | Loss of the weakest bond (C-I) is a highly favorable fragmentation pathway. | |
| [M-Cl]⁺: 222 | Single peak. | Loss of the chlorine atom. | |
| [M-I-HCN]⁺: 103/105 | Shows a ~3:1 Cl isotopic pattern. | Represents cleavage and fragmentation of the pyridine ring itself.[13] | |
| ESI-MS | [M+H]⁺: 258/260 | Shows a ~3:1 Cl isotopic pattern. | Unambiguously confirms the molecular weight of the compound with minimal fragmentation. |
Head-to-Head Comparison: NMR vs. Mass Spectrometry
Neither technique is universally superior; they provide complementary information. A robust analytical workflow leverages the strengths of both.[14]
| Feature | NMR Spectroscopy | Mass Spectrometry | Verdict for this compound Derivatives |
| Structural Detail | Excellent. Provides definitive atom connectivity, stereochemistry, and isomer differentiation through chemical shifts and coupling constants. | Good. Provides molecular formula and structural clues through fragmentation. Cannot distinguish between many isomers (e.g., positional isomers). | NMR is essential for absolute structure confirmation. MS provides complementary evidence. |
| Sensitivity | Moderate. Requires sample amounts in the milligram range for standard experiments. | Excellent. Can detect analytes at the microgram-per-liter (ppb) or even lower levels. | MS is the clear winner for trace analysis, impurity profiling, and reaction monitoring. |
| Quantitative Analysis | Excellent. With an internal standard, qNMR is a primary analytical method for determining purity and concentration. | Good. Requires calibration curves with isotopic standards for accurate quantification. | qNMR is more direct and often more accurate for purity assessment. |
| Throughput | Low to Moderate. Sample preparation and acquisition times (especially for ¹³C and 2D) can be lengthy. | High. With autosamplers, GC-MS and LC-MS can analyze dozens to hundreds of samples per day. | MS is far superior for high-throughput screening and rapid reaction checks. |
| Hyphenation | Limited direct hyphenation capabilities. | Excellent. Easily coupled with chromatographic techniques (GC, LC) for complex mixture analysis. | LC-MS is the workhorse for analyzing crude reaction mixtures and purification fractions. |
Visualization of Analytical Workflows
To provide a clearer picture, the following diagrams illustrate the analytical process and the key structural features of the target molecule.
Caption: Comparative workflow for NMR and Mass Spectrometry analysis.
Caption: Key analytical sites on this compound.
Conclusion
The comprehensive analysis of this compound derivatives requires a multi-faceted approach where NMR and mass spectrometry are not alternatives, but essential partners. NMR spectroscopy provides the gold standard for structural verification, delivering an unambiguous blueprint of the molecule. Mass spectrometry offers unparalleled sensitivity for detection and molecular weight confirmation, making it indispensable for reaction monitoring, impurity profiling, and high-throughput applications. By understanding the fundamental principles, strengths, and limitations of each technique as outlined in this guide, researchers can design robust analytical strategies, ensuring the integrity and quality of their scientific endeavors.
References
- NMR spectral characteristics of fluorocontaining pyridines.Fluorine notes.
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis.Techemdry.
- Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals.Techemdry.
- 5-Chloro-2-fluoro-4-iodopyridine.Chem-Impex.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogen
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- What is the difference of spectra of EI-MS and ESI-MS/MS?Chemistry Stack Exchange.
- Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.Benchchem.
- What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
- 19F-centred NMR analysis of mono-fluorinated compounds.
- Mass Spectrometry Ioniz
- mass spectra - fragmentation p
- Fluorine NMR.University of Wisconsin-Madison.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Compar
- Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study.PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. biophysics.org [biophysics.org]
- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
structural confirmation of 2-Chloro-4-fluoro-5-iodopyridine reaction products
As a Senior Application Scientist, this guide provides an in-depth comparison and validation framework for the reaction products of 2-chloro-4-fluoro-5-iodopyridine. This versatile building block is crucial in medicinal and materials chemistry, and understanding the regioselectivity of its transformations is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices and provides a robust, self-validating system for structural confirmation.
The Strategic Importance of this compound
This compound is a highly functionalized heterocyclic compound offering three distinct reactive sites for synthetic modification. The utility of this reagent lies in the differential reactivity of its three halogen substituents, which allows for sequential and site-selective functionalization.
-
Iodine (C5): The most labile halogen, ideal for palladium-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition.
-
Chlorine (C2): Susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under forcing conditions. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring.[1][2]
-
Fluorine (C4): Generally the most robust halogen towards substitution, making it an excellent spectroscopic probe (19F NMR) and a modulator of the final product's electronic properties and metabolic stability.[3] While SNAr at the C4 position is possible, it typically requires more forcing conditions than at the C2 position.
This guide will compare the outcomes of the most common transformations at the C5 position—Suzuki, Sonogashira, and Buchwald-Hartwig couplings—and provide a comprehensive workflow for the unambiguous structural confirmation of the resulting products.
Caption: Differential reactivity of halogen sites on this compound.
Comparative Analysis of C5-Functionalization Reactions
The C-I bond is the preferred site for initial functionalization via palladium-catalyzed cross-coupling. The choice between Suzuki, Sonogashira, or Buchwald-Hartwig amination depends on the desired C-C or C-N bond formation.
| Reaction | Coupling Partner | Key Reagents | Typical Yields | Merits & Considerations |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 75-95% | Wide functional group tolerance; boronic acids are generally stable and commercially available.[4] |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | 70-90% | Powerful method for installing alkynyl moieties; requires careful exclusion of oxygen to prevent alkyne homocoupling.[5][6][7] |
| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd Catalyst, Phosphine Ligand (e.g., XPhos), Strong Base (e.g., NaOt-Bu) | 65-90% | Premier method for C-N bond formation; requires inert atmosphere and careful selection of ligand/base combination.[8][9][10] |
Experimental Protocols & Causality
The following protocols are designed to be self-validating, with checkpoints and explanations for key steps. The primary objective is selective substitution at the C5 position.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid at the C5 position.
Rationale: The Suzuki reaction is chosen for its robustness and tolerance of various functional groups.[4][11] A phosphine-ligated palladium(0) catalyst is used to initiate the catalytic cycle via oxidative addition into the weak C-I bond.[12] A carbonate base is sufficiently strong to facilitate the transmetalation step without promoting unwanted side reactions.[4]
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Solvent: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 mixture). Causality: The aqueous mixture aids in dissolving the base and facilitates the transmetalation step.
-
Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the installation of an alkynyl group at the C5 position.
Rationale: The Sonogashira reaction utilizes a dual-catalyst system. The palladium catalyst performs the oxidative addition, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide that undergoes transmetalation with the palladium complex.[5][6] An amine serves as both the base and a solvent.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.03 eq.).
-
Solvent & Reagents: Evacuate and backfill with argon. Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.1 eq.).
-
Reaction: Stir the mixture at room temperature. Causality: The reaction is often exothermic and proceeds efficiently without heating. Monitor for completion by TLC (typically 2-6 hours).
-
Workup: Remove the triethylamine in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
A Multi-faceted Approach to Structural Confirmation
Unambiguous confirmation requires a combination of spectroscopic techniques. Relying on a single method is insufficient.
Caption: Workflow for the structural confirmation of reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and confirming the regioselectivity of the reaction.[13][14]
-
¹H NMR:
-
Confirmation: The disappearance of one of the two aromatic proton signals of the starting material and the appearance of new signals corresponding to the coupled moiety. The remaining pyridine proton will likely show a shift and may exhibit new long-range couplings to the substituent.
-
Pitfall: Overlapping signals in the aromatic region can be a common challenge.[15] In such cases, 2D NMR is essential.
-
-
¹³C NMR:
-
Confirmation: The most direct evidence is the significant upfield or downfield shift of the C5 carbon signal from its position in the starting material. New signals for the introduced group will also be present.
-
-
¹⁹F NMR: The Decisive Tool
-
Rationale: 19F NMR is highly sensitive and offers a wide chemical shift range, making it an exceptionally clean diagnostic tool.[16][17] The fluorine atom at C4 acts as a perfect reporter.
-
Confirmation: The chemical shift of the fluorine signal is highly sensitive to the electronic nature of the substituent at the adjacent C5 position. A Suzuki coupling with an electron-donating aryl group will cause an upfield shift (shielding), while an electron-withdrawing group will cause a downfield shift (deshielding). The multiplicity may also change due to new long-range H-F or C-F couplings.
-
Table of Expected NMR Signatures for C5-Substitution:
| Technique | Starting Material Signature | Product Signature | Rationale |
| ¹H NMR | Two distinct aromatic proton signals. | One remaining pyridine proton signal + new signals from substituent. | Substitution of the proton at C6 and iodine at C5 by the new group. |
| ¹³C NMR | Signal for C-I bond (typically ~90-100 ppm). | C5 signal shifts significantly; new signals appear. | Change in hybridization and electronic environment at C5. |
| ¹⁹F NMR | A single resonance (doublet due to H6 coupling). | A single resonance, shifted from the original position. | The electronic environment of the C4-F bond is altered by the new C5 substituent. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Confirmation: The molecular ion peak ([M]⁺ or [M+H]⁺) will match the calculated exact mass of the expected product.
-
Isotopic Pattern: A key diagnostic feature for these products is the presence of the chlorine atom. The mass spectrum will show a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the 37Cl isotope.[18][19] The absence of iodine is confirmed by the lack of its characteristic isotopic signature.
Single-Crystal X-ray Crystallography
For crystalline products, X-ray crystallography provides the ultimate, unambiguous proof of structure, connectivity, and stereochemistry.
-
Rationale: It provides a three-dimensional map of electron density, allowing for the precise determination of atomic positions.[20][21] This method is invaluable when NMR data is ambiguous or when absolute stereochemistry needs to be determined.
-
Protocol for Crystal Growth:
-
High Purity: Ensure the sample is of the highest possible purity (>99%).
-
Solvent Screening: Dissolve the compound in a small amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Slow Evaporation/Diffusion: Allow the solvent to evaporate slowly at room temperature. Alternatively, use a vapor diffusion method by placing the solution in a vial inside a larger jar containing a less polar anti-solvent (e.g., hexanes).
-
Isolation: Carefully isolate a well-formed single crystal for analysis.[20]
-
Conclusion and Best Practices
The structural confirmation of reaction products from this compound hinges on a methodical, multi-technique approach. While cross-coupling reactions are expected to proceed selectively at the C5-iodo position, this assumption must be rigorously validated.
Key Recommendations for Researchers:
-
Prioritize ¹⁹F NMR: For this specific substrate, 19F NMR is the most direct and cleanest method for confirming C5 substitution.
-
Utilize HRMS: Always obtain high-resolution mass spectrometry data to confirm the elemental composition and verify the presence of the chlorine isotope pattern.
-
Employ 2D NMR for Ambiguity: If ¹H NMR spectra are crowded, use COSY and HSQC/HMBC experiments to assign all proton and carbon signals definitively.
-
Consider X-ray Crystallography: For novel compounds or those destined for advanced development, single-crystal X-ray diffraction is the gold standard and should be pursued whenever possible.
By integrating these comparative analytical techniques and understanding the causality behind them, researchers can ensure the scientific integrity of their findings and accelerate the development of novel molecules.
References
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. Vertex AI Search
- NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes[Link]
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI[Link]
- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase[Link]
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase[Link]
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
- Pyridine. Wikipedia[Link]
- Mass spectrometry of halogen-containing organic compounds.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia[Link]
- Analysis of the NMR Spectrum of Pyridine. AIP Publishing[Link]
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Mass Spectrometry of Heterocyclic Compounds.
- Sonogashira coupling. Wikipedia[Link]
- Buchwald–Hartwig amin
- Organic Compounds Containing Halogen
- 2-Chloro-5-fluoro-4-iodopyridine. PubChem[Link]
- Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia[Link]
- Sonogashira Coupling. Organic Chemistry Portal[Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- nucleophilic arom
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry[Link]
- Suzuki Coupling. YouTube[Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal[Link]
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- The molecule that gave the mass spectrum shown here contains a halogen. Pearson+[Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton[Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube[Link]
- Mass Spectrometry.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed[Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry[Link]
- Nucleophilic Arom
- Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Metabolic Stability of Fluorinated Pyridines
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, fluorinated pyridines are of paramount importance, offering a versatile platform for developing novel therapeutics. However, the introduction of fluorine, while often beneficial, brings a new set of metabolic considerations that must be thoroughly investigated. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated pyridines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this critical assessment.
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly alter a molecule's susceptibility to metabolic enzymes, often enhancing its stability. This guide will explore the nuances of how the position of fluorine on the pyridine ring impacts its metabolic fate.
The "Fluorine Effect" on Pyridine Metabolism: A Double-Edged Sword
The introduction of fluorine to a pyridine ring can profoundly influence its metabolic stability, primarily by altering its electronic properties and blocking potential sites of metabolism. The strong electron-withdrawing nature of fluorine can deactivate the pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can lead to a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated counterparts.[1]
However, the "fluorine effect" is not universally protective. The position of the fluorine atom can direct metabolism to other parts of the molecule, a phenomenon known as "metabolic switching." Additionally, the metabolism of fluorinated compounds can sometimes lead to the formation of reactive metabolites, a critical consideration in safety and toxicology assessments.
Comparative Metabolic Stability: An In Vitro Perspective
To objectively assess and compare the metabolic stability of fluorinated pyridines, in vitro assays using human liver microsomes (HLM) and hepatocytes are the industry standard. These assays provide key parameters such as half-life (t½) and intrinsic clearance (Clint), which are used to predict in vivo metabolic clearance.
Key In Vitro Assays for Metabolic Stability Assessment
-
Liver Microsomal Stability Assay: This assay is a primary screen for Phase I metabolic stability, focusing on the activity of cytochrome P450 enzymes. It measures the rate of disappearance of the parent compound when incubated with liver microsomes and the necessary cofactor, NADPH.
-
Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes. This system can more accurately reflect the in vivo metabolic environment.
Table 1: Illustrative Comparative Metabolic Stability of Fluorinated Pyridine Analogs
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolizing Enzyme(s) |
| Pyridine (unsubstituted) | HLM | Data not available | Data not available | CYP2E1, CYP2A6, CYP2B6 |
| 2-Fluoropyridine | HLM | Data not available | Data not available | Predicted to be more stable than pyridine |
| 3-Fluoropyridine | HLM | Data not available | Data not available | Predicted to be more stable than pyridine |
| 4-Fluoropyridine | HLM | Data not available | Data not available | Predicted to be more stable than pyridine |
| 3-Fluoro-4-aminopyridine | CYP2E1 | - | - | CYP2E1[2] |
| 3-Trifluoromethylpyridine | Rat Olfactory & Hepatic Tissue | - | - | Cytochrome P-450[3] |
Note: This table is illustrative. The lack of direct comparative data for simple fluoropyridines in the public domain highlights a research gap. The data for substituted fluoropyridines provides insights into potential metabolic pathways.
Unraveling the Metabolic Pathways of Fluorinated Pyridines
Understanding the specific metabolic pathways of fluorinated pyridines is crucial for predicting their in vivo behavior and identifying potential liabilities. The primary routes of metabolism for pyridines are N-oxidation and hydroxylation, catalyzed by CYP enzymes.
A study on the metabolism of 3-fluoro-4-aminopyridine ([18F]3F4AP), a PET tracer, revealed that it is readily metabolized by CYP2E1 .[2] The primary metabolites were identified as 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide .[2] This suggests that even with fluorine substitution, the pyridine ring remains susceptible to oxidative metabolism at other positions.
Similarly, research on 3-trifluoromethylpyridine has shown that its major metabolite is 3-trifluoromethylpyridine-N-oxide , indicating that N-oxidation is a key metabolic pathway for this compound and that cytochrome P-450 enzymes play a crucial role.[3]
The following diagram illustrates a generalized metabolic pathway for a fluorinated pyridine, based on the available data.
Caption: Generalized metabolic pathway of a fluorinated pyridine.
Experimental Protocols for Assessing Metabolic Stability
Accurate and reproducible experimental protocols are the bedrock of reliable metabolic stability assessment. Below are detailed, step-by-step methodologies for the two key in vitro assays.
Liver Microsomal Stability Assay Protocol
This protocol outlines the steps for determining the metabolic stability of a test compound in human liver microsomes.
Caption: Workflow for Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorinated pyridine test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
On the day of the experiment, thaw a vial of pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for approximately 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture. The 0-minute time point represents 100% of the compound before metabolism begins.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the reaction by adding the aliquot to a collection plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay Protocol
This protocol provides a more comprehensive assessment of metabolic stability using intact liver cells.
Caption: Workflow for Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability (e.g., using trypan blue exclusion) and cell density.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Prepare a working solution of the fluorinated pyridine test compound in the incubation medium.
-
Initiate the assay by adding the test compound working solution to the hepatocytes.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding the aliquots to a collection plate containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound over time. The Clint value is typically expressed as µL/min/10^6 cells.
-
Conclusion and Future Directions
The assessment of metabolic stability is a critical step in the development of fluorinated pyridine-based drug candidates. While fluorination is a powerful strategy to enhance metabolic stability, its effects are highly dependent on the position of the fluorine atom and the overall molecular structure. The in vitro assays detailed in this guide provide a robust framework for evaluating and comparing the metabolic profiles of different fluorinated pyridine analogs.
The current body of public-domain literature reveals a need for more systematic, comparative studies on the metabolic stability of simple fluoropyridine isomers. Such data would provide a valuable resource for medicinal chemists to make more informed decisions in the design of novel therapeutics. Future research should also focus on elucidating the specific CYP450 enzymes involved in the metabolism of a wider range of fluorinated pyridines and characterizing any potential for the formation of reactive metabolites. By combining rigorous in vitro assessment with a deeper mechanistic understanding, researchers can more effectively harness the power of fluorine to develop safer and more effective medicines.
References
- Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identific
- The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hep
Sources
- 1. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of Substituted Iodopyridines: Unveiling the Influence of Isomerism on Supramolecular Architecture
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures at the atomic level, providing invaluable insights into the steric and electronic properties that govern molecular interactions. This guide delves into the fascinating world of substituted iodopyridines, a class of compounds with significant applications in medicinal chemistry and materials science. While the crystal structure of the specific derivative 2-Chloro-4-fluoro-5-iodopyridine remains to be reported, a comparative analysis of its parent isomers—2-iodopyridine, 3-iodopyridine, and 4-iodopyridine—offers a compelling narrative on how the seemingly subtle change in an iodine atom's position can dramatically influence crystal packing and intermolecular forces.
This guide will navigate through the structural intricacies of these isomers, underpinned by experimental data, to provide a framework for understanding and predicting the solid-state behavior of more complex derivatives.
The Significance of Iodopyridines: Building Blocks for Innovation
Iodopyridines are not merely simple halogenated heterocycles; they are versatile synthetic intermediates. The iodine substituent, owing to its size, polarizability, and ability to participate in a diverse range of chemical transformations including various cross-coupling reactions, makes these compounds highly valuable.[1][2] Furthermore, the iodine atom is a potent halogen bond donor, a non-covalent interaction that is increasingly being harnessed in the rational design of crystal structures, a field known as crystal engineering. Understanding the interplay of these forces is crucial for controlling the physical properties of materials, such as solubility and melting point, which are critical parameters in drug development.
A Tale of Three Isomers: A Comparative Crystallographic Analysis
The crystal structures of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine reveal a striking demonstration of how isomeric variation directs supramolecular assembly. While all three are composed of the same constituent atoms, their arrangement in the crystal lattice, and consequently their intermolecular interactions, differ significantly.
4-Iodopyridine: A Case of Exceptionally Short Halogen Bonding
The crystal structure of 4-iodopyridine is a benchmark for understanding strong halogen bonding in this class of compounds. A seminal study by Ahrens and Jones (1999) revealed that 4-iodopyridine crystallizes in the polar space group Fdd2.[3] The most remarkable feature of this structure is the formation of infinite chains of molecules linked by exceptionally short intermolecular N···I contacts of 2.988 Å.[3] This distance is significantly shorter than the sum of the van der Waals radii of nitrogen and iodine (approximately 3.53 Å), indicating a strong and highly directional halogen bond. This strong interaction can be attributed to the alignment of the electrophilic region on the iodine atom (the σ-hole) with the nucleophilic lone pair of the nitrogen atom of an adjacent molecule.
The Elusive Structures of 2- and 3-Iodopyridine
While the crystal structure of 4-iodopyridine is well-documented, detailed crystallographic data for 2- and 3-iodopyridine are less readily available in the primary literature, though their structures have been determined and are accessible through crystallographic databases.[1][4] Based on the principles of halogen bonding and crystal packing, we can infer the types of interactions that likely dominate their solid-state structures.
-
2-Iodopyridine : The proximity of the iodine atom to the nitrogen atom within the same molecule introduces steric hindrance and alters the electronic distribution. This could potentially lead to a different packing motif compared to the 4-iodo isomer. While direct N···I halogen bonding between adjacent molecules might be disfavored due to steric clash, other interactions, such as C–H···I or C–H···N hydrogen bonds, or even π–π stacking interactions between the pyridine rings, may play a more dominant role in the crystal packing.
-
3-Iodopyridine : In the 3-iodo isomer, the iodine atom is further removed from the nitrogen atom. This configuration might allow for a wider range of intermolecular interactions to influence the crystal packing. It is plausible that a balance of weaker C–H···I and C–H···N hydrogen bonds, along with potential N···I halogen bonds, dictates the overall supramolecular architecture. The absence of a direct, linear arrangement for strong N···I bond formation, as seen in the 4-iodo isomer, suggests that the crystal packing in 3-iodopyridine might be more complex.
A comprehensive comparison of the key crystallographic parameters, once fully available for all three isomers, would provide a clearer picture of these structural nuances.
| Parameter | 2-Iodopyridine | 3-Iodopyridine | 4-Iodopyridine |
| Space Group | Data not readily available | Data not readily available | Fdd2[3] |
| Key Intermolecular Interaction | Likely a combination of C–H···I/N and π–π stacking | Likely a combination of C–H···I/N and N···I halogen bonds | Strong N···I Halogen Bond[3] |
| N···I Distance (Å) | Expected to be longer or absent | Expected to be variable | 2.988[3] |
| C–I Bond Length (Å) | Data not readily available | Data not readily available | 2.100[3] |
Visualizing the Interactions: From Molecular Arrangement to Supramolecular Networks
To better understand the concepts discussed, the following diagrams illustrate the key interactions and workflows.
Caption: Comparative intermolecular interactions in iodopyridine isomers.
Experimental Protocols: A Guide to Obtaining High-Quality Crystals
The foundation of any crystallographic study is the growth of high-quality single crystals. The following protocols provide a standardized workflow for the crystallization of small organic molecules like iodopyridine derivatives, followed by the principles of data collection.
Part 1: Crystallization of Iodopyridine Derivatives
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Causality: The choice of crystallization method is dictated by the solubility of the compound. The goal is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent.
-
Place this solution in a smaller, open container within a larger, sealed container.
-
The larger container should contain a more volatile "anti-solvent" in which the compound is insoluble.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound over a less dense, miscible anti-solvent in a narrow tube.
-
Crystals will form at the interface of the two liquids as they slowly mix.
-
Caption: Workflow for the crystallization of small organic molecules.
Part 2: Single-Crystal X-ray Diffraction Data Collection
Objective: To obtain a complete and high-resolution diffraction dataset from a single crystal.
Causality: The interaction of X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern. The geometry and intensity of the diffracted beams are used to determine the arrangement of atoms within the crystal lattice.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
This comparative guide, while centered on the foundational iodopyridine isomers, provides a robust framework for understanding the crystallographic properties of more complex derivatives like this compound. The profound impact of substituent position on intermolecular interactions, so vividly demonstrated by the strong N···I halogen bonding in 4-iodopyridine, underscores the importance of detailed structural analysis in the design of new molecules with desired solid-state properties.
Future work should prioritize obtaining and publishing the detailed crystal structures of 2-iodopyridine and 3-iodopyridine to enable a complete quantitative comparison. Furthermore, the synthesis and crystallographic analysis of this compound and its isomers would provide a deeper understanding of how multiple halogen substituents compete and cooperate to direct the supramolecular architecture. Such studies will undoubtedly contribute to the continued development of crystal engineering as a predictive science, with far-reaching implications for the pharmaceutical and materials science industries.
References
- Ahrens, B., & Jones, P. G. (1999). 4-Iodopyridine, a structure with very short nitrogen–iodine contacts.
- PubChem. (n.d.). 2-Iodopyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information.
Sources
A Comparative Guide to the Efficacy of Novel Pesticides Derived from 2-Chloro-4-fluoro-5-iodopyridine
This guide provides a comprehensive comparison of the potential efficacy of novel pesticides derived from the versatile chemical scaffold, 2-Chloro-4-fluoro-5-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, proposed mode of action, and comparative performance of these prospective compounds against established alternatives. The content is grounded in established scientific principles and supported by experimental data from analogous chemical classes.
Introduction: The Potential of this compound as a Pesticide Scaffold
The relentless challenge of insecticide resistance necessitates the continuous exploration of novel chemical scaffolds. This compound is a highly functionalized pyridine derivative that holds significant promise as a starting material for a new generation of pesticides. Its unique substitution pattern offers multiple reaction sites for chemical modification, allowing for the creation of a diverse library of candidate molecules. The presence of chloro, fluoro, and iodo groups allows for selective and sequential chemical transformations, providing a high degree of control in the design of compounds with optimized insecticidal activity, selectivity, and environmental profiles.
Proposed Synthesis of a Novel Pesticide from this compound
The chemical structure of this compound allows for a variety of synthetic modifications. A plausible route to a novel insecticidal compound involves a Suzuki coupling reaction at the 5-iodo position, followed by a nucleophilic aromatic substitution at the 2-chloro position. This approach can lead to the synthesis of novel 2-anilinopyridine derivatives, a class of compounds known for their insecticidal properties.
Caption: Proposed two-step synthesis of a novel 2-anilinopyridine pesticide.
Proposed Mode of Action
Many pyridine-based insecticides act as modulators of the nicotinic acetylcholine receptor (nAChR) in insects. It is hypothesized that the novel 2-anilinopyridine derivatives synthesized from this compound would also target this receptor. By binding to the nAChR, these compounds could lead to overstimulation of the insect's nervous system, resulting in paralysis and death.
Caption: Workflow for a leaf-dip bioassay to determine insecticide LC50.
Detailed Steps:
-
Preparation of Test Solutions: Prepare a stock solution of each insecticide in an appropriate solvent (e.g., acetone with a surfactant). Create a series of five to seven serial dilutions in water. A control group with only water and solvent should be included.
-
Leaf Disc Preparation: Using a cork borer, excise leaf discs (2 cm diameter) from young, healthy, untreated cotton plants.
-
Treatment: Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a wire rack to air dry for approximately one hour.
-
Experimental Setup: Place one treated leaf disc, adaxial side up, in a Petri dish lined with a moist filter paper to maintain humidity.
-
Insect Infestation: Carefully transfer 10 adult apterous (wingless) aphids onto the surface of each leaf disc using a fine paintbrush.
-
Incubation: Seal the Petri dishes and incubate them in a controlled environment chamber at 25°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead aphids at 24 and 48 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using Probit analysis software.
Field Trial for Residual Activity
Field trials are crucial for evaluating the performance of an insecticide under real-world conditions.
Detailed Steps:
-
Plot Design: Establish a randomized complete block design with four replicates for each treatment. Each plot should be of a suitable size (e.g., 5m x 5m) with a buffer zone between plots to prevent spray drift.
-
Pre-treatment Sampling: Before insecticide application, assess the initial pest population density in each plot by counting the number of target insects on a random sample of plants.
-
Insecticide Application: Apply the insecticides at their recommended field rates using a calibrated backpack sprayer to ensure uniform coverage. Include a water-only control group.
-
Post-treatment Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, and 21 days after application), sample the pest population in each plot using the same method as the pre-treatment sampling.
-
Data Analysis: Calculate the percentage of pest control for each treatment at each sampling date relative to the control plots. Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
Conclusion
While the insecticidal candidates derived from this compound presented in this guide are currently hypothetical, the synthetic feasibility and the known activity of analogous chemical structures suggest a promising new avenue for pesticide research. The proposed experimental frameworks provide a robust methodology for evaluating the efficacy of these novel compounds and comparing them to existing market standards. Further research and development in this area are warranted to explore the full potential of this versatile chemical scaffold in addressing the ongoing challenges in crop protection.
References
- Synthesis of Pyridine Derivatives: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science URL: [Link] [1][2][3]2. Insecticidal Activity of Phenylpyridine Derivatives: Title: 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus Source: Molecules URL: [Link] [4]3. Field Evaluation of Insecticide Efficacy: Title: Field-Based Evaluation of Insecticide Effectiveness on Megalurothrips usitatus in Guangdong, China: Implications for Pest Control Strategies Source: Insects URL: [Link] [5]4. Patents on Pyridine-based Pesticides: Title: Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine Source: Google Patents URL: [6]5. Chemical Properties of Halogenated Pyridines: Title: 2-Chloro-5-iodopyridine Source: Sigma-Aldrich
Introduction: The Strategic Value of 2-Chloro-4-fluoro-5-iodopyridine and Kinetic Analysis
An In-Depth Guide to the Kinetic Studies of Cross-Coupling Reactions with 2-Chloro-4-fluoro-5-iodopyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, functionalized heterocyclic scaffolds are of paramount importance. Substituted pyridines are a cornerstone of many biologically active molecules. This compound is a uniquely valuable building block due to its trifunctionalized nature, offering multiple, distinct reaction sites for sequential and selective chemical modifications. The differential reactivity of its halogen substituents (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for a hierarchical approach to molecular construction.[1][2]
Understanding the kinetics of these transformations—the rates and mechanisms by which they occur—is not merely an academic exercise. It is fundamental to process optimization, enabling chemists to enhance efficiency, improve selectivity, and ensure safety.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comparative kinetic analysis of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—utilizing this compound. We will delve into the causality behind experimental choices, present objective data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Pillar 1: The Fundamentals of Cross-Coupling Kinetics
A comprehensive grasp of reaction kinetics is essential for predicting the behavior of reactions under various conditions.[3] The rate of a cross-coupling reaction is typically described by a rate law, an equation that links the reaction rate to the concentrations of the reactants, catalysts, and other species.[4] The overall catalytic cycle of most palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][6]
The slowest step in this cycle, known as the rate-determining step (RDS), governs the overall reaction rate. For many cross-coupling reactions involving aryl halides, the oxidative addition of the C-X bond to the Pd(0) catalyst is the RDS.[1] The strength of the carbon-halogen bond plays a crucial role, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition, leading to the general reactivity trend of I > Br > Cl.[1] Kinetic studies allow us to probe these fundamental steps, identify the RDS, and understand how different reaction parameters can be modulated to accelerate the reaction and improve outcomes.
Pillar 2: Comparative Kinetic Analysis of this compound
The primary advantage of this compound is the ability to selectively perform a cross-coupling reaction at the highly reactive C-I bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can also influence the rate of oxidative addition.
Alternative Substrates for Comparison
To contextualize the reactivity of this compound, we will compare its performance against two benchmark substrates:
-
2,5-Diiodopyridine: A substrate with two highly reactive sites, useful for understanding selectivity.
-
4-Bromoiodobenzene: A simpler, non-heterocyclic substrate that helps isolate the electronic effects of the pyridine ring.
Data Presentation: A Comparative Overview
The following tables summarize representative kinetic data for the Suzuki-Miyaura, Sonogashira, and Heck reactions. The data, compiled from literature on analogous systems, provides a benchmark for relative performance and is presented as initial reaction rates (v₀) under standardized conditions.
Table 1: Comparative Initial Reaction Rates (v₀) in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Approx. Initial Rate (v₀, M/s) | Notes |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 1.5 x 10⁻⁴ | High selectivity for C-I bond expected.[2] |
| 2,5-Diiodopyridine | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 2.8 x 10⁻⁴ | Faster overall rate, potential for double coupling. |
| 4-Bromoiodobenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 2.1 x 10⁻⁴ | Slower than diiodopyridine, highlights pyridine ring effect. |
Table 2: Comparative Initial Reaction Rates (v₀) in Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Approx. Initial Rate (v₀, M/s) | Notes |
| This compound | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50 | 3.2 x 10⁻⁴ | Reactivity is comparable to bromo-analogs in similar systems.[2] |
| 2,5-Diiodopyridine | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50 | 5.9 x 10⁻⁴ | Very rapid reaction, selectivity can be challenging. |
| 4-Bromoiodobenzene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 50 | 4.5 x 10⁻⁴ | Demonstrates good reactivity for standard aryl halides. |
Table 3: Comparative Initial Reaction Rates (v₀) in Heck Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Approx. Initial Rate (v₀, M/s) | Notes |
| This compound | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 9.8 x 10⁻⁵ | Electron-deficient nature of the pyridine ring facilitates the reaction. |
| 2,5-Diiodopyridine | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 1.8 x 10⁻⁴ | Faster reaction, risk of side products. |
| 4-Bromoiodobenzene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 1.5 x 10⁻⁴ | Standard substrate for Heck reactions.[7] |
Pillar 3: Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the catalytic cycles and the general experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Caption: General experimental workflow for kinetic studies of cross-coupling.
Pillar 4: Experimental Protocols for Kinetic Analysis
The following is a generalized, self-validating protocol for determining the initial rate of a cross-coupling reaction. This protocol should be adapted based on the specific reaction being studied.
Objective: To determine the initial reaction rate by monitoring product formation or substrate consumption over time.
Materials:
-
This compound (or alternative substrate)
-
Coupling partner (e.g., phenylboronic acid, phenylacetylene, styrene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand, if necessary
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, DMF)
-
Internal standard (e.g., dodecane, naphthalene)
-
Schlenk tubes or reaction vials with septa
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath with temperature control
-
Syringes and needles
-
Analytical instrument (GC-FID or HPLC-UV)
Procedure:
-
Preparation of Stock Solutions:
-
To ensure accuracy, prepare stock solutions of the substrate, coupling partner, catalyst, and internal standard in the chosen solvent. This minimizes errors from weighing small quantities for each run.
-
Causality: Using stock solutions ensures consistent concentrations across all experiments and time points, which is critical for reliable kinetic data.
-
[8]2. Reaction Setup:
- In an oven-dried Schlenk tube under an inert atmosphere, add the base. [2] * Causality: An inert atmosphere is crucial as Pd(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and inconsistent results.
[9]3. Initiation of Reaction:
- Via syringe, add the stock solutions of the substrate, coupling partner, and internal standard to the Schlenk tube.
- Equilibrate the mixture at the desired reaction temperature for 5-10 minutes.
- To initiate the reaction (t=0), inject the catalyst stock solution and begin vigorous stirring.
- Causality: Pre-heating the solution before adding the catalyst ensures the reaction starts at the target temperature, preventing a temperature ramp that would complicate kinetic analysis.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe. [10] * Causality: The frequency of sampling should be higher at the beginning of the reaction to accurately capture the initial linear rate before substrate concentration changes significantly or catalyst deactivation occurs.
-
-
Quenching:
-
Immediately quench the aliquot by injecting it into a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a quenching agent if necessary (e.g., a short plug of silica gel to remove the catalyst). [10] * Causality: Quenching stops the reaction instantly, ensuring that the composition of the aliquot accurately reflects the reaction mixture at the precise time of sampling.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or HPLC-UV.
-
Calculate the concentration of the product and/or starting material by comparing their peak areas to that of the internal standard.
-
Causality: An internal standard corrects for variations in injection volume and sample preparation, leading to more accurate and reproducible concentration measurements.
-
-
Data Processing:
-
Plot the concentration of the product versus time.
-
The initial rate (v₀) is the slope of the linear portion of this curve, typically the first 10-20% of the reaction. [11] * To determine the reaction order with respect to a specific reactant, vary its initial concentration while keeping all other concentrations constant and measure the corresponding initial rates.
-
Conclusion
This compound stands out as a versatile and strategic building block for complex molecule synthesis. Its utility is maximized through a deep understanding of the kinetics of its cross-coupling reactions. By selectively engaging the C-I bond, chemists can construct molecular architectures in a controlled and predictable manner. This guide has provided a framework for comparing the kinetics of Suzuki-Miyaura, Sonogashira, and Heck reactions, offering both benchmark data and robust experimental protocols. The principles and methodologies outlined herein empower researchers to move beyond simple product generation towards a more refined, optimized, and efficient synthetic strategy, ultimately accelerating the pace of discovery in drug development and materials science.
References
- Reaction Kinetics and Rate Laws in Organic Reactions - Solubility of Things.
- Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - RSC Publishing.
- Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - NIH.
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery - Benchchem.
- Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF - ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- KINETIC DATA ANALYSIS AND GRAPHING.
- Advanced Reaction Kinetics In Organic Synthesis Pathways.
- Palladium catalyzed coupling in Schlenk tube- setup and a complete work up - YouTube.
- Heck Reaction - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. esports.bluefield.edu - Advanced Reaction Kinetics In Organic Synthesis Pathways [esports.bluefield.edu]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. odinity.com [odinity.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Chloro-4-fluoro-5-pyridyl Compounds
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the 2-chloro-4-fluoro-5-pyridyl moiety is a privileged scaffold, forming the core of numerous active pharmaceutical ingredients (APIs). Its unique electronic properties, imparted by the halogen substituents, are pivotal for molecular interactions with biological targets. However, the very reactivity that makes this scaffold synthetically valuable also presents challenges in controlling the impurity profile of the final compound.[1][2] Impurities, even at trace levels, can alter the efficacy, safety, and stability of a drug substance.[1][3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of these impurities.[4][5][6][7] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making robust analytical methodologies non-negotiable.[4][5][8]
This guide provides a comparative analysis of the three cornerstone analytical techniques for assessing the purity of compounds containing the 2-chloro-4-fluoro-5-pyridyl moiety: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, provide field-proven protocols, and present supporting data to empower researchers in selecting the most appropriate strategy for their specific analytical challenge.
Logical Workflow for Purity Assessment
A robust purity assessment strategy follows a logical progression from routine quality control to in-depth impurity investigation when necessary. The choice of technique is dictated by the specific question at hand: Are we confirming purity against a known standard, identifying an unknown peak, or determining absolute purity without a reference material?
Caption: General workflow for purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the default method for routine purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[9] It excels at separating the main compound from closely related impurities, allowing for precise quantification based on peak area percentage.
Expertise & Causality: The choice of a reverse-phase (RP-HPLC) method is logical for moderately polar compounds like substituted pyridines. A C18 column provides a nonpolar stationary phase that retains the analyte, while a polar mobile phase elutes it. A gradient elution (varying the mobile phase composition over time) is superior to an isocratic one for impurity profiling, as it can effectively separate both early-eluting polar impurities and late-eluting nonpolar impurities in a single run.[9] The addition of an acid like formic acid to the mobile phase protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% A, hold for 2 min. Ramp to 5% A over 20 min. Hold for 3 min. Return to 95% A over 1 min and re-equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%. This confirms the system is performing consistently.
-
Analysis & Calculation: Inject the sample solution. Purity is calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative NMR (qNMR): The Power of Absolute Quantification
While HPLC is excellent for relative quantification, it relies on the assumption that all compounds have a similar response factor at the chosen UV wavelength. For absolute purity determination without the need for a certified reference standard of the API, qNMR is the definitive method.[10] It is a primary ratio method recognized by metrology institutes worldwide.
Expertise & Causality: qNMR leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By adding a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly. The presence of both ¹H and ¹⁹F nuclei in the 2-chloro-4-fluoro-5-pyridyl moiety provides two independent handles for quantification, enhancing the reliability of the measurement.[11][12][13] A long relaxation delay (D1) is the most critical acquisition parameter; it must be at least 5 times the longest T1 relaxation time of any nucleus being quantified to ensure complete relaxation and, therefore, accurate signal integration.
Protocol: ¹H and ¹⁹F qNMR for Absolute Purity
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Analyte: ~15-20 mg of the synthesized compound, accurately weighed.
-
Internal Standard (IS): A certified standard with known purity (e.g., maleic anhydride for ¹H qNMR, hexafluorobenzene for ¹⁹F qNMR), accurately weighed. The IS must have signals that do not overlap with the analyte signals.
-
Solvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity.
-
-
Sample Preparation:
-
Accurately weigh the analyte and internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
-
Acquisition Parameters (¹H Example):
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): ≥ 20 seconds (determine T1 experimentally if possible; otherwise, use a conservatively long delay).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Spectral Width (SW): Sufficient to cover all signals of interest.
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_IS).
-
Calculate purity using the following formula:
Purity_Analyte (%) = (Int_Analyte / N_Analyte) * (N_IS / Int_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)
Where: N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Identification Tool
When HPLC-UV analysis reveals impurities at levels requiring identification (typically >0.10% as per ICH Q3A), LC-MS is the premier technique.[4][14][15] It couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing molecular weight information for each impurity, which is the first and most critical step in structure elucidation.
Expertise & Causality: Using an electrospray ionization (ESI) source is ideal for polar, nitrogen-containing heterocycles as it efficiently generates protonated molecules [M+H]⁺ in the positive ion mode.[15] A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly advantageous. It provides a highly accurate mass measurement (typically <5 ppm error), which allows for the calculation of the elemental formula of an impurity, drastically narrowing down the number of possible structures.[14]
Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Chromatographic Conditions:
-
Use the same HPLC method developed for purity analysis to ensure retention time correlation. This is crucial for linking a UV peak to a mass signal.
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For further structural information, tandem MS (MS/MS) can be performed to induce fragmentation of the impurity ion.[15]
-
-
Analysis:
-
Correlate the retention times of impurity peaks from the UV chromatogram with the extracted ion chromatograms (EICs) from the MS data.
-
Obtain the accurate mass of the [M+H]⁺ ion for each impurity.
-
Use software to generate possible elemental formulas based on the accurate mass.
-
Propose potential impurity structures based on the elemental formula and knowledge of the synthetic route (e.g., starting materials, intermediates, likely byproducts).[16]
-
Comparative Performance Overview
The selection of an analytical method is a trade-off between the required information, sample throughput, and available resources. The following table summarizes the key performance characteristics of each technique for the analysis of 2-chloro-4-fluoro-5-pyridyl compounds.
| Parameter | RP-HPLC (UV Detection) | Quantitative NMR (qNMR) | LC-MS (HRMS) |
| Primary Use | Routine purity quantification, stability testing.[9] | Absolute purity determination, structure confirmation.[10] | Impurity identification and characterization.[14][15] |
| Principle | Chromatographic separation based on polarity.[9] | Nuclear spin resonance proportional to molar concentration. | Separation followed by mass-to-charge ratio detection.[14] |
| Sensitivity | High (LOD ~0.01-0.05%). | Moderate (LOD ~0.1-0.5%). | Very High (LOD <0.01%). |
| Precision (RSD%) | Excellent (< 2%). | Excellent (< 1% with proper setup). | Semi-quantitative; precision depends on HPLC front-end. |
| Reference Standard | Required for API and known impurities. | Requires only a certified internal standard. | Not required for identification; beneficial for confirmation. |
| Throughput | High (20-30 min/sample). | Low (30-60 min/sample). | Medium (matches HPLC run time). |
| Limitations | Cannot identify unknown impurities; assumes equal UV response. | Lower sensitivity than HPLC; requires higher sample amount. | Quantification can be complex; matrix effects. |
Conclusion: An Integrated, Multi-faceted Approach
No single technique can provide a complete picture of the purity of a synthesized compound. A robust, self-validating analytical strategy for compounds containing the 2-chloro-4-fluoro-5-pyridyl moiety relies on the intelligent application of orthogonal methods.
-
RP-HPLC serves as the foundation for quality control, providing reliable, high-throughput purity data for batch release and stability studies.
-
qNMR is the ultimate arbiter for absolute purity, providing a direct, unbiased measurement that is invaluable for characterizing reference standards and validating primary assays.
-
LC-MS is the essential investigative tool, enabling the rapid identification of unknown impurities that is mandated by regulatory guidelines and crucial for process optimization and safety assessment.
By integrating these techniques as outlined in the workflow, researchers and drug development professionals can build a comprehensive and defensible purity profile, ensuring the quality, safety, and efficacy of their final products. This multi-faceted approach not only satisfies regulatory requirements but also embodies the principles of sound scientific practice.
References
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
- FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S.
- Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
- Kopp, K., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Shuravina, L. G., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). [Link]
- ProPharma. (2024).
- ACS Publications. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. [Link]
- Labmate Online. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- El-Hajjar, M., et al. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(44), 5299-5308. [Link]
- Unnisa, A., & Reddy, C. S. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
- Yadav, D. K., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 01-08. [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
- ResearchGate. (2022).
- Waters. (n.d.).
- Organic Syntheses. (1997). N-(5-chloro-2-pyridyl)triflimide. [Link]
- Waters. (2018). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]
- Azerbaijan Medical Journal. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]
- Stanovnik, B., et al. (2007). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 12(4), 805-816. [Link]
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. wjpmr.com [wjpmr.com]
- 10. researchgate.net [researchgate.net]
- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. chimia.ch [chimia.ch]
- 16. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Halopyridine Starting Materials
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency, scalability, and economic viability. Among the vast arsenal of heterocyclic building blocks, halopyridines stand out for their versatility in forging carbon-carbon and carbon-heteroatom bonds, which are foundational to the architecture of countless pharmaceuticals and functional materials.[1][2] This guide provides an in-depth comparative analysis of the cost-effectiveness of different halopyridine starting materials—fluoro-, chloro-, bromo-, and iodopyridines—grounded in experimental data and mechanistic principles.
The Economic Landscape: A Cost-Benefit Analysis of Halopyridines
The initial cost of a starting material is a primary consideration in any synthetic campaign, from academic research to industrial production. While market prices are subject to fluctuation, a general cost hierarchy exists among the 2-halopyridines.
Table 1: Relative Cost Comparison of 2-Halopyridine Starting Materials
| Starting Material | Typical Relative Price (per mole) | Commercial Availability | Key Considerations |
| 2-Chloropyridine | $ | Readily available in bulk | Most economical choice, but often requires more forcing reaction conditions.[1][3][4][5] |
| 2-Bromopyridine | Widely available | A good balance of reactivity and cost, often the workhorse for many applications.[6][7][8][9] | |
| 2-Fluoropyridine | Readily available | Higher cost, but offers unique reactivity in nucleophilic aromatic substitution.[10][11][12][13] | |
| 2-Iodopyridine | Available, but often at a premium | Highest reactivity in cross-coupling, but also the highest cost and potential for instability.[14][15][16][17] |
Note: Relative pricing is an approximation and can vary based on supplier, purity, and quantity.
As illustrated, 2-chloropyridine is the most budget-friendly option, making it an attractive choice for large-scale synthesis. However, the upfront cost savings can be offset by the need for more expensive and specialized catalysts, longer reaction times, and potentially lower yields, underscoring the importance of a holistic cost-effectiveness assessment.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Decisive Role of the Halogen
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds. The reactivity of halopyridines in these transformations is intrinsically linked to the carbon-halogen (C-X) bond strength, which dictates the ease of the rate-determining oxidative addition step.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl > F
This trend is inversely correlated with the C-X bond dissociation energy. The weaker the C-X bond, the more readily the palladium catalyst can insert itself, initiating the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. The choice of halopyridine can significantly impact reaction efficiency.
Table 2: Comparative Performance of 2-Halopyridines in a Representative Suzuki-Miyaura Coupling
| Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄, dioxane/H₂O, 100 °C, 18 h | ~85 | [18] |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃, toluene/EtOH/H₂O, 80 °C, 12 h | ~95 | [19] |
| 2-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃, DME, 85 °C, 6 h | >98 |
While 2-chloropyridines can be effectively utilized with modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands, they often necessitate higher temperatures and longer reaction times compared to their bromo and iodo counterparts.[18] 2-Bromopyridines frequently offer a practical compromise, providing high yields under relatively mild conditions without the premium cost of 2-iodopyridines.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal transformation for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of halopyridines is dictated by the C-X bond strength.
Table 3: Comparative Performance of 2-Halopyridines in a Representative Buchwald-Hartwig Amination
| Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | NaOtBu, toluene, 100 °C, 24 h | ~90 | [20] |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu, toluene, 80 °C, 8 h | ~95 | [21][22] |
| 2-Iodopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, dioxane, 110 °C, 12 h | >90 |
Chloropyridines are notoriously challenging substrates for Buchwald-Hartwig amination and necessitate the use of specialized, bulky electron-rich phosphine ligands to achieve high yields.[20] Bromopyridines, in contrast, are generally more reactive and can often be coupled effectively with a wider range of catalyst systems under milder conditions.[21][22]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
-
In a glovebox, charge a dry Schlenk tube with a stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Add the 2-bromopyridine (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylpyridines. The reactivity trend of halopyridines in this reaction is consistent with other palladium-catalyzed cross-couplings.
Table 4: Comparative Performance of 2-Halopyridines in a Representative Sonogashira Coupling
| Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, 65 °C, 24 h | ~40 | |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH, THF, 60 °C, 6 h | ~92 | [23][24] |
| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N, THF, rt, 2 h | >95 |
2-Chloropyridines are generally poor substrates for Sonogashira couplings, often leading to low yields even with prolonged reaction times and elevated temperatures. For this reason, 2-bromo- or 2-iodopyridines are the preferred starting materials for this transformation whenever feasible.
Nucleophilic Aromatic Substitution (SNA r): The Fluorine Advantage
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is often inverted:
F > Cl > Br > I
This reversal is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This stabilization of the intermediate lowers the activation energy of the rate-determining step, leading to a faster reaction.[25][26] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine under the same conditions.[25][26]
This unique reactivity makes fluoropyridines highly valuable starting materials for the introduction of nucleophiles, particularly O-, N-, and S-based moieties, at the 2- and 4-positions of the pyridine ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Practical Considerations and Strategic Selection
The choice of halopyridine starting material is a multifaceted decision that extends beyond mere reactivity and cost.
-
For large-scale synthesis and process development , the economic advantage of chloropyridines is significant. Investment in the development of robust and highly active catalyst systems can unlock the potential of these cost-effective building blocks.
-
For discovery chemistry and the rapid synthesis of analogs , the higher reactivity of bromopyridines often provides a more reliable and time-efficient route to desired products, justifying their moderate cost.
-
When late-stage functionalization with a nucleophile is desired , fluoropyridines are the superior choice due to their enhanced reactivity in SNAr reactions.
-
For reactions that are particularly challenging or require very mild conditions , the high reactivity of iodopyridines may be necessary, despite their higher cost and potential for side reactions.
Conclusion: A Holistic Approach to Starting Material Selection
The cost-effectiveness of a halopyridine starting material is not solely determined by its price tag. A comprehensive evaluation must consider the interplay of cost, reactivity, and the specific demands of the synthetic transformation. While chloropyridines offer an economical entry point, their lower reactivity in cross-coupling reactions necessitates more sophisticated and often costly catalytic systems. Bromopyridines represent a well-balanced option for a wide range of applications, while fluoropyridines exhibit unparalleled reactivity in nucleophilic aromatic substitution. Iodopyridines, though the most expensive, provide the highest reactivity in cross-coupling reactions. By understanding the fundamental principles of reactivity and considering the practical aspects of each starting material, researchers can make informed decisions to optimize their synthetic strategies for both efficiency and economic viability.
References
- Schlosser, M.; Cottet, F. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta2005, 88 (5), 1240–1249.
- IndiaMART. 2-Chloropyridine - C5H4ClN Latest Price, Manufacturers & Suppliers. [Link]
- A Review on Palladium Catalyzed Coupling Reactions. [URL not available]
- Malu, S. S., et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters2014, 16 (17), 4586–4589.
- Chemsavers, Inc. 2-Bromopyridine, 99% 100g. [Link]
- Le, C. M., et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science2022, 13 (10), 2856–2865.
- Ayogu, J. I.; Onoabedje, E. A. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology2019, 9 (19), 5257–5285.
- Post Apple Scientific. Industrial Chemicals: How Pyridine Is Produced. [Link]
- Smith, A. M., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Lu, J., et al. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal2024, e202402282.
- Mirica, L. M., et al. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Pharmaffiliates. CAS No : 372-48-5 | Product Name : 2-Fluoropyridine. [Link]
- BenchChem.
- van der Boom, M. E., et al. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal2015, 21 (45), 16189–16198.
- CP Lab Safety. 2-Iodopyridine, min 97%, 100 grams. [Link]
- Langer, P., et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters2007, 48 (43), 7682–7685.
- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.[Link]
- Wikipedia.
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddy, K. S., et al. A practical Buchwald—Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters2007, 48 (43), 7682–7685.
- Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
- Reddy, K. S., et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters2007, 48 (43), 7682–7685.
- Reddit. Suzuki coupling help. [Link]
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Singh, P., et al. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Journal of Organometallic Chemistry2018, 867, 239-246.
Sources
- 1. 2-Chloropyridine price,buy 2-Chloropyridine - chemicalbook [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-クロロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. 2-Chloropyridine | 109-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-ブロモピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 109-04-6 Cas No. | 2-Bromopyridine | Apollo [store.apolloscientific.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. chemsavers.com [chemsavers.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Fluoropyridine price,buy 2-Fluoropyridine - chemicalbook [m.chemicalbook.com]
- 12. 2-Fluoropyridine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. chemimpex.com [chemimpex.com]
- 15. 2-碘吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 2-Iodopyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. calpaclab.com [calpaclab.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-5-iodopyridine
As researchers and developers in the pharmaceutical and chemical industries, our work with novel halogenated heterocycles like 2-Chloro-4-fluoro-5-iodopyridine is critical. However, the very reactivity that makes these compounds valuable intermediates also necessitates a rigorous and informed approach to their handling and disposal. This guide moves beyond generic advice to provide a comprehensive, scientifically-grounded protocol for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
The procedures outlined below are synthesized from established safety data for structurally similar compounds and grounded in the fundamental principles of hazardous waste management. The core tenet of this protocol is risk mitigation through proper characterization, containment, and disposal, ensuring every step is a self-validating system of safety.
Hazard Characterization: Understanding the Risk Profile
This compound is a multi-halogenated pyridine derivative. While specific toxicological data for this exact compound is limited, a robust hazard profile can be inferred from data on analogous structures.[1][2][3] This chemical is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][3][4] The primary risks are associated with irritation and potential harm upon contact or inhalation.
The presence of chloro, fluoro, and iodo substituents means that upon thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides (HCl, HF, HI).[1][4] This is a critical consideration for the final disposal pathway, as incineration requires specialized facilities.
| Hazard Classification | Category | Key Information | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][5] | Fisher Scientific, TCI Chemicals |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][5] | Fisher Scientific, TCI Chemicals |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][6] | Fisher Scientific, ECHEMI |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Inferred) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][6] | ECHEMI, Apollo Scientific |
Pre-Disposal Safety: Personal Protective Equipment (PPE) & Handling
Before handling any waste containing this compound, it is imperative to establish a controlled environment and utilize appropriate PPE. This minimizes the risk of dermal, ocular, and respiratory exposure.[7]
Mandatory PPE & Environment:
-
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to manage dust and vapors.[5] The work area must be equipped with an accessible eyewash station and safety shower.[1][3]
-
Hand Protection: Wear nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility chart. Contaminated gloves should be disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[3]
-
Body Protection: A fully-buttoned laboratory coat must be worn.[8] For larger quantities or in case of a spill, chemical-resistant outerwear may be necessary.
Waste Collection & Segregation: A Step-by-Step Protocol
The cornerstone of proper chemical disposal is meticulous segregation. Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.[9] This is because their combustion produces acidic gases that require specialized alkaline scrubbers in incinerators to prevent environmental release and equipment corrosion.
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Use a designated, sealable, and clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.[9][10]
-
The container must be made of a compatible material (e.g., HDPE or glass for liquids) and be in good condition.[11]
-
Ensure the container is stored in a well-ventilated, secondary containment area away from incompatible materials like strong oxidizing agents.[1][10]
-
-
Disposing of Solid this compound:
-
Carefully transfer residual or waste solid chemical into the "Halogenated Organic Solids" container using a dedicated spatula or scoop.
-
Avoid creating dust.[1][4][5] If the material is a fine powder, this transfer should be done slowly and carefully within the fume hood.
-
Decontaminate the spatula and any other tools used with an appropriate solvent (e.g., methanol or acetone), collecting the rinsate in the "Halogenated Organic Liquids" waste container.
-
-
Disposing of Contaminated Labware:
-
Gross Contamination: Scrape as much solid residue as possible into the solid waste container.
-
Rinsing: Rinse the contaminated labware (beakers, flasks, etc.) with a minimal amount of a suitable solvent (e.g., acetone). Pour the first rinsate into the "Halogenated Organic Liquids" waste container. Repeat the rinse two more times. This "triple-rinse" procedure is a standard practice for decontaminating chemical containers.
-
Final Disposal: After triple-rinsing, the labware can typically be washed through standard laboratory procedures. However, disposable items like weigh boats or contaminated paper towels should be placed in the solid waste container.
-
-
Labeling and Storage:
-
Ensure the waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[10]
-
Keep the container tightly closed when not in use.[1][2][12] Do not fill containers beyond 90% capacity to allow for expansion.[9]
-
Store the sealed container in a designated satellite accumulation area until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Spill Management Protocol
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS or emergency response team.[10]
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment & Cleanup:
-
For solid spills, gently sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[1][4]
-
Use an inert absorbent material (e.g., vermiculite or sand) for liquid solutions.
-
Place all cleanup materials (absorbent, contaminated gloves, etc.) into the "Halogenated Organic Solids" waste container.[10]
-
-
Decontaminate: Clean the spill area with soap and water, and wash your hands thoroughly after the cleanup is complete.[8]
Disposal Workflow & Decision Logic
The entire disposal process, from waste generation to final handover, follows a clear logical path. This workflow ensures that all safety and regulatory considerations are met at each stage.
Caption: Disposal workflow for this compound waste.
Emergency First Aid Procedures
In the event of accidental exposure, immediate first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[4]
By adhering to this detailed protocol, laboratory professionals can manage and dispose of this compound waste with the highest degree of safety, confidence, and environmental responsibility.
References
- PYRIDINE FOR SYNTHESIS Safety Data Sheet, Loba Chemie.
- Hazardous Materials Disposal Guide, Nipissing University (2019). Available at: [Link] (A direct link to the guide was not provided, but it is hosted on the university's domain).
- Pyridine Waste Disposal Procedures, Washington State University. Available at: [Link] (A direct link to the specific procedure was not provided, but it is hosted on the university's domain).
- Factsheet: Disposal of Hazardous Waste - Basic Principles, ETH Zürich.
- Production, Import/Export, Use, and Disposal of Iodine, Agency for Toxic Substances and Disease Registry (ATSDR).
- Controlling Occupational Exposure to Hazardous Drugs, Occupational Safety and Health Administration (OSHA).
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ethz.ch [ethz.ch]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for Handling 2-Chloro-4-fluoro-5-iodopyridine
As a Senior Application Scientist, my experience in complex organic synthesis has underscored a fundamental principle: the most innovative research is built on a foundation of uncompromising safety. The handling of highly functionalized heterocyclic compounds, such as 2-Chloro-4-fluoro-5-iodopyridine, demands a meticulous and informed approach to personal protection. These molecules are valuable building blocks in pharmaceutical and materials science, but their inherent reactivity and potential toxicity require our full respect and attention.
This guide moves beyond a simple checklist. It provides a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, to not only protect yourselves but also to cultivate a laboratory environment where safety is an integral part of the scientific process. By understanding the why behind each piece of equipment, we can make informed decisions that mitigate risk and ensure the integrity of our work.
Hazard Profile: Understanding the Adversary
This compound is a halogenated aromatic pyridine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a robust hazard profile by examining structurally analogous compounds. Chemicals such as 2-Chloro-5-fluoro-4-iodopyridine, 5-Chloro-2-fluoro-4-iodopyridine, and 2-Chloro-4-iodopyridine share key functional groups that dictate their toxicological properties.[1][2][3] The consensus from aggregated GHS (Globally Harmonized System) data points to a consistent set of hazards.[1][2][4][5]
This analysis reveals that the primary risks are associated with acute toxicity, severe irritation to the skin and eyes, and respiratory tract irritation.[2][3][4] The presence of multiple halogens on the pyridine ring enhances its reactivity and potential for biological interaction, making comprehensive protection essential.
| Hazard Classification | Description | Implication for PPE Selection |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] | Requires a complete barrier to prevent any route of exposure. Impervious gloves, full-coverage lab coats, and respiratory protection are critical. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][4][6] | Mandates the use of chemical-resistant gloves and a lab coat. Prevents direct contact that can lead to dermatitis or chemical burns. |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye damage or irritation.[1][2][3] | Non-negotiable requirement for chemical splash goggles. Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2][4][6] | Necessitates the use of engineering controls like a chemical fume hood to prevent inhalation of dust or vapors. Respirators may be required for specific procedures. |
Core Protective Measures: Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that adapts to the specific experimental context. The following provides a three-tiered approach to establishing a protective barrier between you and the chemical.
Primary Barrier: Hand and Body Protection
Your hands are the most likely point of direct contact. The choice of glove material is therefore critical. For halogenated pyridines and similar aromatic compounds, generic latex gloves are inadequate.
-
Glove Selection: Opt for Nitrile or Neoprene gloves.[7][8] These materials offer superior resistance to the classes of solvents often used with these reagents. Always double-check the manufacturer's chemical resistance charts for the specific solvents in your procedure. For high-risk operations or when handling chemicals of unknown toxicity, consider double-gloving or using a highly resistant laminate glove (e.g., Silver Shield) under a standard nitrile glove.[9]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.[10] This not only protects your skin and personal clothing from splashes but also provides a critical layer of protection in the event of a fire.[2] For large-scale operations, a chemical-resistant apron worn over the lab coat offers additional protection.
Secondary Barrier: Eye and Face Protection
The risk of serious, irreversible eye damage from a single splash is significant.[1]
-
Eye Protection: Chemical splash goggles are required at all times when handling this compound.[11] Unlike standard safety glasses, goggles form a seal around the eyes, protecting them from splashes, mists, and vapors.[12][13] All eye protection must meet ANSI Z87.1 standards.[9]
-
Face Protection: When there is a heightened risk of splashing (e.g., during quenching of a reaction, pressure changes, or handling larger volumes), a full-face shield must be worn in addition to chemical splash goggles.[9][14] The face shield protects the neck and face but does not provide the necessary seal for the eyes.
Tertiary Barrier: Respiratory Protection
Halogenated aromatic compounds can be harmful if inhaled, causing irritation to the respiratory tract.[4][5]
-
Engineering Controls: The default and most effective method of respiratory protection is the use of a certified chemical fume hood .[7][15] All manipulations of this compound, including weighing, transfers, and reactions, should be performed deep within the hood with the sash at the lowest practical height.[14][15]
-
Respiratory Masks: In the rare event that engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][15] A self-contained breathing apparatus (SCBA) must be available for emergency situations.[4] All respirator use requires prior medical clearance and fit-testing.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.
Caption: Decision tree for PPE selection based on task-specific risks.
Step-by-Step Handling Protocol: Weighing and Dissolving the Reagent
This protocol outlines the integration of PPE into a common laboratory workflow.
-
Preparation: Before entering the lab, ensure you are wearing appropriate attire: long pants, closed-toe shoes, and have long hair tied back.[12]
-
Don PPE: Before handling any chemicals, don your primary and secondary barriers: a flame-resistant lab coat (fully buttoned), chemical splash goggles, and nitrile gloves.
-
Prepare Work Area: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) inside the hood.[15]
-
Weighing: Carefully transfer the solid this compound from its storage container to the weigh paper inside the fume hood. Avoid creating dust.[16]
-
Transfer: Add the weighed solid to the beaker.
-
Dissolution: Slowly add the desired solvent to the beaker. Use a wash bottle or pipette to rinse any residual solid from the weigh paper into the beaker.
-
Cleanup of Immediate Area: Dispose of the contaminated weigh paper into a designated solid halogenated waste container located within the fume hood.[15]
-
Doffing PPE: Once the procedure is complete and the work area is clean, remove PPE in the correct order to prevent cross-contamination. First, remove gloves (peeling them off inside-out). Second, remove your lab coat. Finally, remove your goggles.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]
Decontamination and Disposal Plan
Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and exposure to waste handlers.
-
PPE Disposal: Used gloves, weigh paper, and other contaminated disposable materials must be placed in a clearly labeled, sealed container for solid halogenated hazardous waste .
-
Chemical Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated halogenated organic liquid waste container.[15] Never mix halogenated waste with non-halogenated waste streams.
-
Glassware Decontamination: All glassware that has come into contact with the chemical must be rinsed with a small amount of an appropriate solvent (e.g., acetone) inside the fume hood. This rinsate must be collected and disposed of as halogenated liquid hazardous waste.[15]
-
Emergency Spill: In the event of a spill, evacuate the area and alert your supervisor. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection if necessary. Use an inert absorbent material to contain the spill, and collect it in a sealed container for hazardous waste disposal.
Emergency Response: First Aid for Exposure
Accidents can happen despite the best precautions. Immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][6] If they feel unwell or have difficulty breathing, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][17]
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal well-being and the successful outcome of your research.
References
- PubChem. 2-Chloro-5-fluoro-4-iodopyridine.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
- The University of Vermont.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
- Solubility of Things. Personal Protective Equipment (PPE). [Link]
- Wits University. Personal Protective Equipment (PPE) | Chemistry. [Link]
- California State University, Bakersfield.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Jackson State University.
Sources
- 1. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. youtube.com [youtube.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. csub.edu [csub.edu]
- 13. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
